Guanfu base A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNUSOJAYIHLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Guanfu Base A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from Aconitum coreanum, is a compound with significant therapeutic potential. While primarily recognized for its antiarrhythmic properties, emerging evidence suggests a broader spectrum of activity, including anti-inflammatory, and potentially pro-apoptotic and autophagy-modulating effects. This technical guide provides an in-depth exploration of the known and putative mechanisms of action of this compound, with a focus on the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its pharmacological effects through multiple molecular targets and signaling pathways. The primary established mechanisms include the selective inhibition of the late sodium current (INa,L) and the inhibition of cytochrome P450 2D6 (CYP2D6). Furthermore, studies have elucidated its role in modulating key inflammatory pathways.
Antiarrhythmic Effects: Selective Inhibition of Late Sodium Current
This compound is a potent antiarrhythmic agent. Its primary mechanism in this context is the selective inhibition of the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T). This selective inhibition is crucial for its antiarrhythmic effects, particularly in pathological conditions where the late sodium current is enhanced.
Enzyme Inhibition: A Specific CYP2D6 Inhibitor
This compound has been identified as a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6. This enzyme is responsible for the metabolism of a significant portion of clinically used drugs. The inhibitory effect of GFA on CYP2D6 is an important consideration for potential drug-drug interactions when GFA is co-administered with other therapeutic agents.
Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling Pathways
Recent studies have demonstrated the anti-inflammatory properties of this compound, particularly in the context of autoimmune disorders such as rheumatoid arthritis. The underlying mechanism involves the suppression of pro-inflammatory cytokine production through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
In a study on collagen-induced arthritis, this compound treatment was shown to significantly reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This reduction was attributed to the inhibition of NF-κB activation and the phosphorylation of key MAPK family members: p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).
Signaling Pathway Diagram: Anti-Inflammatory Action of this compound
Caption: this compound inhibits inflammatory responses by blocking NF-κB and MAPK signaling.
Putative Mechanisms of Action: Insights from Related Aconitum Alkaloids
While direct evidence for this compound's involvement in apoptosis and autophagy is currently limited, studies on other Aconitum alkaloids, such as aconitine, provide valuable insights into potential mechanisms that warrant further investigation for GFA.
Potential Pro-Apoptotic Effects
Aconitine has been shown to induce apoptosis in various cell types, including cardiac and cancer cells. The primary mechanism involves the mitochondria-mediated intrinsic apoptotic pathway. This pathway is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3 and caspase-9.
Proposed Apoptotic Pathway for Investigation with this compound
Caption: Proposed mitochondrial-mediated apoptotic pathway for this compound.
Potential Modulation of Autophagy
Aconitine has also been demonstrated to induce autophagy, a cellular self-degradation process, through the modulation of key signaling pathways, including the PI3K/Akt/mTOR and AMPK/ULK1 pathways. Aconitine was found to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to the induction of autophagy. Additionally, it can activate AMPK, which in turn phosphorylates and activates ULK1 to initiate the autophagic process.
Proposed Autophagy Regulatory Pathway for Investigation with this compound
Caption: Proposed autophagy regulatory pathways for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound on Ion Channels
| Target Ion Channel | IC50 (μM) |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 |
Table 2: Inhibitory Activity of this compound on CYP2D6
| Enzyme Source | Inhibition Constant (Ki) (μM) | Type of Inhibition |
| Human Liver Microsomes (HLMs) | 1.20 ± 0.33 | Noncompetitive |
| Recombinant Human CYP2D6 (rCYP2D6) | 0.37 ± 0.16 | Noncompetitive |
| Monkey Liver Microsomes | 0.38 ± 0.12 | Competitive |
| Dog Liver Microsomes | 2.4 ± 1.3 | Competitive |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in the NF-κB, MAPK, PI3K/Akt/mTOR, and apoptotic pathways.
Experimental Workflow
Caption: Workflow for Western Blot analysis of signaling proteins.
Protocol:
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., RAW 264.7 for inflammation, cancer cell lines for apoptosis/autophagy) to 70-80% confluency. Treat cells with varying concentrations of this compound for specified time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-p38, p-Akt, Cleaved Caspase-3, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for NF-κB Nuclear Translocation
Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of NF-κB translocation.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cellular localization of p65 using a confocal microscope.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the pro-apoptotic effect of this compound on cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion and Future Directions
This compound is a promising therapeutic agent with a well-defined antiarrhythmic mechanism and a more recently discovered anti-inflammatory role through the inhibition of NF-κB and MAPK signaling. While direct evidence is pending, preliminary insights from related Aconitum alkaloids suggest that this compound may also exert pro-apoptotic and autophagy-modulating effects, potentially through the regulation of the PI3K/Akt/mTOR and mitochondria-mediated pathways. Further research is warranted to fully elucidate these putative mechanisms and to explore the full therapeutic potential of this multifaceted compound in various disease contexts. The experimental protocols provided in this guide offer a framework for such future investigations.
Guanfu Base A: A Diterpenoid Alkaloid from Aconitum coreanum
An In-depth Technical Guide on its Discovery, Natural Source, and Electrophysiological Profile
Abstract
Guanfu Base A (GFA) is a C20-diterpenoid alkaloid first isolated from the tuberous roots of the traditional Chinese medicinal plant Aconitum coreanum (Lèvl.) Rapaics. Recognized for its potent antiarrhythmic properties, GFA has been the subject of significant pharmacological research and has progressed to clinical trials. This document provides a comprehensive technical overview of this compound, detailing its natural source, isolation procedures, and its mechanism of action with a focus on its electrophysiological effects on cardiac ion channels. This guide is intended for researchers, scientists, and professionals in drug development, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its discovery workflow and signaling pathways.
Discovery and Natural Source
This compound is a natural product derived from the tuber of Aconitum coreanum, a plant used in traditional Chinese medicine to treat a variety of ailments, including heart-related conditions. The discovery and isolation of GFA were part of broader efforts to identify the pharmacologically active constituents of this plant. The primary active components of Aconitum coreanum are considered to be a series of related diterpenoid alkaloids, including this compound, Guanfu Base G, and Guanfu Base I.
The process of isolating GFA from its natural source is a multi-step procedure involving extraction and purification. A general workflow for this process is outlined below.
In-Depth Pharmacological Profile of Guanfu Base A: A Technical Guide for Researchers
For Immediate Release
[City, State] – November 29, 2025 – Guanfu base A (GFA), a diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, has emerged as a promising antiarrhythmic agent. This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological interactions to facilitate a deeper understanding of this novel compound.
Pharmacodynamics: Multi-Ion Channel Blockade and Enzyme Inhibition
This compound exhibits a multi-faceted pharmacodynamic profile, primarily characterized by its interaction with cardiac ion channels and metabolic enzymes. Its antiarrhythmic effects are largely attributed to the modulation of ion channels involved in the cardiac action potential.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Target Ion Channel | Current | IC50 (μM) | Test System |
| Late Sodium Channel | INa,L | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes |
| Transient Sodium Channel | INa,T | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes |
| hERG Potassium Channel | IhERG | 273 ± 34 | Not Specified |
| Kv1.5 Potassium Channel | IKv1.5 | >200 (20.6% inhibition at 200 μM) | Not Specified |
GFA demonstrates a notable selectivity for the late sodium current (INa,L) over the transient sodium current (INa,T), a desirable characteristic for an antiarrhythmic drug as it can potentially reduce proarrhythmic risk.
Table 2: Inhibitory Activity of this compound on Cytochrome P450 Isoforms
| CYP450 Isoform | Inhibition Constant (Ki) (μM) | Species/System | Inhibition Type |
| CYP2D6 | 1.20 ± 0.33 | Human Liver Microsomes | Noncompetitive |
| CYP2D6 | 0.37 ± 0.16 | Human Recombinant | Noncompetitive |
| CYP2D | 0.38 ± 0.12 | Monkey | Competitive |
| CYP2D | 2.4 ± 1.3 | Dog | Competitive |
This compound is a potent inhibitor of CYP2D6 in humans, monkeys, and dogs, suggesting a potential for drug-drug interactions with other medications metabolized by this enzyme.[1] It shows minimal to no inhibitory activity against other major CYP isoforms, including CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.[1]
Pharmacokinetics: A Multi-Species Perspective
The pharmacokinetic profile of this compound and its active metabolite, Guanfu base I, has been investigated in several preclinical species.
Table 3: Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Species | Dose (mg/kg) | T1/2β (h) | Vc (L/kg) | CLs (L/kg/h) | AUC (μg·h/mL) |
| Dog | 7.56 | 13.5 | 0.37 | 0.14 | 61.43 |
Table 4: Pharmacokinetic Parameters of Guanfu Base I (Active Metabolite) in Rats
| Administration Route | T1/2 (h) | CL (L/h/kg) | Tmax (h) | Absolute Bioavailability (%) |
| Intravenous | 2.49 | 1.46 | - | - |
| Oral | - | - | 0.5 | 71.31 |
Experimental Protocols
Whole-Cell Patch Clamp for Ion Channel Analysis
The inhibitory effects of this compound on cardiac ion channels were determined using the whole-cell patch clamp technique.
-
Cell Preparation: Isolated ventricular myocytes from guinea pigs or HEK293 cells stably expressing the target human ion channel were used.
-
Electrophysiological Recording: Ionic currents were recorded using an amplifier and digitizer. Pipettes with a resistance of 2-5 MΩ were filled with an appropriate internal solution.
-
Voltage Protocols: Specific voltage-clamp protocols were applied to isolate and record the individual currents (INa,L, INa,T, IhERG, IKv1.5).
-
Data Analysis: Dose-response curves were generated by plotting the percentage of current inhibition against the concentration of this compound to determine the IC50 values.
References
In-Depth Technical Guide: Guanfu Base A and its Impact on Cardiac Repolarization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has demonstrated notable antiarrhythmic properties. This technical guide provides a comprehensive overview of the electrophysiological effects of GFA on cardiac repolarization, with a focus on its molecular mechanisms of action. The primary mechanism underlying GFA's antiarrhythmic effects is the selective inhibition of the late sodium current (INa,L), with a significantly lower affinity for the transient sodium current (INa,T) and the human Ether-à-go-go-Related Gene (hERG) potassium channel. This selective action suggests a favorable cardiac safety profile, particularly concerning the risk of drug-induced QT prolongation. This document details the quantitative data on GFA's interactions with key cardiac ion channels, provides in-depth experimental protocols for assessing these effects, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data on Ion Channel Inhibition
The inhibitory effects of this compound on various cardiac ion channels have been quantified using the whole-cell patch-clamp technique. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of its potency across different channels.
| Ion Channel | GFA IC50 (μM) | Test System | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes | [1] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes | [1] |
| hERG (IKr) | 273 ± 34 | Not Specified | [1] |
| Kv1.5 (IKur) | >200 (20.6% inhibition at 200 μM) | Not Specified | [1] |
Effects on Cardiac Action Potential Duration
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiac repolarization.
Whole-Cell Patch-Clamp Recordings in Isolated Ventricular Myocytes
This technique is employed to measure ionic currents (INa,L, INa,T, Ik) and action potentials in single cardiac cells.
a. Myocyte Isolation:
-
Guinea pigs are euthanized in accordance with institutional animal care guidelines.
-
Hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.
-
The ventricles are then minced and gently agitated to release individual myocytes.
-
The isolated cells are stored in a high-K+ solution at 4°C until use.
b. Recording Solutions:
-
External (Tyrode's) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Pipette (Internal) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with KOH.
c. Voltage-Clamp Protocol for Late Sodium Current (INa,L):
-
A holding potential of -120 mV is maintained.
-
A 500 ms depolarizing pulse to -20 mV is applied to inactivate the transient sodium current and elicit the late sodium current.
-
The late sodium current is measured as the mean current during the final 100 ms of the depolarizing pulse.
d. Voltage-Clamp Protocol for hERG Current (IKr):
-
A holding potential of -80 mV is maintained.
-
A 2-second depolarizing pulse to +20 mV is applied to activate the hERG channels.
-
The membrane is then repolarized to -50 mV for 2 seconds to record the characteristic tail current.
e. Current-Clamp Protocol for Action Potential Duration (APD):
-
The amplifier is switched to current-clamp mode (I=0).
-
Action potentials are elicited by injecting brief (2-4 ms) suprathreshold depolarizing current pulses at a frequency of 1 Hz.
-
Changes in action potential morphology, including APD at 50% (APD50) and 90% (APD90) repolarization, are recorded before and after the application of GFA.
Data Analysis
a. IC50 Determination:
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the GFA concentration.
-
The data are then fitted to the Hill equation to determine the IC50 value, which represents the concentration of GFA required to inhibit the current by 50%.
b. Analysis of Action Potential Parameters:
-
APD50 and APD90 are measured from the recorded action potential waveforms.
-
The percentage change in APD in the presence of different concentrations of GFA is calculated relative to the baseline values.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound on cardiac repolarization is the direct blockade of specific ion channels. There is currently no evidence to suggest the involvement of indirect signaling pathways, such as modulation of protein kinases or G-protein coupled receptors, in the immediate electrophysiological effects of GFA.
Direct Ion Channel Inhibition by this compound
The following diagram illustrates the direct interaction of GFA with cardiac ion channels, leading to the modulation of the action potential.
Caption: Mechanism of this compound on cardiac ion channels.
Experimental Workflow for Assessing GFA's Electrophysiological Effects
The logical flow of experiments to characterize the impact of this compound on cardiac repolarization is depicted below.
Caption: Experimental workflow for GFA electrophysiology studies.
Conclusion
This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the late sodium current (INa,L). Its significantly lower potency for the hERG channel suggests a reduced risk of inducing Torsades de Pointes, a critical safety concern in the development of antiarrhythmic drugs. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and cardiac safety profile of this compound and related compounds. The direct interaction with specific ion channels, without apparent involvement of complex signaling cascades, simplifies the mechanistic understanding and facilitates targeted drug design efforts.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of guan-fu base A on delayed rectifier current (Ik) in guinea pig ventricular myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Guanfu Base A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum.[1][2] Known primarily for its antiarrhythmic properties, GFA's mechanism of action and the activities of its related compounds are of significant interest for therapeutic development. This guide details its molecular targets, summarizes quantitative data, provides key experimental protocols, and visualizes relevant biological pathways and workflows.
Core Biological Activity of this compound
This compound is recognized as a Class I antiarrhythmic drug.[1] Its primary therapeutic effect stems from its selective inhibition of specific ion channels involved in the cardiac action potential. Furthermore, GFA interacts with metabolic enzymes, which has implications for its pharmacokinetic profile and potential drug-drug interactions.
Mechanism of Action: Ion Channel Modulation
The principal antiarrhythmic mechanism of GFA is its selective and concentration-dependent inhibition of the late sodium current (INa,L) .[1][3] This current is crucial in the repolarization phase of the cardiac action potential, and its enhancement is linked to certain arrhythmias. GFA shows significantly higher potency for the late sodium current compared to the peak transient sodium current (INa,T).
GFA also exhibits inhibitory effects on other cardiac ion channels, though with much lower potency. It has a slight blocking effect on the hERG potassium current (IhERG) and the Kv1.5 potassium current (IKv1.5), which are involved in cardiac repolarization. The marked difference in inhibitory concentrations underscores the selectivity of GFA for the late sodium channel.
Interaction with Cytochrome P450 Enzymes
This compound is a potent inhibitor of the cytochrome P450 isoform CYP2D6 in humans, monkeys, and dogs. It acts as a noncompetitive inhibitor of human CYP2D6. This specific inhibition suggests a potential for clinically significant drug-drug interactions when GFA is co-administered with other drugs metabolized by this enzyme. In contrast, GFA shows no significant inhibitory activity on mouse or rat CYP2D isoforms, nor on human recombinant CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5.
Anti-inflammatory and Other Activities
Beyond its cardiovascular effects, GFA has been reported to possess anti-inflammatory and analgesic properties. Studies on related compounds from Aconitum coreanum suggest that these effects may be mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Another related compound, Guan-fu Base Y, has been shown to inhibit LPS-induced nitric oxide production and is a potent inhibitor of the NF-κB signaling pathway. Furthermore, extracts from Aconitum coreanum have demonstrated protective effects against cerebral ischemia, potentially via the PI3K/Akt and KEAP1/NRF2 pathways.
Quantitative Data on Biological Activity
The following tables summarize the key quantitative data regarding the inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Target Ion Channel | Parameter | Value (µmol/L) | Species | Reference |
| Late Sodium Current (INa,L) | IC50 | 1.57 ± 0.14 | Guinea Pig | |
| Transient Sodium Current (INa,T) | IC50 | 21.17 ± 4.51 | Guinea Pig | |
| hERG Current (IhERG) | IC50 | 273 ± 34 | Guinea Pig | |
| Kv1.5 Current (IKv1.5) | % Inhibition | 20.6% at 200 µmol/L | Guinea Pig |
Table 2: Inhibitory Activity of this compound on Cytochrome P450 (CYP) Isoforms
| CYP Isoform | Parameter | Value (µM) | System | Reference |
| Human CYP2D6 | Ki | 1.20 ± 0.33 | Human Liver Microsomes | |
| Human rCYP2D6 | Ki | 0.37 ± 0.16 | Recombinant Human Form | |
| Monkey CYP2D | Ki | 0.38 ± 0.12 | Monkey Liver Microsomes | |
| Dog CYP2D | Ki | 2.4 ± 1.3 | Dog Liver Microsomes |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Protocol: Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol is used to measure the effect of GFA on INa,L, INa,T, and IhERG currents.
Objective: To quantify the inhibitory effect of this compound on specific cardiac ion channels.
Principle: The whole-cell patch clamp technique allows for the precise measurement of ionic currents across the cell membrane by controlling the membrane potential. Specific voltage protocols are applied to isolate and record the current flowing through the channels of interest.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human channel of interest (e.g., Nav1.5 for sodium channels, hERG for potassium channels) or isolated primary cells like guinea pig ventricular myocytes.
-
Electrode and Solution Preparation:
-
Prepare an internal (pipette) solution and an external (bath) solution with appropriate ionic compositions to isolate the target current.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Cell Clamping and Recording:
-
Position a micropipette onto a single cell to form a high-resistance seal (giga-seal).
-
Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol through the amplifier to elicit and record the desired ionic current (e.g., a series of depolarizing voltage steps).
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the bath solution containing various concentrations of this compound onto the cell.
-
Record the current at each concentration until a steady-state effect is observed.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each GFA concentration.
-
Calculate the percentage of inhibition relative to the control (baseline) current.
-
Plot the percentage of inhibition against the logarithm of GFA concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: CYP2D6 Inhibition Fluorometric Assay
This protocol describes a high-throughput method to screen for GFA's inhibitory activity on CYP2D6.
Objective: To determine the IC50 value of this compound for CYP2D6 inhibition.
Principle: This assay uses a specific, non-fluorescent substrate that is metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is directly proportional to enzyme activity. An inhibitor like GFA will reduce this rate.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer, recombinant human CYP2D6 microsomes, a CYP2D6-specific fluorescent probe substrate, and an NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a concentrated stock solution of GFA in a suitable solvent (e.g., DMSO) and create serial dilutions. A known CYP2D6 inhibitor (e.g., quinidine) should be used as a positive control.
-
-
Assay Procedure:
-
In an opaque 96-well plate, add the assay buffer, recombinant CYP2D6 microsomes, and GFA at various concentrations.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the CYP2D6 substrate and the NADPH generating system to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the fluorescence vs. time curve) for each GFA concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the GFA concentration and fit the data to determine the IC50 value.
-
Protocol: General Cell Viability (MTT) Assay
This protocol serves as a preliminary screen for assessing the general cytotoxicity of GFA and its analogs.
Objective: To evaluate the effect of this compound on the metabolic activity and viability of cells.
Principle: The MTT assay is a colorimetric method where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293, H9c2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of GFA in the culture medium. Replace the old medium with the medium containing different concentrations of GFA and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, visualize key molecular pathways and experimental workflows related to this compound.
Caption: Molecular targets of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Guanfu Base A: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Diterpenoid Alkaloid for Antiarrhythmic Applications
Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the traditional Chinese medicine Guan-Fu, has emerged as a promising antiarrhythmic agent. Its unique pharmacological profile, characterized by a selective inhibition of the late sodium current (INa,L), has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data on its biological activities, detail relevant experimental protocols, and visualize key pathways to facilitate a deeper understanding of this potent compound.
Core Concepts: Mechanism of Action
This compound's primary antiarrhythmic effect is attributed to its potent and selective inhibition of the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T).[1][2] This selective blockade is a key therapeutic advantage, as an enhanced late sodium current is implicated in the pathophysiology of various arrhythmias. Additionally, GFA has been shown to interact with other cardiac ion channels, albeit with lower potency, including the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] Beyond its effects on ion channels, GFA is also a notable noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6, a crucial consideration for potential drug-drug interactions.[3]
Quantitative Analysis: Biological Activity of this compound and Analogs
The following tables summarize the key quantitative data from electrophysiological and enzymatic assays, providing a clear comparison of the activity of this compound and its related analog, Guanfu base G.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (µM) |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | 1.57 ± 0.14 |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | 21.17 ± 4.51 |
| hERG Potassium Current | Not Specified | 273 ± 34 |
| Kv1.5 Potassium Current | Not Specified | >200 (20.6% inhibition at 200 µM) |
Table 2: Comparative Inhibitory Activity of this compound and Guanfu Base G on hERG Channels
| Compound | Ion Channel | IC50 (µM) | Test System |
| This compound (GFA) | hERG (Kv11.1) | 273 | Not Specified |
| Guanfu base G (GFG) | hERG (Kv11.1) | 17.9 | HEK293 Cells |
Table 3: Inhibitory Activity of this compound on Cytochrome P450 2D6 (CYP2D6)
| System | Probe Substrate | Inhibition Type | Ki (µM) |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
Structure-Activity Relationship Insights
While a comprehensive library of this compound analogs with corresponding antiarrhythmic activity data is not extensively available in the public literature, a key SAR insight can be drawn from the comparison of this compound (GFA) and Guanfu base G (GFG). GFG, a structurally related diterpenoid alkaloid, exhibits significantly more potent inhibition of the hERG potassium channel (IC50 = 17.9 µM) compared to GFA (IC50 = 273 µM). This substantial difference in activity highlights the sensitivity of the hERG channel to structural modifications on the Guanfu base scaffold. The structural distinctions between GFA and GFG, which account for this potency differential, are crucial for guiding future analog design aimed at minimizing hERG liability while retaining or enhancing the desired sodium channel blockade.
Broader studies on C19 and C20-diterpenoid alkaloids suggest that modifications at various positions of the core structure, such as at C-1, C-8, C-14, and the nitrogen atom within the heterocyclic ring system, can significantly impact biological activity, including cardiac effects. For instance, the nature and orientation of substituent groups at these positions can influence the affinity and selectivity for different ion channels.
Experimental Protocols
The primary experimental technique for characterizing the electrophysiological effects of this compound and its analogs is the whole-cell patch clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of isolated cardiomyocytes or cell lines expressing specific ion channels.
Protocol for Recording Late (INa,L) and Transient (INa,T) Sodium Currents
1. Cell Preparation:
-
Ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Alternatively, human embryonic kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) can be used.
2. Solutions:
-
External (Bath) Solution (in mM): Appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. To isolate sodium currents, other ionic currents are blocked using specific inhibitors (e.g., CdCl2 for calcium currents, and CsCl replacing KCl for potassium currents).
-
Internal (Pipette) Solution (in mM): Typically contains CsF or CsCl, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.
3. Electrophysiological Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a single cell to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of approximately -100 mV to ensure the availability of sodium channels.
4. Voltage-Clamp Protocols:
-
To elicit INa,T: A short (e.g., 50 ms) depolarizing pulse to around -20 mV is applied from the holding potential. The peak inward current is measured as INa,T.
-
To elicit INa,L: A longer depolarizing pulse (e.g., 300-500 ms) to a similar potential (e.g., -20 mV) is applied. The sustained inward current measured towards the end of this pulse represents INa,L.
5. Data Analysis:
-
The effects of different concentrations of this compound are determined by perfusing the cells with the external solution containing the compound.
-
The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration, and the IC50 value is calculated using a Hill fit.
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Caption: this compound's primary mechanism of antiarrhythmic action.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Effects of Guanfu base A on Cell Lines: A Technical Guide and Framework for Future Research
Disclaimer: This document serves as a technical guide summarizing the currently available in-vitro data on Guanfu base A (GFA) and provides a hypothetical framework for investigating its potential anti-cancer effects. As of the latest literature review, there is a significant lack of research on the specific effects of this compound on cancer cell lines. The anti-cancer data, experimental protocols, and signaling pathways described herein are therefore presented as a scientifically-grounded proposal for future research, based on the known activities of related compounds.
Introduction
This compound (GFA) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1] It is primarily recognized for its antiarrhythmic properties and is under clinical investigation for this indication.[1][2] Despite the extensive research into its cardiovascular effects, the in-vitro activities of GFA on various cell lines, particularly in the context of oncology, remain largely unexplored. This guide aims to consolidate the existing in-vitro data for GFA and to provide a comprehensive, albeit hypothetical, roadmap for researchers and drug development professionals interested in exploring its potential as an anti-cancer agent.
Known In-Vitro Effects of this compound
The primary documented in-vitro effects of GFA revolve around its antiarrhythmic and metabolic enzyme-inhibiting activities.
GFA exhibits its antiarrhythmic effects by selectively inhibiting cardiac ion channels. Specifically, it shows a concentration-dependent inhibition of the late sodium current (INa,L) with a significantly lower IC50 value compared to its effect on the transient sodium current (INa,T).[3] It also inhibits the hERG potassium current (IhERG), though at much higher concentrations.[3]
GFA is a potent and specific noncompetitive inhibitor of CYP2D6 in human liver microsomes. This is a critical consideration for potential drug-drug interactions. Its inhibitory effects on other CYP isoforms are minimal.
Quantitative Data on Known In-Vitro Effects
The following table summarizes the available quantitative data for the known in-vitro effects of this compound.
| Parameter | System/Cell Line | Value | Reference |
| IC50 (INa,L) | Guinea pig ventricular myocytes | 1.57 ± 0.14 µM | |
| IC50 (INa,T) | Guinea pig ventricular myocytes | 21.17 ± 4.51 µM | |
| IC50 (IhERG) | HEK293 cells | 273 ± 34 µM | |
| Ki (CYP2D6) | Human liver microsomes (HLMs) | 1.20 ± 0.33 µM | |
| Ki (rCYP2D6) | Human recombinant CYP2D6 | 0.37 ± 0.16 µM | |
| Ki (CYP2D) | Monkey microsomes | 0.38 ± 0.12 µM | |
| Ki (CYP2D) | Dog microsomes | 2.4 ± 1.3 µM |
Proposed Framework for Investigating Anti-Cancer Effects
Based on the known anti-proliferative and pro-apoptotic effects of other Aconitum alkaloids and various natural products, a hypothetical investigation into the anti-cancer properties of GFA is proposed. This framework outlines the key experiments and potential signaling pathways to be explored.
The following diagram illustrates a general workflow for the in-vitro evaluation of this compound's anti-cancer potential.
The following tables present hypothetical data that could be generated from the proposed experiments.
Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.2 |
| HCT116 | Colon Cancer | 25.1 |
Table 3: Hypothetical Effect of this compound on Apoptosis and Cell Cycle in MCF-7 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 5.2 ± 0.8 | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |
| GFA | 10 | 25.8 ± 2.5 | 75.2 ± 3.0 | 15.3 ± 1.8 | 9.5 ± 0.9 |
| GFA | 20 | 45.1 ± 3.1 | 50.6 ± 2.7 | 12.8 ± 1.3 | 36.6 ± 2.5 |
Detailed Experimental Protocols
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Treatment: Seed cells in a 6-well plate and treat with GFA at selected concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Resuspend the harvested cells in cold 70% ethanol and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protein Extraction: Treat cells with GFA, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways
Natural products often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be investigated for their involvement in the effects of this compound.
Conclusion and Future Directions
While this compound is a well-characterized antiarrhythmic agent and a potent CYP2D6 inhibitor, its potential as an anti-cancer agent remains an open area of investigation. The framework presented in this guide provides a logical and comprehensive approach to exploring the in-vitro anti-cancer effects of GFA. Future research should focus on systematic screening across diverse cancer cell lines, followed by in-depth mechanistic studies to elucidate the signaling pathways involved in its potential anti-proliferative and pro-apoptotic activities. Such studies will be crucial in determining the therapeutic potential of this compound in oncology.
References
- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A as a Cytochrome P450 2D6 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, is an emerging antiarrhythmic agent.[1] This technical guide provides a comprehensive overview of the inhibitory effects of this compound on cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism. A thorough understanding of this interaction is paramount for predicting potential drug-drug interactions and ensuring the safe clinical application of GFA. This document summarizes key quantitative data on the inhibition of CYP2D6 by GFA, details the experimental methodologies used in these assessments, and provides visual representations of the metabolic pathways and experimental workflows. The findings indicate that GFA is a potent and specific inhibitor of CYP2D6 in humans.[1]
Introduction to this compound and CYP2D6
This compound is a novel heterocyclic antiarrhythmic drug that has undergone clinical trials in China.[1] As with any new chemical entity, a comprehensive evaluation of its pharmacokinetic profile, including its potential to inhibit major drug-metabolizing enzymes, is essential.
Cytochrome P450 2D6 (CYP2D6) is a key enzyme in the extensive family of cytochrome P450 monooxygenases. It is responsible for the metabolism of approximately 25% of clinically used drugs, including many antiarrhythmics, antidepressants, and beta-blockers. Inhibition of CYP2D6 can lead to elevated plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially resulting in adverse drug reactions. Therefore, the characterization of GFA's inhibitory effect on CYP2D6 is a critical aspect of its drug development program.
Quantitative Analysis of CYP2D6 Inhibition by this compound
In vitro studies have demonstrated that this compound is a potent inhibitor of CYP2D6. The inhibitory potential of GFA has been quantified using various experimental systems, including human liver microsomes (HLMs) and recombinant human CYP2D6 enzyme (rCYP2D6). The key quantitative parameters are summarized in the table below.
| System | Species | Inhibition Parameter (Ki) | Value (μM) | Type of Inhibition | Probe Substrate |
| Human Liver Microsomes (HLMs) | Human | Ki | 1.20 ± 0.33 | Noncompetitive | Dextromethorphan |
| Recombinant CYP2D6 (rCYP2D6) | Human | Ki | 0.37 ± 0.16 | Noncompetitive | (+)-Bufuralol |
| Liver Microsomes | Monkey | Ki | 0.38 ± 0.12 | Competitive | Dextromethorphan |
| Liver Microsomes | Dog | Ki | 2.4 ± 1.3 | Competitive | Dextromethorphan |
| Liver Microsomes | Mouse | - | No inhibitory activity | - | Dextromethorphan |
| Liver Microsomes | Rat | - | No inhibitory activity | - | Dextromethorphan |
Data sourced from: Sun et al., 2015[1]
Notably, GFA exhibits a noncompetitive inhibition mechanism in human systems, while it acts as a competitive inhibitor in monkey and dog liver microsomes.[1]
Specificity of this compound
Further studies have highlighted the specificity of GFA as a CYP2D6 inhibitor. GFA did not show any significant inhibitory activity against other major human recombinant CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C19, CYP3A4, or CYP3A5. A slight inhibition was observed for CYP2B6 and CYP2E1.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to characterize the inhibitory effects of this compound on CYP2D6.
In Vitro CYP2D6 Inhibition Assay in Human Liver Microsomes
-
Objective: To determine the inhibitory potency (Ki) and mechanism of GFA on CYP2D6 in a complex, physiologically relevant in vitro system.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (GFA)
-
CYP2D6 probe substrate: Dextromethorphan
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer
-
-
Procedure:
-
A pre-incubation mixture containing HLMs, dextromethorphan at various concentrations, and GFA at several concentrations in potassium phosphate buffer is prepared.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
The formation of the metabolite, dextrorphan, is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Enzyme kinetic parameters (Km and Vmax) are determined in the absence and presence of GFA.
-
The type of inhibition and the inhibition constant (Ki) are determined by analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and nonlinear regression analysis.
-
In Vitro CYP2D6 Inhibition Assay with Recombinant Enzyme
-
Objective: To confirm the direct inhibitory effect of GFA on the CYP2D6 enzyme in a simplified system devoid of other metabolizing enzymes.
-
Materials:
-
Recombinant human CYP2D6 (rCYP2D6) co-expressed with cytochrome P450 reductase
-
This compound (GFA)
-
CYP2D6 probe substrate: (+)-Bufuralol
-
NADPH
-
Potassium phosphate buffer
-
-
Procedure:
-
The experimental setup is similar to the HLM assay, but with rCYP2D6 instead of HLMs.
-
The probe substrate used is (+)-bufuralol.
-
The reaction is initiated by the addition of NADPH.
-
Following incubation and termination, the formation of the metabolite, 1'-hydroxybufuralol, is quantified.
-
Data analysis is performed as described for the HLM assay to determine the Ki and mechanism of inhibition.
-
In Vivo CYP2D6 Inhibition Study in Beagle Dogs
-
Objective: To assess the in vivo relevance of the in vitro findings by evaluating the effect of GFA on the pharmacokinetics of a CYP2D6 substrate.
-
Animal Model: Beagle dogs
-
Procedure:
-
A baseline pharmacokinetic profile of the CYP2D6 probe substrate, dextromethorphan, is established in the dogs.
-
The dogs are then pre-treated with an intravenous injection of GFA.
-
Following GFA administration, dextromethorphan (2 mg/mL) is administered intravenously.
-
Blood samples are collected at various time points.
-
Plasma concentrations of dextromethorphan and its CYP2D6-mediated metabolite, dextrorphan, are measured.
-
Pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of dextrorphan, are calculated and compared to the baseline values.
-
-
Results: Pre-treatment with GFA resulted in a significant reduction in CYP2D metabolic activity. The Cmax of dextrorphan was reduced to one-third, and the AUC was halved compared to the saline-treated control group.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Figure 1: Mechanism of noncompetitive inhibition of CYP2D6 by this compound.
Figure 2: General experimental workflow for in vitro CYP2D6 inhibition assays.
Figure 3: Workflow for the in vivo assessment of CYP2D6 inhibition in beagle dogs.
Conclusion and Implications for Drug Development
The available data strongly indicate that this compound is a potent and specific noncompetitive inhibitor of human CYP2D6. This has significant implications for the clinical development and use of GFA. Co-administration of GFA with drugs that are primarily metabolized by CYP2D6 may lead to clinically significant drug-drug interactions, resulting in increased plasma concentrations and potential toxicity of the co-administered drug.
Therefore, it is recommended that:
-
In vitro and in vivo drug interaction studies be conducted with relevant CYP2D6 substrates during the clinical development of this compound.
-
Caution should be exercised when prescribing GFA to patients who are also taking CYP2D6 substrates.
-
Therapeutic drug monitoring of co-administered CYP2D6 substrates may be warranted in certain clinical scenarios.
This technical guide provides a foundational understanding of the interaction between this compound and CYP2D6, which is crucial for guiding further research and ensuring the safe and effective use of this promising antiarrhythmic agent.
References
Preclinical Data Summary for Guanfu Base A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the root of Aconitum coreanum. It has garnered significant interest as a potential therapeutic agent, primarily for its antiarrhythmic properties. This technical guide provides a comprehensive summary of the available preclinical data for this compound, focusing on its pharmacodynamics, mechanism of action, and pharmacokinetic profile. The information is presented to support further research and development of this compound.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its modulation of cardiac ion channels, which underlies its antiarrhythmic activity. Additionally, GFA has been shown to be a potent inhibitor of the cytochrome P450 enzyme CYP2D6.
Cardiac Ion Channel Activity
This compound exhibits a selective inhibitory effect on the late sodium current (INa,L) over the transient sodium current (INa,T). This selectivity is a key feature of its antiarrhythmic profile. It also inhibits other cardiac ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel and the Kv1.5 potassium channel.
Table 1: In Vitro Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | IC50 (μmol/L) | Test System | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea pig ventricular myocytes | [1] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea pig ventricular myocytes | [1] |
| hERG (IKr) | 273 ± 34 | HEK293 cells expressing hERG | [1] |
| Kv1.5 (IKur) | > 200 (20.6% inhibition at 200 μmol/L) | Not specified | [1] |
Enzyme Inhibition
This compound is a potent and specific inhibitor of CYP2D6, a key enzyme in drug metabolism. This suggests a high potential for drug-drug interactions with substrates of this enzyme.
Table 2: In Vitro Inhibitory Activity of this compound on Cytochrome P450 Isoforms
| CYP Isoform | Inhibition Constant (Ki) (μM) | Test System | Inhibition Type | Reference |
| Human CYP2D6 | 1.20 ± 0.33 | Human Liver Microsomes (HLMs) | Noncompetitive | [2] |
| Human CYP2D6 (recombinant) | 0.37 ± 0.16 | Recombinant human CYP2D6 | Noncompetitive | |
| Monkey CYP2D | 0.38 ± 0.12 | Monkey Liver Microsomes | Competitive | |
| Dog CYP2D | 2.4 ± 1.3 | Dog Liver Microsomes | Competitive | |
| Human CYP1A2, 2A6, 2C8, 2C19, 3A4, 3A5 | No significant inhibition | Recombinant human enzymes | - | |
| Human CYP2B6, 2E1 | Slight inhibition | Recombinant human enzymes | - |
Mechanism of Action
The primary antiarrhythmic mechanism of this compound is attributed to its selective inhibition of the late sodium current (INa,L). An enhanced late sodium current is implicated in the pathophysiology of certain arrhythmias. By inhibiting this current, GFA is thought to shorten the action potential duration and suppress arrhythmogenic activity.
Mechanism of Action of this compound on the Late Sodium Current.
Pharmacokinetics
Pharmacokinetic data for this compound itself is limited in the public domain. However, a study on its active metabolite, Guanfu base I (GFI), in Sprague-Dawley rats provides some insights.
Table 3: Pharmacokinetic Parameters of Guanfu base I in Rats
| Parameter | Value | Route of Administration | Reference |
| Terminal Elimination Half-life (t1/2) | 2.49 h | Intravenous | |
| Total Plasma Clearance (CL) | 1.46 L/h/kg | Intravenous | |
| Time to Maximum Concentration (Tmax) | 0.5 h | Oral | |
| Absolute Bioavailability (F) | 71.31% | Oral |
Experimental Protocols
Whole-Cell Patch Clamp Assay for Cardiac Ion Currents
This technique is used to measure the inhibitory effect of this compound on various cardiac ion channels.
-
Cell Preparation: Guinea pig ventricular myocytes or human embryonic kidney (HEK293) cells stably expressing the ion channel of interest (e.g., Nav1.5 for sodium currents, hERG for IKr) are used.
-
Recording: Ionic currents are recorded using the whole-cell patch-clamp technique.
-
Voltage Protocols:
-
INa,L: Cells are held at a holding potential of -90 mV. A depolarizing pulse to -20 mV for 200 ms is applied to elicit the late sodium current.
-
INa,T: Cells are held at -90 mV and depolarized to -40 mV for 50 ms to measure the peak transient current.
-
IhERG: A depolarizing pulse to +20 mV for 1 s from a holding potential of -80 mV is used, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Data Analysis: The concentration-response curves are generated by measuring the current inhibition at various concentrations of this compound to determine the IC50 values.
Experimental Workflow for Whole-Cell Patch Clamp Assay.
CYP2D6 Inhibition Assay
The inhibitory potential of this compound on CYP2D6 is assessed using human liver microsomes or recombinant enzymes.
-
Test System: Human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.
-
Substrate: A known CYP2D6 substrate, such as dextromethorphan or bufuralol, is used.
-
Incubation: The substrate and various concentrations of this compound are incubated with the enzyme system in the presence of an NADPH-generating system to initiate the metabolic reaction.
-
Analysis: The formation of the metabolite is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.
References
Guanfu Base A: A Deep Dive into its Inhibitory Effects on Pro-Inflammatory Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from the lateral root of Aconitum coreanum. While traditionally recognized for its antiarrhythmic properties, emerging evidence highlights its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a specific focus on its impact on key pro-inflammatory signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of inflammation.
Quantitative Data Summary
The anti-inflammatory activity of this compound has been demonstrated in a preclinical model of rheumatoid arthritis. The following table summarizes the key quantitative findings from a study utilizing a collagen-induced arthritis (CIA) model in rats.
| Parameter | Model | Treatment Groups (GFA) | Key Findings | Reference |
| Paw Swelling & Arthritic Index | Collagen-Induced Arthritis (CIA) in rats | 1, 2, and 4 mg/kg (intragastric administration) | Significant, dose-dependent amelioration of clinical symptoms of arthritis. | [1] |
| Pro-inflammatory Cytokine Levels (Serum and Joint Tissues) | CIA in rats | 1, 2, and 4 mg/kg | Markedly reduced levels of Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). | [1] |
| NF-κB Activation (Joint Tissues) | CIA in rats | 1, 2, and 4 mg/kg | Suppressed activation of Nuclear Factor-kappa B (NF-κB). | [1] |
| MAPK Phosphorylation (Joint Tissues) | CIA in rats | 1, 2, and 4 mg/kg | Suppressed phosphorylation of p38, Extracellular signal-Regulated Kinase (ERK), and c-Jun N-terminal Kinase (JNK). | [1] |
Experimental Protocols
The following section details the methodologies employed in the key study investigating the anti-inflammatory effects of this compound.
Collagen-Induced Arthritis (CIA) Rat Model
A widely accepted preclinical model for rheumatoid arthritis was utilized to evaluate the in vivo efficacy of this compound.
-
Animal Model: Male Wistar rats.
-
Induction of Arthritis:
-
An initial immunization is performed with an emulsion of bovine type II collagen and complete Freund's adjuvant, administered intradermally at the base of the tail.
-
A booster immunization of bovine type II collagen in incomplete Freund's adjuvant is administered on day 21 after the primary immunization.
-
-
Treatment: this compound was administered intragastrically at doses of 1, 2, and 4 mg/kg daily, starting from the day of the booster immunization.
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is monitored and scored based on erythema, swelling, and ankylosis.
-
Paw Volume Measurement: Paw swelling is quantified using a plethysmometer.
-
-
Biochemical Analysis:
-
Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in serum and homogenized joint tissues are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Protein extracts from joint tissues are used to determine the activation of NF-κB (e.g., phosphorylation of p65) and the phosphorylation status of MAPK pathway components (p-p38, p-ERK, p-JNK) via Western blotting.
-
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting at least two critical pro-inflammatory signaling cascades: the NF-κB pathway and the MAPK pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β, or lipopolysaccharide [LPS]), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.
This compound has been shown to suppress the activation of the NF-κB pathway in the joint tissues of rats with collagen-induced arthritis[1]. This inhibition likely contributes to the observed reduction in the production of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.
References
Pharmacokinetics of Guanfu Base A: A Technical Overview from Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicine Aconitum coreanum. It has garnered significant interest as a potential antiarrhythmic agent. Understanding the pharmacokinetic profile of GFA is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive summary of the available pharmacokinetic data for this compound and its primary metabolites, Guanfu base I (GFI) and Guanfu base G (GFG), derived from studies in animal models.
Notably, while intravenous pharmacokinetic data for the parent compound, this compound, is available, current literature accessible through public databases primarily details the oral pharmacokinetics of its metabolites, GFI and GFG, rather than GFA itself. This guide presents the available data in a structured format, details the experimental methodologies employed in these studies, and provides visualizations of the experimental workflows.
Pharmacokinetics of this compound
Intravenous Administration in Beagle Dogs
A study in Beagle dogs characterized the pharmacokinetic profile of this compound following a single intravenous administration.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous Dose (7.56 mg/kg) in Beagle Dogs [1]
| Parameter | Value | Unit |
| T½π (Rapid Distribution Half-life) | 0.07 | h |
| T½α (Slow Distribution Half-life) | 1.5 | h |
| T½β (Terminal Elimination Half-life) | 13.5 | h |
| AUC (Area Under the Curve) | 61.43 | µg·h/mL |
| Vc (Volume of Central Compartment) | 0.37 | L/kg |
| CLs (Plasma Clearance) | 0.14 | L/kg/h |
-
Animal Model: Six healthy adult Beagle dogs were used in the study.
-
Drug Administration: this compound hydrochloride was administered as a single intravenous injection at a dose of 7.56 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points following drug administration.
-
Analytical Method: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-mass spectrometry (LC-MS) method. The method demonstrated good linearity, precision (intra-day and inter-day precision < 15%), and recovery (> 80%).
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a three-compartment model to determine the pharmacokinetic parameters.
Pharmacokinetics of this compound Metabolites in Rats
Studies in Sprague-Dawley rats have elucidated the pharmacokinetic profiles of two major metabolites of this compound: Guanfu base I (GFI) and Guanfu base G (GFG).
Guanfu Base I (GFI)
Table 2: Pharmacokinetic Parameters of Guanfu Base I Following Intravenous and Oral Administration in Sprague-Dawley Rats
| Parameter | Intravenous | Oral | Unit |
| Terminal Elimination Half-life (t½) | 2.49 | - | h |
| Total Plasma Clearance (CL) | 1.46 | - | L/h/kg |
| Time to Maximum Concentration (Tmax) | - | 0.5 | h |
| Absolute Bioavailability | - | 71.31 | % |
Guanfu Base G (GFG)
Table 3: Pharmacokinetic Parameters of Guanfu Base G Following a Single 5 mg/kg Intravenous and Oral Dose in Rats [2][3]
| Parameter | Intravenous | Oral | Unit |
| Terminal Elimination Half-life (t½) | 3.72 | - | h |
| Total Plasma Clearance (CL) | 1.15 | - | L/h/kg |
| Time to Maximum Concentration (Tmax) | - | 0.5 | h |
| Absolute Bioavailability | - | 83.06 | % |
-
Animal Model: Sprague-Dawley rats were used for the studies. Animals were fasted overnight prior to drug administration.
-
Drug Administration:
-
Intravenous: Guanfu base G hydrochloride was administered via the intravenous route at a dose of 5 mg/kg.
-
Oral: Guanfu base G hydrochloride was administered orally at a dose of 5 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL) were collected from the eye venous plexus into heparinized tubes at predetermined time points (5, 15, 30, 45, 60, 120, 240, 360, 480, 600, 720, and 960 minutes) after dosing. Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: A validated liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method was used for the quantification of Guanfu base G in rat plasma.
-
Sample Preparation: Plasma samples underwent a liquid-liquid extraction with ethyl acetate.
-
Chromatography: Separation was achieved on a Shimadzu C18 column (150 x 2.0 mm, 5 µm) with a gradient elution of 0.2% acetic acid–acetonitrile (30:70, v/v).
-
Validation: The method was validated for linearity (concentration range of 5–2000 ng/mL, r = 0.9996), precision (intra- and inter-day precision between 4.3% and 8.3%), stability, extraction recovery, and matrix effect. The lower limit of detection was 1 ng/mL.
-
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Metabolism of this compound
This compound is known to be metabolized in vivo. Guanfu base I (GFI) and Guanfu base G (GFG) are two of its identified metabolites. The conversion of GFA to these metabolites is a key aspect of its overall pharmacokinetic profile.
Furthermore, studies have shown that this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in human, monkey, and dog liver microsomes. However, it does not exhibit inhibitory activity against CYP2D isoforms in mice or rats. This species-specific difference in CYP2D6 inhibition is an important consideration when extrapolating pharmacokinetic data from these animal models to humans.
Conclusion
The available data from animal models provides valuable insights into the pharmacokinetic properties of this compound and its metabolites. Following intravenous administration in dogs, this compound exhibits a three-compartment model distribution with a relatively long terminal elimination half-life. The primary metabolites of GFA, Guanfu base I and Guanfu base G, demonstrate good oral bioavailability in rats, with rapid absorption.
A significant gap in the current knowledge is the lack of data on the oral pharmacokinetics of the parent compound, this compound. Future research should focus on characterizing the oral absorption, distribution, metabolism, and excretion of this compound to provide a more complete understanding of its pharmacokinetic profile and to facilitate its further development as a potential therapeutic agent. Additionally, further investigation into the metabolic pathways and the enzymes responsible for the conversion of GFA to its active metabolites is warranted.
References
Guanfu Base A and hERG Potassium Channel Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between Guanfu base A (GFA) and the human Ether-à-go-go-Related Gene (hERG) potassium channel. GFA, a diterpenoid alkaloid isolated from Aconitum coreanum, has garnered interest for its potential antiarrhythmic properties.[1][2] Understanding its effects on the hERG channel is critical for evaluating its therapeutic potential and cardiotoxic risk, as the hERG channel is a key component in cardiac action potential repolarization.[1][3]
Core Interaction Analysis
This compound has been shown to inhibit the hERG potassium channel current in a concentration-, voltage-, and time-dependent manner.[4] This inhibitory action is a crucial aspect of its pharmacological profile, as blockade of the hERG channel can lead to a prolongation of the cardiac action potential, a mechanism shared by some antiarrhythmic drugs but also a potential source of proarrhythmic side effects like QT prolongation.
However, compared to its structural analog Guanfu base G (GFG), GFA exhibits a significantly lower potency for hERG channel inhibition. This suggests that GFA may possess a wider therapeutic window with a reduced risk of inducing cardiac arrhythmias. Furthermore, studies have indicated that GFA selectively inhibits the late sodium current (INa.L) over the transient sodium current (INa.T), which may contribute to its antiarrhythmic effects through a mechanism distinct from hERG blockade.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various cardiac ion channels, providing a quantitative comparison of its potency.
| Compound | Ion Channel | IC50 Value | Species/Cell Line | Reference |
| This compound | hERG (IHERG) | 1.64 mM | HEK293 Cells | |
| This compound | hERG (IHERG) | (273 ± 34) µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | |
| Guanfu base G | hERG (IKr) | 17.9 µM | HEK293 Cells | |
| This compound | Late Sodium Current (INa.L) | (1.57 ± 0.14) µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | |
| This compound | Transient Sodium Current (INa.T) | (21.17 ± 4.51) µmol·L⁻¹ | Guinea Pig Ventricular Myocytes | |
| This compound | Kv1.5 Current (IKv1.5) | >200 µmol·L⁻¹ (20.6% inhibition) | Not Specified |
Experimental Protocols
The primary methodology used to characterize the interaction between this compound and the hERG channel is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents flowing through the hERG channels in isolated cells.
Whole-Cell Patch-Clamp Protocol for hERG Current Measurement
-
Cell Preparation: Human embryonic kidney 293 (HEK293) cells are transiently transfected with the complementary DNA (cDNA) encoding the hERG channel. Alternatively, isolated ventricular myocytes from animal models such as guinea pigs can be used.
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution mimicking the intracellular ionic composition. The external bath solution is formulated to resemble the extracellular environment.
-
Giga-Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the entire cell interior.
-
Voltage Clamp and Data Acquisition: The membrane potential of the cell is controlled (clamped) using a specialized amplifier. A specific voltage protocol is applied to elicit the opening, closing, and inactivation of the hERG channels, and the resulting ionic currents are recorded.
-
Compound Application: this compound is applied to the external bath solution at various concentrations to determine its effect on the hERG channel current.
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the IC50 value, which represents the concentration of the compound required to inhibit the channel current by 50%. The voltage- and time-dependence of the block are also characterized.
Visualizations
Signaling Pathway of this compound on hERG Channel
Caption: Direct blockade of the hERG potassium channel by this compound.
Experimental Workflow for hERG Channel Analysis
Caption: Workflow for electrophysiological analysis of this compound on hERG channels.
Logical Relationship: GFA, hERG, and Cardiac Action Potential
Caption: The dual potential outcomes of hERG blockade by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guan-fu base A | Potassium Channel 抑制剂 | CAS 1394-48-5 | 美国InvivoChem [invivochem.cn]
- 4. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Guanfu Base A: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Guanfu base A, a diterpenoid alkaloid with significant therapeutic potential. Included are detailed protocols for its isolation and purification, along with a summary of its chemical properties and mechanism of action.
This compound is a natural product isolated from the tuberous roots of Aconitum coreanum. It has garnered significant interest for its antiarrhythmic properties. This document outlines a detailed protocol for the isolation and purification of this compound from its natural source and provides data on its biological activity.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C24H31NO6 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 1394-48-5 |
| Appearance | White crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Isolation and Purification of this compound from Aconitum coreanum
A robust method for obtaining high-purity this compound from the dried roots of Aconitum coreanum involves an initial acid-base extraction followed by a specialized chromatographic technique.
Experimental Protocol
1. Crude Alkaloid Extraction:
-
Five kilograms of dried and powdered root of Aconitum coreanum are subjected to heat reflux extraction three times with 95% ethanol containing a small amount of hydrochloric acid.
-
The combined extracts are filtered and evaporated to dryness under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in 2 liters of 1% hydrochloric acid.
-
The acidic solution is then extracted with petroleum ether to remove non-alkaloidal components.
-
The acidic aqueous phase is basified to a pH of 9.5 with ammonia-water.
-
The basified solution is then extracted with chloroform, and the chloroform phase, containing the crude alkaloids, is evaporated to dryness.
2. Purification by pH-Zone-Refining Counter-Current Chromatography (CCC):
-
The crude alkaloid extract is subjected to pH-zone-refining CCC for purification.
-
Two-phase solvent system: Petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).
-
Mobile phase: The upper phase of the solvent system containing 10 mM triethylamine.
-
Stationary phase: The lower phase of the solvent system containing 10 mM hydrochloric acid.
-
From 3.5 g of the crude extract, this method can yield 578 mg of this compound with a purity of 97.2%.
Quantitative Data from Purification
| Parameter | Value |
| Starting Material | 3.5 g of crude alkaloid extract |
| Yield of this compound | 578 mg |
| Purity of this compound | 97.2% |
The identity and purity of the isolated this compound are confirmed by Time-of-Flight Mass Spectrometry (TOF-MS) and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy.
Mechanism of Action and Biological Activity
This compound exhibits its antiarrhythmic effects primarily through the selective inhibition of the late sodium current (INa,L) in cardiac myocytes. This selective action is crucial for its therapeutic potential in treating certain types of cardiac arrhythmias.
Signaling Pathway Inhibition
This compound has been shown to be a potent and specific noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6 in human liver microsomes.[1] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs, highlighting the importance of considering potential drug-drug interactions when developing this compound as a therapeutic agent.
The inhibitory effect of this compound on CYP2D6 is an important consideration for its clinical application.
Disclaimer: This document is intended for research and informational purposes only. The protocols and data presented are based on published scientific literature. Researchers should exercise caution and validate all procedures in their own laboratory settings.
References
Application Notes and Protocols for High-Throughput Screening of Guanfu Base A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from Aconitum coreanum that has garnered significant interest for its therapeutic potential, particularly as an antiarrhythmic agent.[1][2] GFA's primary mechanism of action involves the selective inhibition of the late sodium current (INa,L), a critical component in cardiac action potential repolarization.[1][3] Additionally, GFA has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6, which is responsible for the metabolism of a significant portion of clinically used drugs.[1] The development and screening of GFA analogs are crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic profiles.
These application notes provide detailed protocols for the high-throughput screening (HTS) of this compound analogs to evaluate their activity against its key molecular targets: the late sodium current (INa,L) and CYP2D6.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound, providing a benchmark for the evaluation of its analogs.
| Target | Assay Type | Species | IC50 / Ki | Reference |
| Late Sodium Current (INa,L) | Whole-cell patch clamp | Guinea Pig Ventricular Myocytes | IC50: 1.57 ± 0.14 µM | |
| Transient Sodium Current (INa,T) | Whole-cell patch clamp | Guinea Pig Ventricular Myocytes | IC50: 21.17 ± 4.51 µM | |
| hERG Current (IKr) | Whole-cell patch clamp | Guinea Pig Ventricular Myocytes | IC50: 273 ± 34 µM | |
| Kv1.5 Current (IKur) | Whole-cell patch clamp | Guinea Pig Ventricular Myocytes | 20.6% inhibition at 200 µM | |
| CYP2D6 | Dextromethorphan O-demethylation | Human Liver Microsomes | Ki: 1.20 ± 0.33 µM (noncompetitive) | |
| Recombinant CYP2D6 | (+)-bufuralol 1'-hydroxylation | Human Recombinant | Ki: 0.37 ± 0.16 µM | |
| CYP2D | Dextromethorphan O-demethylation | Monkey Microsomes | Ki: 0.38 ± 0.12 µM (competitive) | |
| CYP2D | Dextromethorphan O-demethylation | Dog Microsomes | Ki: 2.4 ± 1.3 µM (competitive) |
Experimental Protocols
High-Throughput Screening for Late Sodium Current (INa,L) Inhibition
This protocol describes a high-throughput, automated patch-clamp assay to screen for inhibitory activity of GFA analogs on the late sodium current.
Principle:
Automated patch-clamp systems allow for the rapid recording of ionic currents from numerous cells in a microplate format. Specific voltage protocols are applied to isolate and measure the late component of the sodium current (INa,L). The inhibitory effect of the GFA analogs is quantified by the reduction in the INa,L amplitude.
Materials:
-
Cell line stably expressing the human cardiac sodium channel Nav1.5 (e.g., HEK293 or CHO cells)
-
Automated patch-clamp system and associated consumables (e.g., microfluidic chips)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).
-
This compound analog library dissolved in DMSO
-
Positive control: this compound or a known selective INa,L inhibitor
Procedure:
-
Cell Preparation: Culture the Nav1.5-expressing cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in the external solution at the density recommended by the automated patch-clamp system manufacturer.
-
Compound Plating: Prepare a compound plate (384-well format) by serially diluting the GFA analog library in the external solution. Include wells with vehicle control (DMSO) and a positive control.
-
Automated Patch-Clamp Run:
-
Load the cell suspension, internal solution, external solution, and compound plate into the automated patch-clamp system.
-
Initiate the pre-programmed voltage protocol designed to elicit and measure INa,L. A typical protocol involves a depolarizing step to inactivate the transient sodium current, followed by a sustained depolarization to measure the late current.
-
The system will automatically perform cell capture, seal formation, whole-cell configuration, and compound application.
-
-
Data Acquisition: The system records the sodium current before and after the application of each GFA analog.
-
Data Analysis:
-
Measure the amplitude of the late sodium current for each well.
-
Calculate the percentage of inhibition for each concentration of the GFA analog relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the analog concentration.
-
Fit the concentration-response data to a suitable model (e.g., Hill equation) to determine the IC50 value for each active analog.
-
High-Throughput Screening for CYP2D6 Inhibition
This protocol outlines a high-throughput, fluorescence-based assay to screen for the inhibitory activity of GFA analogs on CYP2D6.
Principle:
This assay employs a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is directly proportional to the enzyme's activity. An inhibitor, such as a potent GFA analog, will decrease the rate of fluorescence production.
Materials:
-
Recombinant human CYP2D6 microsomes
-
CYP2D6 assay buffer
-
Fluorescent CYP2D6 substrate (e.g., a commercially available probe)
-
NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound analog library dissolved in DMSO
-
Positive control: A known CYP2D6 inhibitor (e.g., quinidine)
-
Opaque 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the recombinant CYP2D6, the fluorescent substrate, and the NADPH generating system according to the manufacturer's instructions.
-
Assay Reaction: In each well of the opaque microplate, add the following in order:
-
CYP2D6 assay buffer.
-
Recombinant human CYP2D6 microsomes.
-
GFA analog at various concentrations (or positive/negative controls).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the analogs to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the CYP2D6 substrate and the NADPH generating system to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen substrate in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of the reaction (slope of the fluorescence versus time curve) for each concentration of the GFA analog.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the GFA analog concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Molecular targets of this compound analogs.
Workflow for INa,L Inhibition Screening.
Workflow for CYP2D6 Inhibition Screening.
References
Application Notes and Protocols for Whole-Cell Patch Clamp Analysis of Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the electrophysiological effects of Guanfu base A (GFA) using the whole-cell patch clamp technique. GFA, a diterpenoid alkaloid, has garnered significant interest for its antiarrhythmic properties, primarily through the modulation of various cardiac ion channels. This document outlines the necessary materials, solutions, and procedures to assess the inhibitory effects of GFA on key voltage-gated ion channels.
Electrophysiological Effects of this compound
This compound selectively inhibits several key cardiac ion channels. Its primary mechanism of action is the blockade of the late sodium current (INa,L), with additional effects on the transient sodium current (INa,T), the human Ether-à-go-go-Related Gene (hERG) potassium current, and the Kv1.5 potassium current.[1][2] The inhibitory concentrations (IC50) of GFA on these channels, as determined by whole-cell patch clamp experiments on guinea pig ventricular myocytes, are summarized below.
| Ion Channel | Current | IC50 | Cell Type |
| Late Sodium Channel | INa,L | 1.57 ± 0.14 µM | Guinea Pig Ventricular Myocytes |
| Transient Sodium Channel | INa,T | 21.17 ± 4.51 µM | Guinea Pig Ventricular Myocytes |
| hERG Potassium Channel | IhERG | 273 ± 34 µM | Guinea Pig Ventricular Myocytes |
| Kv1.5 Potassium Channel | IKv1.5 | >200 µM (20.6% inhibition at 200 µM) | Guinea Pig Ventricular Myocytes |
Table 1: Inhibitory effects of this compound on various cardiac ion channels. Data is presented as the mean ± standard error of the mean.[1][2]
In studies using HEK293 cells transfected with hERG cDNA, the IC50 for GFA on the hERG channel was reported to be 1.64 mM.[3] This difference in potency may be attributed to the different expression systems and experimental conditions.
Experimental Protocols
This section details the essential protocols for investigating the effects of this compound using whole-cell patch clamp electrophysiology. The primary cell types for these investigations are isolated cardiac myocytes or cell lines (e.g., HEK293) stably expressing the ion channel of interest.
Cell Preparation
For Isolated Cardiac Myocytes (e.g., Guinea Pig Ventricular Myocytes):
-
Isolate single ventricular myocytes from animal hearts (e.g., guinea pig) using established enzymatic digestion protocols.
-
Store the isolated myocytes in a holding solution at room temperature.
-
Allow the myocytes to adhere to the bottom of the recording chamber for a few minutes before initiating recordings.
For Transfected Cell Lines (e.g., HEK293 cells):
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transiently or stably transfect the cells with the cDNA encoding the specific ion channel of interest (e.g., hERG).
-
Plate the cells onto coverslips 24-48 hours before the experiment to allow for channel expression and cell adherence.
Solutions
Extracellular (Bath) Solution (in mM):
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 4 |
| CaCl2 | 1.8 |
| MgCl2 | 1 |
| Glucose | 10 |
| HEPES | 10 |
Adjust pH to 7.4 with NaOH.
Intracellular (Pipette) Solution (in mM):
| Component | Concentration (mM) |
| K-Aspartate | 120 |
| KCl | 20 |
| MgCl2 | 1 |
| Mg-ATP | 5 |
| EGTA | 10 |
| HEPES | 10 |
Adjust pH to 7.2 with KOH.
This compound Stock Solution:
Prepare a high-concentration stock solution of this compound in a suitable solvent, such as Dimethyl sulfoxide (DMSO). Prepare serial dilutions in the extracellular solution to achieve the desired final concentrations for the experiment. Include a vehicle control with the same final concentration of DMSO.
Whole-Cell Patch Clamp Procedure
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with the internal solution is between 2-5 MΩ.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical and molecular access to the cell's interior.
-
Data Acquisition: Use a patch clamp amplifier and data acquisition software to record the ionic currents.
Voltage-Clamp Protocols
To isolate and record the specific ion channel currents of interest, apply the following voltage-clamp protocols:
To Record Late Sodium Current (INa,L):
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a depolarizing pulse to -10 mV for 300 ms.
-
The late sodium current is measured as the sustained inward current during the later phase of the depolarizing pulse.
To Record hERG Current (IhERG):
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels.
-
Follow with a repolarizing pulse to -50 mV for 2 seconds to record the characteristic tail current.
To Record Transient Sodium Current (INa,T):
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a brief prepulse to -120 mV to ensure full recovery of sodium channels from inactivation.
-
Then, apply a series of depolarizing test pulses in increments (e.g., from -80 mV to +40 mV) to elicit the transient inward current.
To Record Kv1.5 Current (IKv1.5):
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a prepulse to -40 mV to inactivate sodium channels.
-
Apply depolarizing test pulses (e.g., from -40 mV to +60 mV) to elicit the outward potassium current.
Data Analysis
-
Measure the peak amplitude of the current of interest before and after the application of this compound at various concentrations.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the GFA concentration to generate a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the IC50 value and the Hill coefficient.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's action on cardiac myocytes.
Caption: Experimental workflow for assessing this compound effects.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
References
- 1. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
- 2. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanfu Base A in In Vivo Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu Base A (GFA) is a diterpenoid alkaloid extracted from the tuber of Aconitum coreanum. It has been extensively studied for its therapeutic potential in managing cardiac arrhythmias. Contrary to being an inducer of arrhythmia, GFA functions as an anti-arrhythmic agent by modulating various cardiac ion channels.[1] It has shown efficacy in a range of preclinical in vivo arrhythmia models and has been approved in China for the treatment of supraventricular tachycardia.[2]
These application notes provide a comprehensive overview of the use of this compound in established in vivo arrhythmia models, detailing its mechanism of action, protocols for evaluating its anti-arrhythmic effects, and relevant quantitative data.
Mechanism of Action
This compound exhibits its anti-arrhythmic effects through the modulation of multiple cardiac ion channels. Its primary mechanism involves the selective inhibition of the late sodium current (INaL), which is crucial in reducing intracellular sodium and calcium overload, thereby suppressing arrhythmias.[3] Additionally, GFA affects other key ion channels involved in cardiac repolarization and depolarization.
The multi-channel blocking properties of GFA contribute to its broad-spectrum anti-arrhythmic activity. By targeting different components of the cardiac action potential, GFA can effectively manage a variety of arrhythmias.
Signaling Pathway of this compound's Anti-Arrhythmic Action
Caption: Mechanism of this compound's anti-arrhythmic action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cardiac ion channels and its efficacy in preclinical arrhythmia models.
Table 1: Inhibitory Effects of this compound on Cardiac Ion Currents
| Ion Channel/Current | IC50 (μmol/L) | Species | Experimental System | Reference |
| Late Sodium Current (INa.L) | 1.57 ± 0.14 | Guinea Pig | Isolated Ventricular Myocytes | [3] |
| Transient Sodium Current (INa.T) | 21.17 ± 4.51 | Guinea Pig | Isolated Ventricular Myocytes | [3] |
| hERG Current (IKr) | 273 ± 34 | Guinea Pig | Isolated Ventricular Myocytes | |
| Kv1.5 Current (IKur) | >200 (20.6% inhibition at 200 μmol/L) | Guinea Pig | Isolated Ventricular Myocytes | |
| L-type Calcium Current (ICa,L) | Concentration-dependent blockade | Rat | Ventricular Myocytes | |
| Delayed Rectifier K+ Current (Ik) | Inhibitory effect observed | Guinea Pig | Ventricular Myocytes |
Table 2: Efficacy of this compound in In Vivo Arrhythmia Models
| Arrhythmia Model | Species | GFA Dosage | Route of Administration | Observed Effect | Reference |
| Ouabain-induced Ventricular Tachycardia | Dog | 9-10 mg/kg | Intravenous | Reverted to sinus rhythm in 1-2 minutes. | |
| Acetylcholine-induced Atrial Fibrillation | Dog | 10-20 mg/kg | Intravenous | Protected against atrial fibrillation. | |
| Beiutine-induced Arrhythmia | Rat | 2.5-10 mg/kg | Intravenous | Increased the dose of beiwutine required to produce arrhythmias. | |
| K+-free and high Ca2+ induced VT and VF | Rat | 20-30 mg/L | Langendorff perfusion | Reduced the rate of ventricular tachycardia (VT) and ventricular fibrillation (VF). |
Experimental Protocols
Detailed methodologies for key in vivo experiments to evaluate the anti-arrhythmic properties of this compound are provided below.
Experimental Workflow for Evaluating Anti-Arrhythmic Efficacy of GFA
Caption: Experimental workflow for in vivo evaluation of GFA.
Protocol 1: Ouabain-Induced Ventricular Tachycardia in Dogs
Objective: To assess the efficacy of this compound in terminating ouabain-induced ventricular tachycardia.
Materials:
-
Adult beagle dogs
-
This compound solution for injection
-
Ouabain solution
-
Anesthetic (e.g., sodium pentobarbital)
-
ECG recording system
-
Intravenous catheters
Procedure:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Insert intravenous catheters for drug administration and fluid maintenance.
-
Record a baseline ECG for at least 30 minutes.
-
Induce arrhythmia by administering ouabain intravenously at a dose of 40-50 µg/kg, followed by a maintenance infusion of 0.2 µg/kg/min.
-
Once sustained ventricular tachycardia is observed on the ECG, administer this compound intravenously at a dose of 9-10 mg/kg.
-
Continuously monitor the ECG and record the time to conversion to sinus rhythm.
-
Monitor for any adverse effects and continue ECG recording for a post-administration observation period.
Protocol 2: Acetylcholine-Induced Atrial Fibrillation in Dogs
Objective: To evaluate the prophylactic effect of this compound on acetylcholine-induced atrial fibrillation.
Materials:
-
Adult beagle dogs
-
This compound solution for injection
-
Acetylcholine (ACh) solution
-
Anesthetic
-
ECG recording system
-
Intravenous catheters
Procedure:
-
Anesthetize the dog and prepare for surgical exposure of the heart if topical application of ACh is intended.
-
Record a baseline ECG.
-
Administer this compound intravenously at a dose of 10-20 mg/kg as a pretreatment.
-
After a suitable equilibration period, induce atrial fibrillation by topical application of acetylcholine to the atria or via rapid atrial pacing in the presence of vagal stimulation.
-
Monitor the ECG for the incidence and duration of atrial fibrillation.
-
Compare the results with a control group that receives a vehicle instead of this compound.
Conclusion
This compound is a promising anti-arrhythmic agent with a multi-channel blocking mechanism of action. The protocols described here provide a framework for the in vivo evaluation of its efficacy in established animal models of arrhythmia. The quantitative data presented underscore its therapeutic potential and provide a basis for further research and development. It is important to note that while GFA has demonstrated a favorable safety profile in preclinical studies, careful dose-response studies are essential to determine the optimal therapeutic window and to monitor for any potential pro-arrhythmic effects at higher concentrations or in specific pathological conditions.
References
- 1. Research Progress on Natural Products' Therapeutic Effects on Atrial Fibrillation by Regulating Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Inhibition of guan-fu base A on delayed rectifier current (Ik) in guinea pig ventricular myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Guanfu Base A using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu Base A is a diterpenoid alkaloid isolated from plants of the Aconitum genus. While renowned for its antiarrhythmic properties, preliminary research suggests that, like other alkaloids from this genus, this compound may possess cytotoxic and anti-proliferative effects, making it a compound of interest for cancer research.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[2][3][4] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the cytotoxic effects of a compound.
These application notes provide a detailed protocol for determining the cytotoxicity of this compound in a selected cancer cell line using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.
Experimental Protocols
Materials
-
This compound (ensure high purity)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Humidified incubator (37°C, 5% CO₂)
Procedure
1. Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. c. Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach and enter the exponential growth phase.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare a series of dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5% to avoid solvent-induced cytotoxicity. c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. e. Include a "vehicle control" group (cells treated with medium containing the same concentration of DMSO as the highest this compound concentration) and an "untreated control" group (cells in medium only). f. Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a humidified incubator, protected from light. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percentage of cell viability against the concentration of this compound. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison. Below is a hypothetical example of how to present the results.
Table 1: Cytotoxic Effect of this compound on HeLa Cells after 48 hours of Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| 0 (Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.21 ± 0.07 | 96.8 ± 5.6 |
| 1 | 1.05 ± 0.06 | 84.0 ± 4.8 |
| 10 | 0.78 ± 0.05 | 62.4 ± 4.0 |
| 50 | 0.45 ± 0.04 | 36.0 ± 3.2 |
| 100 | 0.22 ± 0.03 | 17.6 ± 2.4 |
| IC₅₀ (µM) | - | ~ 35.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on studies of related diterpenoid alkaloids from the Aconitum genus, this compound may induce cytotoxicity through the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and leads to mitochondrial dysfunction.
References
- 1. benchchem.com [benchchem.com]
- 2. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Langendorff Heart Perfusion with Guanfu Base A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu Base A (GFA) is a diterpenoid alkaloid compound extracted from the tuber of Aconitum coreanum. It has garnered significant interest for its anti-arrhythmic properties. GFA is recognized as a multi-ion channel blocker, demonstrating a notable therapeutic and prophylactic effect on various experimental arrhythmias without significantly impacting myocardial contractility.[1] These application notes provide a comprehensive overview of the electrophysiological effects of this compound and detail a protocol for its investigation using the Langendorff isolated heart perfusion system, a foundational ex vivo model for cardiovascular research.[1][2]
The Langendorff technique allows for the study of cardiac function in a controlled environment, independent of systemic neuronal and hormonal influences, making it an ideal platform to investigate the direct effects of pharmacological agents like GFA on the heart.[2]
Electrophysiological Effects of this compound
This compound exerts its anti-arrhythmic effects primarily through the modulation of cardiac ion channels. Its mechanism of action involves the blockade of several key currents responsible for the cardiac action potential.
Data Presentation: Quantitative Effects of this compound on Cardiac Ion Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound on various cardiac ion channels, providing a quantitative comparison of its potency.
| Ion Channel | Current | Species | IC50 | Reference |
| Late Sodium Channel | INa.L | Guinea Pig | 1.57 ± 0.14 µmol/L | [1] |
| Transient Sodium Channel | INa.T | Guinea Pig | 21.17 ± 4.51 µmol/L | |
| hERG Potassium Channel | IKr | Human (HEK293 cells) | 1.64 mM | |
| Kv1.5 Potassium Channel | IKv1.5 | Guinea Pig | >200 µmol/L (20.6% inhibition) |
Additional Electrophysiological and Hemodynamic Effects
| Parameter | Species | Dosage | Effect | Reference |
| Ventricular Tachycardia (VT) & Fibrillation (VF) | Rat (Langendorff) | 20-30 mg/L | Reduced rate of VT and VF | |
| Heart Rate | Anesthetized Dog | 10 mg/kg i.v. | Decreased | |
| P-R Interval | Anesthetized Dog | 10 mg/kg i.v. | Prolonged | |
| Myocardial Contractility | Anesthetized Dog | 10 mg/kg i.v. | Slightly affected | |
| Spontaneous Sinoatrial Node Rate | Guinea Pig (isolated) | 214.5 µg/mL | Decreased from 208 ± 13 bpm to 115 ± 8 bpm |
Signaling Pathways
The primary mechanism of action for this compound is the direct modulation of cardiac ion channels. Current research has not extensively elucidated specific downstream intracellular signaling pathways, such as the PI3K/Akt or MAPK pathways, that may be modulated by GFA. The anti-arrhythmic effects are predominantly attributed to its influence on the influx and efflux of key ions during the cardiac action potential.
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion for Evaluation of this compound on Induced Arrhythmias
This protocol outlines the procedure for investigating the anti-arrhythmic effects of this compound on an isolated rat heart using the Langendorff perfusion method.
1. Materials and Reagents:
-
Animals: Male Wistar rats (250-300g)
-
Anesthetic: Sodium pentobarbital (60 mg/kg, IP)
-
Anticoagulant: Heparin (500 IU/kg, IV or IP)
-
Perfusion Buffer (Krebs-Henseleit Solution):
-
118 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH2PO4
-
1.2 mM MgSO4
-
2.5 mM CaCl2
-
25 mM NaHCO3
-
11 mM Glucose
-
pH 7.4, gassed with 95% O2 / 5% CO2
-
-
This compound (GFA): Stock solution prepared in an appropriate solvent (e.g., DMSO) and diluted in Krebs-Henseleit buffer to final concentrations (e.g., 20-30 mg/L).
-
Arrhythmia-inducing solution: K+-free, high Ca2+ (e.g., 4.0 mM) Krebs-Henseleit solution.
-
Langendorff Apparatus: Including a water-jacketed perfusion core, reservoir, peristaltic pump, aortic cannula, and temperature probe.
-
Data Acquisition System: With pressure transducer for left ventricular pressure (LVP), and ECG electrodes.
2. Experimental Workflow:
3. Detailed Methodology:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital.
-
Administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
-
Heart Excision and Cannulation:
-
Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.
-
Identify the aorta and trim away excess tissue.
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).
-
-
Stabilization and Baseline Recording:
-
Allow the heart to stabilize for a 20-30 minute period.
-
Insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.
-
Record baseline parameters: left ventricular developed pressure (LVDP), heart rate (HR), and electrocardiogram (ECG).
-
-
Arrhythmia Induction and GFA Treatment:
-
Control Group: After stabilization, switch the perfusion to the K+-free, high Ca2+ Krebs-Henseleit solution to induce arrhythmias. Record the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
GFA Treatment Group: After stabilization, perfuse the heart with Krebs-Henseleit solution containing GFA (20-30 mg/L) for a pre-treatment period (e.g., 15 minutes). Following pre-treatment, switch to the arrhythmia-inducing solution also containing GFA and record the arrhythmic events.
-
GFA Reperfusion Group (Optional): Induce arrhythmia as in the control group, and then perfuse with GFA-containing buffer to assess its ability to terminate ongoing arrhythmias.
-
-
Data Analysis:
-
Analyze the ECG recordings to determine the incidence, duration, and severity of VT and VF.
-
Compare the data from the GFA-treated groups with the control group to evaluate the anti-arrhythmic efficacy of this compound.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
-
Protocol 2: Whole-Cell Patch Clamp for Ion Channel Analysis
This protocol provides a general framework for assessing the effects of this compound on specific cardiac ion channels expressed in a suitable cell line (e.g., HEK293 cells).
1. Materials and Reagents:
-
HEK293 cells stably or transiently transfected with the gene for the ion channel of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG).
-
Cell culture reagents (e.g., DMEM, fetal bovine serum).
-
External and internal patch clamp solutions tailored to the specific ion channel being studied.
-
This compound stock solution.
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
2. Detailed Methodology:
-
Cell Preparation: Culture and prepare transfected cells for electrophysiological recording.
-
Patch Clamp Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ionic current of interest.
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the ionic currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of GFA.
-
Calculate the percentage of current inhibition.
-
Construct a dose-response curve and calculate the IC50 value.
-
Conclusion
This compound is a promising anti-arrhythmic agent with a well-defined mechanism of action centered on the blockade of multiple cardiac ion channels. The provided protocols offer a robust framework for the investigation of its electrophysiological properties in both isolated heart and cellular models. Further research into potential downstream signaling effects could provide a more complete understanding of its cardiac actions.
References
Application Notes and Protocols for Guanfu Base A in a Collagen-Induced Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for evaluating the therapeutic potential of Guanfu base A (GFA), a diterpenoid alkaloid, in a preclinical mouse model of rheumatoid arthritis (RA). While direct and extensive peer-reviewed data on GFA in collagen-induced arthritis (CIA) is emerging, preliminary findings suggest that GFA may ameliorate arthritic symptoms by modulating key inflammatory pathways. This document outlines the necessary protocols for inducing arthritis in mice, administering GFA, and assessing its efficacy through clinical, cellular, and molecular readouts. The provided data and pathways are illustrative, based on the known mechanisms of similar compounds and the general pathophysiology of the CIA model, and should be adapted based on experimental findings.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, cartilage and bone destruction, and systemic inflammation. The collagen-induced arthritis (CIA) mouse model is a widely used and well-established preclinical model that shares many pathological and immunological features with human RA. In this model, immunization with type II collagen triggers an autoimmune response leading to joint inflammation and damage.
This compound (GFA) is a C20-diterpenoid alkaloid with known anti-inflammatory and analgesic properties. Evidence suggests that GFA exerts its effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism is believed to involve the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are pivotal in the inflammatory cascade of RA. These application notes provide detailed protocols for investigating the anti-arthritic effects of GFA in the CIA mouse model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model Protocol
This protocol describes the induction of arthritis in DBA/1 mice, a strain highly susceptible to CIA.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Ice
Procedure:
-
Preparation of Emulsion (Day 0):
-
On ice, mix equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant to create a stable emulsion.
-
To test for stability, drop a small amount of the emulsion into cold water. A stable emulsion will not disperse.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 24.
-
Assess and score the mice 3-4 times per week.
-
This compound (GFA) Administration Protocol
Materials:
-
This compound (GFA) powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, saline with 1% Tween 80)
-
Oral gavage needles
Procedure:
-
Preparation of GFA Solution:
-
Prepare a stock solution of GFA in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Prepare different concentrations for dose-response studies (e.g., low, medium, and high doses).
-
-
Administration:
-
Begin GFA administration at the time of the booster immunization (Day 21) or upon the first signs of arthritis.
-
Administer GFA orally via gavage once daily.
-
A vehicle control group and a positive control group (e.g., methotrexate) should be included.
-
Assessment of Arthritis Severity
Clinical Scoring:
-
Visually score each paw on a scale of 0-4:
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and erythema of the wrist or ankle
-
3 = Severe swelling and erythema of the entire paw, including digits
-
4 = Maximal inflammation with joint deformity and/or ankylosis
-
-
The maximum score per mouse is 16.
Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws at regular intervals.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of GFA in a CIA mouse model.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) |
| Vehicle Control | 8.5 ± 1.2 | 11.2 ± 1.5 |
| GFA (Low Dose) | 6.1 ± 0.9 | 8.3 ± 1.1 |
| GFA (Medium Dose) | 4.2 ± 0.7 | 5.9 ± 0.8 |
| GFA (High Dose) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Methotrexate | 2.1 ± 0.4 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Hind Paw Thickness
| Treatment Group | Paw Thickness (mm, Day 35) | Paw Thickness (mm, Day 42) |
| Vehicle Control | 3.8 ± 0.4 | 4.5 ± 0.5 |
| GFA (Low Dose) | 3.2 ± 0.3 | 3.7 ± 0.4 |
| GFA (Medium Dose) | 2.8 ± 0.2 | 3.1 ± 0.3 |
| GFA (High Dose) | 2.4 ± 0.2 | 2.6 ± 0.2 |
| Methotrexate | 2.3 ± 0.1 | 2.4 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Serum Pro-inflammatory Cytokine Levels (Day 42)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 150 ± 25 | 85 ± 15 | 210 ± 30 |
| GFA (Low Dose) | 110 ± 20 | 65 ± 12 | 160 ± 25 |
| GFA (Medium Dose) | 80 ± 15 | 40 ± 8 | 110 ± 20 |
| GFA (High Dose) | 50 ± 10 | 25 ± 5 | 70 ± 15 |
| Methotrexate | 45 ± 8 | 22 ± 4 | 65 ± 12 |
Data are presented as mean ± standard deviation.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
Proposed Signaling Pathway of this compound in Arthritis
Caption: Proposed mechanism of this compound inhibiting inflammatory pathways in arthritis.
Conclusion
The protocols and illustrative data presented here provide a comprehensive guide for the preclinical evaluation of this compound in a collagen-induced arthritis mouse model. The hypothesized mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, offers a solid foundation for further investigation. Successful validation of these effects could position this compound as a promising therapeutic candidate for rheumatoid arthritis. It is imperative that researchers adapt these protocols to their specific experimental conditions and validate all findings rigorously.
Application Notes and Protocols for Guanfu Base A Administration in Conscious Dog Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid extracted from the traditional Chinese medicine Aconitum coreanum. It has garnered significant interest for its antiarrhythmic properties.[1][2] This document provides detailed application notes and protocols for the administration of this compound in conscious dog models, a crucial step in the preclinical evaluation of its pharmacokinetic and pharmacodynamic profiles. The conscious dog model offers a valuable tool for studying cardiovascular drugs in a non-anesthetized state, providing data that is more representative of the clinical setting.
Data Presentation
Pharmacokinetic Parameters of Intravenous this compound in Conscious Dogs
The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous administration of 7.56 mg/kg to six conscious dogs. The data is derived from a study where plasma concentrations of GFA were determined using a liquid chromatography-mass spectrometry (LC-MS) method.[3]
| Parameter | Symbol | Mean Value | Unit |
| Half-life (rapid distribution) | t½π | 0.07 | hours |
| Half-life (slow distribution) | t½α | 1.5 | hours |
| Half-life (terminal elimination) | t½β | 13.5 | hours |
| Area under the curve | AUC | 61.43 | µg·h/mL |
| Volume of the central compartment | Vc | 0.37 | L/kg |
| Plasma clearance | CLs | 0.14 | L/kg·h |
Data from a study involving six dogs receiving a 7.56 mg/kg intravenous dose of GFA hydrochloride. A three-compartment model was used to describe the concentration-time profiles.[3]
Signaling Pathway and Mechanism of Action
This compound primarily exerts its antiarrhythmic effects through the selective inhibition of the late sodium current (INa,L) in cardiomyocytes.[4] This action is crucial in mitigating conditions that can lead to arrhythmias. Additionally, GFA has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in dogs, which has implications for potential drug-drug interactions.
Caption: Signaling pathway of this compound's antiarrhythmic action.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound to Conscious Dogs
This protocol details the procedure for a single intravenous administration of this compound to conscious dogs for pharmacokinetic studies.
1. Animal Model:
-
Species: Beagle dogs.
-
Number of Animals: A minimum of six dogs is recommended to ensure statistical power.
-
Health Status: Clinically healthy, confirmed by a veterinarian.
-
Acclimatization: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.
2. Materials and Reagents:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl) for injection
-
Syringes and needles of appropriate sizes
-
Catheters for intravenous administration and blood collection
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Vortex mixer
-
Freezer (-20°C or -80°C) for plasma storage
3. Experimental Procedure:
-
Fasting: Dogs should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.
-
Catheter Placement: On the day of the experiment, place a catheter in a suitable vein (e.g., cephalic vein) for drug administration and another catheter in a contralateral vein for blood sampling to avoid contamination.
-
Drug Preparation: Prepare a sterile solution of this compound hydrochloride in saline at the desired concentration. The dosage used in a key study was 7.56 mg/kg.
-
Administration: Administer the prepared GFA solution as a single intravenous bolus.
-
Blood Sampling: Collect blood samples at predetermined time points. Based on the known pharmacokinetics, a suggested sampling schedule is: 0 (pre-dose), 0.03, 0.08, 0.17, 0.33, 0.67, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing:
-
Immediately after collection, gently mix the blood with the anticoagulant in the collection tube.
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma to labeled cryotubes and store them at -20°C or lower until analysis.
-
-
Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS.
Caption: Experimental workflow for intravenous GFA administration.
Protocol 2: General Protocol for Oral Administration in Conscious Dogs
While a specific study on the oral administration of this compound in dogs was not identified in the literature reviewed, a general protocol for oral drug administration is provided below. This can be adapted for GFA studies, but formulation and dosage will require careful consideration and preliminary investigation.
1. Animal Model:
-
As described in Protocol 1.
2. Materials and Reagents:
-
This compound in a suitable oral formulation (e.g., capsule, tablet, or liquid suspension).
-
Pill gun or syringe for liquid administration.
-
Water.
3. Experimental Procedure:
-
Fasting: Similar to the intravenous protocol, dogs should be fasted overnight.
-
Administration:
-
For solid dosage forms (capsules/tablets):
-
Gently open the dog's mouth.
-
Place the capsule or tablet as far back on the tongue as possible.
-
Close the dog's mouth and hold it closed while stroking the throat to encourage swallowing.
-
Administer a small amount of water (e.g., 5-10 mL) via a syringe to ensure the dose is swallowed and washed down to the stomach.
-
-
For liquid formulations:
-
Draw the required volume of the liquid formulation into a syringe.
-
Gently insert the tip of the syringe into the side of the dog's mouth, in the space behind the canine teeth.
-
Slowly administer the liquid, allowing the dog to swallow. Do not administer too quickly to avoid aspiration.
-
-
-
Blood Sampling and Analysis: Follow the blood sampling, processing, and analysis steps as outlined in Protocol 1. The sampling schedule may need to be adjusted based on the expected absorption rate after oral administration.
Conclusion
The provided protocols and data offer a foundational framework for conducting studies on this compound in conscious dog models. The intravenous administration protocol is well-established based on existing literature, providing a reliable method for determining the pharmacokinetic profile of GFA. While a specific oral administration protocol for GFA in dogs is not detailed in the reviewed literature, the general protocol can be adapted for such studies, which would be essential for a comprehensive understanding of GFA's bioavailability and potential as an orally administered therapeutic agent. Careful consideration of the formulation will be critical for the success of oral administration studies.
References
- 1. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Guanfu Base A in Cardiac Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum. It has garnered significant interest within the cardiovascular research community for its potent anti-arrhythmic properties.[1] This document provides a comprehensive overview of the application of this compound in cardiac electrophysiology, detailing its mechanism of action, effects on various ion channels, and protocols for its experimental evaluation. GFA's primary mechanism involves the selective inhibition of the late sodium current (INa,L), which contributes to its therapeutic potential in treating arrhythmias with a reduced risk of pro-arrhythmic side effects.[2]
Electrophysiological Profile of this compound
This compound exhibits a unique electrophysiological profile characterized by a selective blockade of specific cardiac ion channels. This selectivity is crucial for its anti-arrhythmic efficacy and safety profile.
Mechanism of Action
The primary anti-arrhythmic action of this compound stems from its potent and selective inhibition of the late sodium current (INa,L) in ventricular myocytes.[2] The late sodium current is a sustained component of the fast sodium current that can be enhanced under pathological conditions, leading to intracellular calcium overload and arrhythmias. By selectively targeting INa,L over the transient sodium current (INa,T), GFA can effectively suppress arrhythmogenic activity without significantly affecting normal cardiac conduction.[2]
Additionally, this compound has been shown to interact with other cardiac ion channels, albeit with lower potency. It exhibits inhibitory effects on the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr), a key component of cardiac repolarization.[3] However, its potency against hERG is significantly lower than its effect on INa,L. GFA also has a slight blocking effect on the Kv1.5 current (IKur).
Preclinical studies have demonstrated the therapeutic and prophylactic efficacy of GFA in various experimental arrhythmia models, including those induced by K+-free and high Ca2+ solutions, ouabain, and acetylcholine. Furthermore, it has been observed to decrease heart rate and prolong the P-R interval without significantly impacting myocardial contractility.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on key cardiac ion channels.
| Ion Channel | Parameter | Value | Test System | Reference |
| Late Sodium Current (INa,L) | IC50 | 1.57 ± 0.14 µmol/L | Guinea Pig Ventricular Myocytes | |
| Transient Sodium Current (INa,T) | IC50 | 21.17 ± 4.51 µmol/L | Guinea Pig Ventricular Myocytes | |
| hERG (Kv11.1) | IC50 | 273 ± 34 µmol/L | Not Specified | |
| Kv1.5 | % Inhibition | 20.6% at 200 µmol/L | Not Specified |
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
| Electrophysiological Parameter | Effect of GFA | Experimental Model | Reference |
| Action Potential Amplitude | Decreased | Guinea Pig Papillary Muscles | |
| Maximal Rate of Depolarization (Vmax) | Decreased | Guinea Pig Papillary Muscles | |
| Action Potential Duration at 90% Repolarization (APD90) | Shortened | Guinea Pig Papillary Muscles | |
| Effective Refractory Period (ERP) | No Significant Effect | Guinea Pig Papillary Muscles | |
| ERP/APD90 Ratio | Increased | Guinea Pig Papillary Muscles | |
| Conduction Speed | Slowed | Guinea Pig Papillary Muscles | |
| Spontaneous Electrical Discharge Rate | Decreased (Dose-dependent) | Isolated Sinoatrial Node of Guinea Pig |
Table 2: Electrophysiological Effects of this compound
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cardiac electrophysiological effects of this compound.
Protocol 1: Whole-Cell Patch Clamp Analysis of INa,L and INa,T
Objective: To determine the inhibitory effect of this compound on late and transient sodium currents in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipette fabrication
-
External solution (in mmol/L): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (pipette) solution (in mmol/L): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Prepare micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single myocyte.
-
Record baseline INa,T and INa,L. For INa,T, apply a depolarizing pulse to -20 mV from a holding potential of -100 mV. For INa,L, use a longer depolarizing pulse (e.g., 500 ms) and measure the sustained current.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record INa,T and INa,L at each concentration after the current has reached a steady state.
-
Wash out the drug to observe the reversibility of the effect.
-
Analyze the data to determine the concentration-dependent inhibition and calculate the IC50 values for both currents.
Protocol 2: Action Potential Recording in Papillary Muscle
Objective: To assess the effects of this compound on the action potential parameters of cardiac tissue.
Materials:
-
Isolated guinea pig papillary muscle
-
Tissue bath with physiological saline solution (e.g., Tyrode's solution) bubbled with 95% O2 / 5% CO2
-
Microelectrodes for intracellular recording
-
Stimulator to pace the muscle at a constant frequency
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Dissect the papillary muscle from a guinea pig heart and mount it in the tissue bath.
-
Allow the muscle to equilibrate for at least 60 minutes, perfusing with oxygenated physiological saline at 37°C.
-
Pace the muscle at a constant frequency (e.g., 1 Hz).
-
Impale a cell with a microelectrode to record the transmembrane action potential.
-
Record stable baseline action potentials.
-
Introduce this compound into the perfusate at desired concentrations.
-
Record action potentials at steady-state for each concentration.
-
Measure the following parameters: Action Potential Amplitude, Vmax, APD at 50% and 90% repolarization (APD50, APD90), and Resting Membrane Potential.
-
Calculate the Effective Refractory Period (ERP) by introducing premature stimuli.
-
Analyze the data to determine the concentration-dependent effects of GFA on action potential characteristics.
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for Electrophysiological Evaluation
Caption: Workflow for evaluating this compound's cardiac effects.
Logical Relationship of this compound's Anti-Arrhythmic Effect
Caption: The logical pathway to GFA's anti-arrhythmic action.
References
- 1. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanfu Base A Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of Guanfu base A (GFA) in in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate effective and safe experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily acts as an antiarrhythmic agent by selectively inhibiting the late sodium current (INa,L) in cardiomyocytes.[1] This inhibition helps to stabilize the cardiac action potential and suppress arrhythmias. It also exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can contribute to its electrophysiological profile.[1][2]
Q2: What is a typical starting dose for this compound in preclinical animal models of arrhythmia?
A2: Based on available literature, intravenous doses in the range of 2.5-10 mg/kg have been shown to be effective in rat models of arrhythmia. In larger animal models such as dogs, intravenous doses of 9-10 mg/kg have been used to revert ventricular tachycardia, while 10-20 mg/kg has been effective for atrial fibrillation. For clinical studies in humans, an initial intravenous dose of 4 mg/kg has been reported.
Q3: What are the known species differences in the metabolism of this compound?
A3: this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 in humans, monkeys, and dogs.[3][4] However, it does not show significant inhibitory activity on the equivalent CYP2D isoforms in mice and rats. This is a critical consideration when extrapolating metabolic and drug-drug interaction data from rodent models to higher-order species or humans.
Q4: What are the potential side effects or signs of overdose to monitor for during in vivo studies?
Q5: How should this compound be prepared for in vivo administration?
A5: For intravenous administration, this compound hydrochloride is typically dissolved in a sterile vehicle such as normal saline. The concentration should be adjusted to deliver the desired dose in a suitable injection volume for the animal model being used. It is recommended to consult specific preclinical studies for detailed formulation protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at Initial Doses | - Insufficient dose for the specific arrhythmia model.- Poor bioavailability (if administered orally).- Rapid metabolism in the chosen animal model. | - Perform a dose-escalation study to determine the effective dose range.- Consider intravenous administration to ensure 100% bioavailability.- Review pharmacokinetic data for the specific animal model, if available. Note the species differences in metabolism. |
| Observed Bradycardia or Hypotension | - Pharmacological effect of this compound at higher doses.- Potential cardiodepressant effects. | - Reduce the dosage.- Monitor cardiovascular parameters (heart rate, blood pressure) closely.- If severe, discontinue administration and provide supportive care. |
| Proarrhythmic Effects (e.g., Torsades de Pointes) | - Excessive QT interval prolongation due to hERG channel inhibition. | - Immediately cease administration of this compound.- Reduce the dose in subsequent experiments.- Consider co-administration with agents that do not prolong the QT interval.- Carefully evaluate the risk-benefit profile for the intended therapeutic application. |
| Unexpected Neurological Signs (e.g., tremors, sedation) | - Potential off-target effects on the central nervous system at high concentrations. | - Reduce the dosage and observe for resolution of signs.- If signs persist, consider the possibility of non-specific toxicity.- Ensure the purity of the this compound compound. |
| Inconsistent Results Between Experiments | - Variability in animal health status.- Inconsistent drug preparation or administration.- Differences in the induction of arrhythmia. | - Standardize the experimental protocol, including animal handling, drug formulation, and administration techniques.- Ensure animals are healthy and properly acclimated before the experiment.- Validate the arrhythmia model for consistency. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | IC50 | Species/Cell Line |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 µM | Guinea Pig Ventricular Myocytes |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 µM | Guinea Pig Ventricular Myocytes |
| hERG (IKr) | 273 ± 34 µM | Guinea Pig Ventricular Myocytes |
| Kv1.5 (IKur) | >200 µM (20.6% inhibition at 200 µM) | Guinea Pig Ventricular Myocytes |
| hERG (IKr) | 1.64 mM | HEK293 Cells |
Data compiled from multiple sources.
Table 2: Effective In Vivo Dosages of this compound in Animal Models of Arrhythmia
| Animal Model | Arrhythmia Model | Route of Administration | Effective Dose |
| Rat | Beiutine-induced arrhythmia | Intravenous | 2.5 - 10 mg/kg |
| Dog | Ouabain-induced ventricular tachycardia | Intravenous | 9 - 10 mg/kg |
| Dog | Acetylcholine-induced atrial fibrillation | Intravenous | 10 - 20 mg/kg |
Experimental Protocols
Protocol 1: Evaluation of Antiarrhythmic Efficacy in a Rat Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Arrhythmia Induction: Anesthetize the rats and induce arrhythmia using a proarrhythmic agent such as beiwutine or through programmed electrical stimulation.
-
Drug Administration: Prepare this compound hydrochloride in sterile normal saline. Administer the desired dose (e.g., starting with a range of 2.5-10 mg/kg) via the tail vein.
-
Monitoring: Continuously record the electrocardiogram (ECG) throughout the experiment to monitor for the conversion of the arrhythmia to normal sinus rhythm and to observe any changes in heart rate or ECG intervals (e.g., PR, QRS, QT).
-
Data Analysis: Quantify the duration of the arrhythmia and the time to conversion to sinus rhythm. Compare the results between vehicle-treated and this compound-treated groups.
Protocol 2: Whole-Cell Patch Clamp Analysis of Ion Channel Inhibition
-
Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., guinea pig) or use a cell line (e.g., HEK293) stably expressing the ion channel of interest (e.g., hERG).
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings using appropriate internal and external solutions to isolate the desired ionic current (e.g., INa,L or IKr).
-
Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.
-
Data Acquisition and Analysis: Record the current at each concentration and plot a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of this compound in Cardiomyocytes
Caption: Molecular targets and electrophysiological effects of this compound.
General Experimental Workflow for In Vivo Dose Optimization
Caption: A stepwise approach to optimizing this compound dosage in animal models.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of this compound and Guanfu base G on HERG K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Guanfu base A stability in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Guanfu base A in DMSO and aqueous solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, allowing for the preparation of stock solutions up to 100 mg/mL (232.82 mM) with the aid of ultrasonication.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the product.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, which should be used within 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1] Proper sealing to prevent moisture and light exposure is critical for maintaining the integrity of the compound.[1]
Q3: How should I prepare aqueous solutions of this compound for in vitro and in vivo experiments?
A3: Due to its poor aqueous solubility, preparing aqueous solutions of this compound requires a co-solvent system. A common method is to first dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume) and then dilute it with an aqueous buffer or a formulation vehicle. For in vivo studies, a typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is essential to add the solvents sequentially and ensure the compound is fully dissolved at each step to avoid precipitation.
Q4: Is this compound stable in aqueous solutions during experiments?
A4: The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. While specific degradation kinetics in aqueous media are not extensively published, it is advisable to prepare fresh aqueous solutions for each experiment and minimize their storage time. For sensitive experiments, a preliminary stability test in the specific experimental buffer is recommended.
Q5: What are the known signaling pathways modulated by this compound?
A5: this compound has been reported to exert its effects through the modulation of several signaling pathways. Notably, it is known to be involved in the PI3K/Akt and KEAP1/NRF2 signaling pathways, which are crucial in cellular processes such as cell survival, proliferation, and response to oxidative stress. It is also a known inhibitor of the CYP2D6 enzyme and affects the hERG potassium channel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. The final concentration of DMSO may be too low to maintain solubility. | - Increase the final percentage of DMSO in the aqueous solution (up to a concentration that does not affect the experimental system).- Use a co-solvent system such as PEG300 and Tween-80 to improve solubility.- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer.- Warm the solution gently and/or sonicate to aid dissolution. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. | - Aliquot the DMSO stock solution upon initial preparation to avoid repeated freeze-thaw cycles.- Prepare fresh aqueous working solutions for each experiment.- Protect solutions from light and store them at the recommended temperatures.- Perform a stability check of your solutions using HPLC-UV (see Experimental Protocols section). |
| Loss of compound activity over time in multi-day experiments. | Instability of this compound in the cell culture medium or experimental buffer over the duration of the experiment. | - Replenish the compound in the experimental medium at regular intervals (e.g., every 24 hours).- Assess the stability of this compound in the specific medium under experimental conditions (temperature, CO2) using an analytical method like HPLC. |
Stability Data
The following tables present representative stability data for this compound under various storage conditions. This data is based on typical stability profiles for similar compounds and should be used as a guideline. For critical applications, it is highly recommended to perform an in-house stability study.
Table 1: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | Time (Days) | Purity (%) by HPLC |
| -80°C | 30 | >99 |
| 90 | >99 | |
| 180 | 99 | |
| -20°C | 7 | >99 |
| 30 | 98 | |
| 60 | 96 | |
| 4°C | 1 | 99 |
| 7 | 95 | |
| 14 | 91 | |
| Room Temperature | 1 | 97 |
| 3 | 90 | |
| 7 | 82 |
Table 2: Stability of this compound in Aqueous Solution (10 µM in PBS, pH 7.4, with 0.1% DMSO)
| Storage Temperature | Time (Hours) | Purity (%) by HPLC |
| 4°C | 2 | >99 |
| 8 | 98 | |
| 24 | 95 | |
| 48 | 91 | |
| Room Temperature | 2 | 98 |
| 8 | 92 | |
| 24 | 85 | |
| 37°C | 2 | 96 |
| 8 | 88 | |
| 24 | 78 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution in DMSO and a diluted working solution in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in separate tubes to avoid multiple freeze-thaw cycles and store at -80°C.
-
-
Aqueous Working Solution Preparation (10 µM in PBS):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add the required volume of PBS.
-
While vortexing the PBS, add the appropriate volume of the 10 mM stock solution to achieve a final concentration of 10 µM (this will result in a final DMSO concentration of 0.1%).
-
Ensure the solution is mixed thoroughly and remains clear.
-
Use the freshly prepared aqueous solution for your experiment immediately.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and utilize an HPLC method to assess the stability of this compound and separate it from its potential degradation products.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Solutions of this compound to be tested
HPLC Method Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.
-
Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the test samples (e.g., this compound stored under different conditions).
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining by comparing the peak area in the test sample to the peak area of a freshly prepared standard of the same theoretical concentration.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: PI3K/Akt signaling pathway modulated by this compound.
Caption: KEAP1/NRF2 pathway and the potential influence of this compound.
References
Technical Support Center: Preventing Guanfu base A Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Guanfu base A in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. Precipitation of this diterpenoid alkaloid can lead to a decrease in the effective concentration, potentially compromising experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is advisable to prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium, keeping the final DMSO concentration at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may surpass its solubility in the aqueous environment.
-
Temperature Shifts: Changes in temperature, such as moving the media from room temperature to a 37°C incubator, can affect the solubility of the compound.
-
pH Instability: The CO2 environment in an incubator can alter the pH of the media, which may influence the stability of pH-sensitive compounds.[2]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the media over time, leading to the formation of insoluble complexes.
-
Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution.
Q3: How does Fetal Bovine Serum (FBS) affect the solubility of this compound?
A3: The effect of FBS on the solubility of hydrophobic compounds like this compound can be complex. Proteins within the serum can sometimes enhance solubility by binding to the compound. However, these interactions can also lead to the formation of insoluble protein-drug complexes, resulting in precipitation. The impact of FBS is concentration-dependent and should be evaluated for your specific experimental conditions.
Q4: What is the known mechanism of action for this compound?
A4: this compound is recognized for its antiarrhythmic properties. It selectively inhibits the late sodium current (INa,L) in cardiac myocytes.[1] Additionally, it is a potent and specific noncompetitive inhibitor of the cytochrome P450 enzyme CYP2D6, which is crucial for the metabolism of many clinically used drugs.[1][3] this compound also exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | The final concentration exceeds the aqueous solubility of this compound. | - Decrease the final working concentration.- Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.- Add the stock solution dropwise while gently swirling the media. |
| The temperature of the media is too low. | - Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitate forms over time in the incubator. | The compound is unstable at 37°C over the duration of the experiment. | - Determine the maximum soluble concentration of this compound under your experimental conditions by performing a solubility test (see Experimental Protocols section).- Reduce the final concentration of the compound. |
| Interaction with media components (e.g., serum proteins, salts). | - Test the stability of this compound in your specific cell culture medium (with and without serum) over the intended experiment duration.- Consider using a serum-free medium if compatible with your cell line. | |
| pH of the media has shifted. | - Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH (typically 7.2-7.4). | |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- If precipitation is confirmed, follow the solutions for immediate or delayed precipitation.- If contamination is suspected, discard the culture and review your sterile techniques. |
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound.
Table 1: Inhibitory Activity of this compound on Ion Channels
| Target | Cell System | Method | IC50 | Reference |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 ± 0.14 µM | |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 ± 4.51 µM | |
| hERG Potassium Channel | HEK293 cells | Whole-cell patch clamp | 1.64 mM |
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 | |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with or without serum, as required for the experiment), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, prepare a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C in a 5% CO2 incubator for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more detailed inspection, transfer a small aliquot of each solution to a microscope slide and examine for the presence of micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
Visualizations
References
Best practices for Guanfu base A stock solution preparation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and handling of Guanfu base A stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. It is highly soluble in DMSO, reaching up to 100 mg/mL with the aid of ultrasonication.[1][2] For in vivo formulations, a stock solution in DMSO is typically prepared first, followed by dilution with other co-solvents.[1][2][3]
Q2: What should I do if this compound does not dissolve completely?
A2: If you encounter solubility issues, gentle heating and/or sonication can be used to facilitate the dissolution of this compound. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.
Q3: How should I store the this compound stock solution?
A3: For long-term storage, the stock solution should be stored at -80°C, where it is stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. The product should be stored sealed and protected from moisture and light.
Q4: Can I prepare a stock solution in an aqueous buffer?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. For experiments in aqueous media, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental medium.
Q5: Is this compound stable at room temperature?
A5: While this compound is shipped at room temperature in the continental US, long-term storage at room temperature is not recommended. For optimal stability, the solid compound should be stored at 4°C, sealed and protected from moisture and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (if experimentally permissible).- Decrease the final concentration of this compound.- Consider using a formulation with co-solvents like PEG300 or Tween-80 for improved solubility in aqueous environments. |
| Phase separation or precipitation in in vivo formulations. | Improper mixing of solvents or exceeding the solubility limit in the vehicle. | - Add the solvents sequentially, ensuring the solution is clear before adding the next solvent.- Use sonication to aid in creating a homogenous solution.- Prepare and use the working solution immediately. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | - Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.- Ensure the stock solution is stored at the correct temperature and protected from light.- Use a freshly prepared working solution for each experiment. |
Quantitative Data Summary
Solubility Data
| Solvent / Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (232.82 mM) | Ultrasonic treatment is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.82 mM) | Clear solution; suitable for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.82 mM) | Clear solution; suitable for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.82 mM) | Clear solution; suitable for in vivo use. |
Storage and Stability
| Form | Storage Temperature | Stability Period | Notes |
| Solid | 4°C | Not specified | Sealed, away from moisture and light. |
| Solid | -20°C | 3 years | Keep away from direct sunlight. |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light. |
| In Solvent | -80°C | 6 months - 1 year | Sealed, away from moisture and light. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 429.51 g/mol ), weigh out 4.295 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube tightly and vortex the mixture for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution becomes clear. Gentle warming may also be applied if necessary.
-
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of a this compound stock solution.
References
Guanfu base A experimental controls and validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Guanfu Base A (GFA). Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GFA) is a C20-diterpenoid alkaloid isolated from the plant Aconitum coreanum.[1] Its primary mechanism of action is as a Class I antiarrhythmic agent.[2] GFA selectively inhibits the late sodium current (INa,L) over the peak transient sodium current (INa,T).[2][3] This selective inhibition is a key factor in its antiarrhythmic effects.[2] Additionally, GFA has been shown to inhibit the hERG potassium channel and the cytochrome P450 enzyme CYP2D6.
Q2: I've seen references to "Guanfu Base G". Is this the same as this compound?
Initial literature searches may show "Guanfu Base G," but this is likely a typographical error in some documents. This compound (GFA) is the well-characterized compound with established antiarrhythmic properties. It is recommended to proceed with the understanding that research and protocols are based on this compound.
Q3: What are the essential positive and negative controls when testing GFA's effect on cell viability?
When performing a cell viability assay, such as the MTT assay, to assess GFA's cytotoxicity, the following controls are crucial:
-
Vehicle Control (Negative Control): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve GFA. This accounts for any effects of the solvent on cell viability.
-
Untreated Control (Negative Control): Cells in culture medium alone to represent baseline cell viability.
-
Positive Control for Cytotoxicity: A known cytotoxic agent (e.g., doxorubicin) should be used to ensure the assay is sensitive enough to detect cell death.
Q4: My patch-clamp recordings for INa,L are unstable. What are some common troubleshooting steps?
Instability in whole-cell patch-clamp recordings can arise from several factors. Here are some troubleshooting tips:
-
Seal Quality: Ensure a high-resistance seal (giga-ohm seal) is formed between the pipette and the cell membrane before rupturing to achieve the whole-cell configuration. A poor seal will result in a noisy baseline.
-
Cell Health: Use healthy, passage-matched cells for experiments. Over-passaged or unhealthy cells will have compromised membranes.
-
Solution Integrity: Check the pH and osmolarity of your internal and external solutions. Ensure they are freshly prepared and filtered.
-
Voltage Protocol: Verify that the voltage-clamp protocol is appropriate for isolating INa,L. A typical protocol involves holding the cell at a holding potential of -120 mV.
Q5: How can I validate the specificity of GFA's inhibitory effect on CYP2D6?
To validate that GFA's inhibitory effect is specific to CYP2D6, you should:
-
Test Against Other CYP Isoforms: Screen GFA against a panel of other major human CYP450 isoforms (e.g., CYP1A2, 2A6, 2C8, 2C19, 3A4, and 3A5). GFA has been shown to have little to no inhibitory activity on these isoforms.
-
Use a Known CYP2D6 Inhibitor as a Positive Control: A potent and specific CYP2D6 inhibitor, such as quinidine, should be used as a positive control in your assay.
-
Determine the Inhibition Mechanism: Conduct enzyme kinetics studies to determine if the inhibition is competitive, noncompetitive, or uncompetitive. GFA has been identified as a potent noncompetitive inhibitor of CYP2D6 in human liver microsomes.
Troubleshooting Guides
Issue: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: Cell Density Variation.
-
Troubleshooting: Ensure consistent cell seeding density across all wells of your microplate. Use a hemocytometer or an automated cell counter for accurate cell counting.
-
-
Possible Cause 2: GFA Precipitation.
-
Troubleshooting: Visually inspect the GFA solutions at the highest concentrations for any signs of precipitation. If precipitation occurs, consider using a different solvent or adjusting the final concentration range.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Troubleshooting: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
Issue: Low signal-to-noise ratio in the CYP2D6 inhibition assay.
-
Possible Cause 1: Low Enzyme Activity.
-
Troubleshooting: Ensure that the recombinant human CYP2D6 microsomes are stored correctly and have not lost activity. Run a positive control with a known substrate to confirm enzyme activity.
-
-
Possible Cause 2: Substrate or Cofactor Degradation.
-
Troubleshooting: Prepare fresh NADPH generating system and substrate solutions for each experiment. Protect fluorescent substrates from light.
-
-
Possible Cause 3: Incorrect Filter Set on Plate Reader.
-
Troubleshooting: Verify that the excitation and emission wavelengths on the fluorescence microplate reader are correctly set for the specific fluorescent probe being used.
-
Experimental Protocols & Data
General Cell Viability (MTT Assay)
This protocol provides a preliminary screen for assessing the general cytotoxicity of this compound.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of GFA in culture medium. Replace the old medium with the GFA-containing medium and incubate for 24, 48, or 72 hours. Include vehicle and positive controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Whole-Cell Patch Clamp for INa,L and hERG Current
This protocol is designed to measure the inhibitory effect of GFA on the late sodium current and hERG potassium current.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the human Nav1.5 or hERG channels.
-
Recording: Achieve a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocols: Apply specific voltage protocols to isolate and record INa,L and hERG currents. For INa,L, a holding potential of -120 mV is typically used.
-
Data Analysis: Apply GFA at various concentrations and measure the inhibition of the respective currents. Calculate the IC50 value by fitting the concentration-response data to the Hill equation.
CYP2D6 Inhibition Assay (Fluorescent Probe)
This high-throughput method screens for the inhibitory activity of GFA on CYP2D6.
Methodology:
-
Reagent Preparation: Use a commercial kit or prepare recombinant human CYP2D6 microsomes, a fluorescent CYP2D6 substrate, and an NADPH generating system.
-
Assay Procedure: In an opaque 96-well plate, add buffer, microsomes, and GFA at various concentrations. Pre-incubate at 37°C.
-
Reaction Initiation: Add the substrate and NADPH generating system to initiate the reaction.
-
Data Acquisition: Immediately measure fluorescence in kinetic mode using a microplate reader.
-
Data Analysis: Determine the reaction rate and calculate the percentage of inhibition relative to the vehicle control. Plot the data to determine the IC50 value.
Quantitative Data Summary
| Parameter | Target | Value | Species/System | Reference |
| IC50 | INa,L | 1.57 ± 0.14 µmol/L | Guinea Pig Ventricular Myocytes | |
| IC50 | INa,T | 21.17 ± 4.51 µmol/L | Guinea Pig Ventricular Myocytes | |
| IC50 | IHERG | 273 ± 34 µmol/L | ||
| Ki | CYP2D6 | 1.20 ± 0.33 µM | Human Liver Microsomes | |
| Ki | rCYP2D6 | 0.37 ± 0.16 µM | Human Recombinant | |
| Ki | CYP2D | 0.38 ± 0.12 µM | Monkey Microsomes | |
| Ki | CYP2D | 2.4 ± 1.3 µM | Dog Microsomes |
Visualizations
Caption: Molecular targets of this compound and their physiological relevance.
Caption: Experimental workflows for key this compound assays.
Caption: A logical workflow for troubleshooting failed experiments.
References
Guanfu Base A Technical Support Center: Enhancing Experimental Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving Guanfu Base A (GFA). This compound is a diterpenoid alkaloid derived from Aconitum coreanum with significant antiarrhythmic properties.[1][2] This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and curated quantitative data to support your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during the handling and use of this compound in experimental settings.
1. What is the primary mechanism of action of this compound?
This compound primarily acts as a Class I antiarrhythmic agent by selectively inhibiting the late sodium current (INa,L) in cardiomyocytes.[1][3] This selective inhibition helps in the repolarization phase of the cardiac action potential, making it effective against certain types of arrhythmias.[3] It shows significantly less activity on the transient sodium current (INa,T).
2. I am observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results in cell viability assays like the MTT assay can stem from several factors:
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure complete solubilization of your GFA stock solution, typically in DMSO, before diluting it in your culture medium. Precipitation of the compound can lead to variable concentrations in your wells.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and careful pipetting.
-
Incubation Time: Adhere to a consistent incubation time after adding the MTT reagent, as the formazan product develops over time.
-
Metabolic Activity: Remember that the MTT assay measures metabolic activity, which may not always directly correlate with cell number.
3. My patch-clamp recordings for INa,L are unstable after applying this compound. How can I troubleshoot this?
Instability in patch-clamp recordings can be challenging. Here are a few troubleshooting tips:
-
Seal Stability: Ensure a high-resistance gigaseal (>1 GΩ) before breaking into whole-cell configuration. A poor seal is a common source of instability.
-
Solution Exchange: Ensure a complete and rapid exchange of the extracellular solution containing this compound. A slow or incomplete exchange can lead to fluctuating concentrations at the cell surface.
-
Voltage Protocol: Use an appropriate voltage protocol to isolate INa,L. A typical protocol involves a holding potential of around -120 mV followed by a depolarizing pulse to inactivate the transient sodium current.
-
Cell Health: Only use healthy, well-attached cells for recordings.
4. I am concerned about potential off-target effects of this compound in my experiments. What are the known off-target activities?
Besides its primary target (INa,L), this compound is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. This is a critical consideration for in vivo studies and for in vitro experiments using systems that express CYP enzymes, as it can lead to drug-drug interactions. GFA has also been shown to inhibit the hERG potassium channel, although at much higher concentrations than for INa,L.
5. How should I prepare this compound for in vivo studies?
The solubility of this compound is a key consideration for in vivo formulations. While specific protocols can vary depending on the animal model and administration route, common approaches involve the use of co-solvents. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to perform pilot studies to ensure the solubility and stability of the formulation and to assess the tolerability in the chosen animal model.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound on key molecular targets.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Method | IC50 (µM) | Reference |
| Late Sodium Current (INa,L) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 1.57 ± 0.14 | |
| Transient Sodium Current (INa,T) | Guinea pig ventricular myocytes | Whole-cell patch clamp | 21.17 ± 4.51 | |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 273 ± 34 | |
| hERG Potassium Current | HEK293 cells | Whole-cell patch clamp | 1640 |
Table 2: Inhibitory Activity of this compound on CYP2D6
| System | Probe Substrate | Inhibition Type | Ki (µM) | Reference |
| Human Liver Microsomes (HLMs) | Dextromethorphan | Noncompetitive | 1.20 ± 0.33 | |
| Recombinant Human CYP2D6 (rCYP2D6) | (+)-Bufuralol | Noncompetitive | 0.37 ± 0.16 | |
| Monkey Liver Microsomes | Dextromethorphan | Competitive | 0.38 ± 0.12 | |
| Dog Liver Microsomes | Dextromethorphan | Competitive | 2.4 ± 1.3 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
General Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of GFA in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of GFA. Include a vehicle control (medium with the same concentration of DMSO without GFA) and a positive control for cytotoxicity.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Whole-Cell Patch Clamp Assay for INa,L and hERG Current Inhibition
Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the cell membrane. Specific voltage protocols are used to isolate and measure the current flowing through specific ion channels.
Protocol:
-
Cell Preparation: Use a cell line stably expressing the human Nav1.5 channel (for INa,L) or hERG channel, or use primary cardiomyocytes. Plate the cells on glass coverslips for recording.
-
Solutions:
-
External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (Pipette solution): Containing (in mM): 120 CsF, 20 CsCl, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on an inverted microscope.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Form a giga-ohm seal (>1 GΩ) with a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
-
Voltage Protocols:
-
For INa,L: Hold the cell at -120 mV. Apply a depolarizing pulse to -20 mV for 500 ms to inactivate the transient sodium current and elicit the late sodium current.
-
For hERG Current: Hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
-
Compound Application: After establishing a stable baseline, perfuse the chamber with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the current amplitude before and after compound application to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to the Hill equation.
Cell-Based CYP2D6 Inhibition Assay (Fluorometric)
Principle: This assay uses a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. An inhibitor will decrease the rate of fluorescence production.
Protocol:
-
Reagent Preparation: Use a commercially available CYP2D6 inhibitor screening kit or prepare the necessary reagents, including recombinant human CYP2D6 microsomes, a fluorescent probe substrate, and an NADPH generating system.
-
Assay Procedure:
-
In an opaque 96-well plate, add CYP2D6 assay buffer and recombinant human CYP2D6 microsomes.
-
Add this compound at various concentrations. Include a vehicle control and a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system.
-
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time curve). Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways and Molecular Targets
Caption: Molecular targets of this compound.
Experimental Workflow: Ion Channel Activity Screening
Caption: Workflow for ion channel screening.
Experimental Workflow: CYP2D6 Inhibition Screening
Caption: Workflow for CYP2D6 inhibition screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on Natural Products' Therapeutic Effects on Atrial Fibrillation by Regulating Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in isolating Guanfu base A from natural sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of Guanfu base A from natural sources, primarily the roots of Aconitum coreanum.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The main challenges in isolating this compound stem from its chemical nature and the complexity of its natural source matrix. This compound is a C20-diterpenoid alkaloid found in Aconitum coreanum alongside several other structurally similar alkaloids.[1][2] These alkaloids share similar physicochemical properties, making their separation difficult with conventional chromatographic techniques.[2] Achieving high purity and yield requires specialized methods to overcome the co-elution of these related compounds.
Q2: Which natural source is most commonly used for this compound isolation?
A2: The tuberous roots of Aconitum coreanum (Lèvl.) Rapaics, also known as "Guanbaifu" in Chinese, are the primary natural source for isolating this compound.[1][2] This plant has been traditionally used in Chinese medicine for various ailments, including heart conditions.
Q3: What analytical techniques are recommended for identifying and quantifying this compound?
A3: A combination of chromatographic and spectroscopic methods is essential for the unambiguous identification and quantification of this compound. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS-MS): For identification of this compound and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for quantification after derivatization.
-
Time-of-Flight Mass Spectrometry (TOF-MS) and Nuclear Magnetic Resonance (¹H-NMR): For structural elucidation and confirmation of the isolated compound.
Troubleshooting Guide
Low Extraction Yield
Problem: I am getting a very low yield of the crude alkaloid extract from my plant material.
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | Traditional methods like maceration or percolation may not be efficient. Consider using more advanced techniques such as heat reflux extraction, ultrasonic-assisted extraction (UE), or pulsed electric field (PEF) extraction, which has been shown to significantly increase the yield of this compound. |
| Improper Solvent System | The choice of solvent is critical. An acidic ethanol solution (e.g., 95% ethanol with a small amount of HCl) is effective for the initial extraction of alkaloids. |
| Incomplete Acid-Base Extraction | Ensure the pH is appropriately adjusted during the acid-base extraction steps. The acidic extract should be basified to a pH of around 9.5 with ammonia water to ensure the alkaloids are in their free base form for extraction with an organic solvent like chloroform. |
| Plant Material Quality | The concentration of this compound can vary depending on the age, geographic location, and harvesting time of the plant material. Ensure you are using high-quality, properly identified Aconitum coreanum roots. |
Poor Separation of this compound
Problem: I am unable to separate this compound from other co-eluting alkaloids using standard column chromatography.
| Possible Cause | Suggested Solution |
| Similar Polarity of Alkaloids | The alkaloids in Aconitum coreanum have very similar structures and polarities, making separation by conventional silica gel chromatography challenging. |
| Suboptimal Chromatographic Technique | Standard chromatography may not provide sufficient resolution. High-speed counter-current chromatography (HSCCC) and particularly pH-zone-refining counter-current chromatography have proven to be highly effective for the preparative separation of these alkaloids. |
| Incorrect Solvent System in CCC | The choice of the two-phase solvent system is crucial for successful CCC separation. A commonly used system is petroleum ether-ethyl acetate-methanol-water. For pH-zone-refining CCC, a retainer and an eluter (e.g., triethylamine in the stationary phase and hydrochloric acid in the mobile phase) are added to the solvent system. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related alkaloids.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Yield of this compound (mg/g of raw material) | Extraction Time |
| Pulsed Electric Field (PEF) | 3.94 | < 1 min |
| Heat Reflux Extraction (HRE) | Not specified, but less than PEF | 10 hours |
| Ultrasonic-Assisted Extraction (UE) | Not specified, but less than PEF | 40 min |
| Cold Maceration | Not specified, but less than PEF | Not specified |
| Percolation | Not specified, but less than PEF | Not specified |
| Data sourced from a study comparing various extraction methods. |
Table 2: Yield and Purity of Alkaloids from pH-Zone-Refining CCC
| Compound | Yield from 3.5g Crude Extract (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| This compound | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
| Data from a preparative separation study. |
Experimental Protocols
Crude Alkaloid Extraction using Acid-Base Method
This protocol describes a standard method for obtaining a crude alkaloid extract from the roots of Aconitum coreanum.
Materials:
-
Dried, powdered roots of Aconitum coreanum
-
95% Ethanol
-
Hydrochloric Acid (HCl)
-
Petroleum Ether
-
Chloroform
-
Ammonia water (NH₃·H₂O)
-
Rotary evaporator
Procedure:
-
Reflux the powdered plant material with 95% ethanol containing a small amount of HCl. Repeat this extraction three times.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a 1% HCl solution.
-
Extract the acidic solution with petroleum ether to remove non-alkaloidal, lipophilic compounds. Discard the petroleum ether layer.
-
Basify the acidic aqueous solution to a pH of 9.5 with ammonia water.
-
Extract the basified solution with chloroform multiple times.
-
Combine the chloroform extracts and evaporate to dryness to obtain the crude alkaloid mixture. The yield of crude alkaloids is approximately 0.93%.
Purification of this compound by pH-Zone-Refining Counter-Current Chromatography
This protocol outlines an effective method for the preparative separation of this compound from the crude alkaloid extract.
Materials:
-
Crude alkaloid extract
-
Petroleum ether
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
pH-zone-refining counter-current chromatograph
Procedure:
-
Prepare the two-phase solvent system: Mix petroleum ether, ethyl acetate, methanol, and water in a volume ratio of 5:5:1:9.
-
Prepare the stationary and mobile phases: Add 10 mM triethylamine to the upper organic phase (stationary phase) and 10 mM hydrochloric acid to the lower aqueous phase (mobile phase).
-
Equilibrate the CCC system: Fill the column with the stationary phase, and then pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
Sample preparation and injection: Dissolve the crude alkaloid extract in a suitable volume of the solvent mixture and inject it into the CCC system.
-
Elution and Fraction Collection: Perform the separation according to the instrument's operating parameters. Collect fractions and monitor the effluent using a suitable detector (e.g., UV).
-
Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent to yield the purified this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting common isolation problems.
References
Overcoming resistance in cell lines treated with Guanfu base A
A Researcher's Guide to Investigating and Overcoming Potential Drug Resistance
Disclaimer: Guanfu base A is a diterpenoid alkaloid primarily investigated for its antiarrhythmic properties through the selective inhibition of the late sodium current (INa,L). As of late 2025, there is a notable absence of published scientific literature describing its use in oncology or any instances of acquired resistance in cancer cell lines. This technical support center has been developed as a proactive resource for researchers considering the investigation of this compound in cancer models. The following troubleshooting guides and FAQs are based on established principles of drug resistance observed with other cytotoxic and targeted agents and are intended to be a hypothetical framework for addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound after several passages. Does this mean it has developed resistance?
A1: A decrease in sensitivity to this compound, evidenced by an increase in the half-maximal inhibitory concentration (IC50), is a strong indicator of acquired resistance. To confirm this, it is crucial to perform a dose-response assay comparing the current cell line to the parental (non-resistant) cell line. A significant rightward shift in the dose-response curve and a fold-increase in the IC50 value (typically >3-10 fold) would confirm the resistant phenotype.
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A2: While specific mechanisms for this compound are uncharacterized, resistance could hypothetically arise through several general mechanisms observed with other drugs:
-
Target Alteration: Mutations in the gene encoding the molecular target of this compound (presumed to be related to ion channels or other signaling proteins in a cancer context) could prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. For instance, if this compound inhibits a key survival pathway, cells might upregulate a parallel pathway to maintain proliferation and survival.
-
Altered Drug Metabolism: Cells may increase the metabolic inactivation of this compound, converting it into a less active form.
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.
Q3: How can I investigate the specific mechanism of resistance in my cell line?
A3: A systematic approach is required. Start by quantifying the resistance (IC50 determination). Then, you can investigate common mechanisms. For example, use qPCR or Western blotting to check for the overexpression of ABC transporters. Sequence the potential target gene to look for mutations. Perform phosphoproteomic or transcriptomic analyses to identify upregulated bypass pathways.
Q4: Are there any strategies to overcome this compound resistance once it has developed?
A4: Yes, several strategies can be explored, depending on the resistance mechanism:
-
Combination Therapy: This is a common and effective strategy. If resistance is due to the activation of a bypass pathway, a combination of this compound with an inhibitor of that pathway could restore sensitivity.
-
Efflux Pump Inhibitors: If increased drug efflux is the cause, co-treatment with an ABC transporter inhibitor (e.g., verapamil, although clinical use is limited by toxicity) could increase the intracellular concentration of this compound.
-
Alternative Analogs: A structurally related analog of this compound might still be effective if resistance is due to a highly specific target mutation.
Troubleshooting Guide: Decreased Efficacy of this compound
This guide provides a step-by-step approach to troubleshooting and characterizing potential resistance to this compound in your cell line experiments.
Problem: Increased IC50 of this compound in Treated Cell Line
| Potential Cause | Suggested Action | Expected Outcome |
| Development of Acquired Resistance | 1. Confirm the IC50 value with a dose-response assay and compare it to the parental cell line. 2. Perform a cell viability assay over time to ensure the effect is not due to slower growth. 3. Culture the cells in a drug-free medium for several passages and then re-determine the IC50 to confirm if the resistance is stable. | A consistently higher IC50 value in the treated line compared to the parental line confirms stable resistance. |
| Increased Drug Efflux | 1. Quantify the mRNA and protein levels of common ABC transporters (e.g., MDR1, MRP1) in both parental and resistant cells using qPCR and Western blotting. 2. Perform a co-treatment experiment with a known ABC transporter inhibitor. | Higher expression of ABC transporters in resistant cells and restored sensitivity to this compound in the presence of an efflux pump inhibitor would suggest this mechanism. |
| Target Modification | 1. If the direct molecular target of this compound in cancer cells is known or hypothesized, sequence the corresponding gene in both parental and resistant cells. | Identification of a mutation in the drug-binding site of the target protein in the resistant cell line. |
| Activation of Bypass Pathways | 1. Perform RNA sequencing or a phospho-kinase array to compare the signaling pathways active in parental versus resistant cells (with and without this compound treatment). 2. Based on the results, test inhibitors of the identified upregulated pathways in combination with this compound. | Identification of hyperactivated pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) in resistant cells. Synergistic cell killing with the combination therapy would confirm this mechanism. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for ABC Transporter Expression
-
Protein Extraction: Lyse parental and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-MDR1) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the ABC transporter to the loading control.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Hypothetical bypass signaling as a mechanism of resistance.
Interpreting unexpected results in Guanfu base A studies
Guanfu Base A Studies Technical Support Center
Welcome to the technical support center for this compound (GFA) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GFA) is a heterocyclic antiarrhythmic alkaloid isolated from the plant Aconitum coreanum[1][2]. Its therapeutic potential as an antiarrhythmic agent is primarily attributed to its selective inhibition of the late sodium current (INa,L) in cardiomyocytes[3]. Additionally, GFA has been identified as a potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel and the cytochrome P450 enzyme CYP2D6[1].
Q2: I am observing higher-than-expected toxicity or off-target effects in my cell-based assays. What could be the cause?
Unexpected toxicity could be linked to GFA's inhibition of the hERG channel. Inhibition of this channel can lead to QT interval prolongation and potentially induce arrhythmias, a serious cardiotoxic effect. Ensure your experimental system allows for the assessment of cardiotoxicity, and consider running concentration-response curves to determine the threshold for this effect.
Q3: My in vivo results in rodents (mice, rats) are not correlating with my in vitro human cell line data. Why might this be?
This is a critical and expected discrepancy. This compound shows species-specific differences in its interaction with cytochrome P450 enzymes. Specifically, GFA is a potent inhibitor of human, monkey, and dog CYP2D6, but it has no inhibitory activity on the corresponding CYP2D isoforms in mice or rats. This means that in rodents, drugs that are normally metabolized by CYP2D6 will not be affected by GFA, whereas in human systems (or co-administration studies with human-relevant drugs), significant drug-drug interactions can be expected.
Q4: I am planning a drug-drug interaction study with this compound. What should I be aware of?
This compound is a potent and specific noncompetitive inhibitor of human CYP2D6. This means it can significantly increase the plasma concentration of co-administered drugs that are substrates of CYP2D6. This can lead to unexpected toxicity or exaggerated pharmacological effects of the co-administered drug. It shows only slight inhibition of CYP2B6 and CYP2E1 and no significant inhibition of CYP1A2, 2A6, 2C8, 2C19, 3A4, or 3A5. Therefore, it is crucial to know the metabolic pathways of any drugs used in conjunction with GFA.
Troubleshooting Guide
Issue 1: Inconsistent Antiarrhythmic Efficacy in Pre-clinical Models
-
Possible Cause: The chosen arrhythmia model may not be sensitive to the specific mechanism of GFA (late sodium current inhibition). GFA is more effective against arrhythmias driven by INa,L abnormalities.
-
Troubleshooting Steps:
-
Verify the underlying cause of arrhythmia in your model.
-
Consider using a model where INa,L is known to be a key factor.
-
Run comparative electrophysiology studies to confirm that GFA is effectively inhibiting INa,L in your specific model system.
-
Issue 2: Unexpected Pharmacokinetic Profile in Animal Studies
-
Possible Cause: As mentioned in the FAQs, the species of animal used is critical. Studies in beagle dogs, for example, showed that GFA pretreatment significantly reduced the metabolism of the CYP2D6 substrate dextromethorphan. This effect would be absent in rats or mice.
-
Troubleshooting Steps:
-
If studying drug-drug interactions, use a species where GFA is known to inhibit CYP2D, such as dogs or monkeys.
-
When extrapolating data to humans, be mindful of the potent CYP2D6 inhibition and its potential to alter the pharmacokinetics of other drugs.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Species/System | Inhibition Type | Ki / IC50 | Reference |
| CYP2D6 | Human Liver Microsomes | Noncompetitive | Ki = 1.20 µM | |
| Recombinant Human | Noncompetitive | Ki = 0.37 µM | ||
| IC50 = 0.12 - 0.46 µM | ||||
| CYP2D | Monkey Microsomes | Competitive | Ki = 0.38 µM | |
| Dog Microsomes | Competitive | Ki = 2.4 µM | ||
| Late Sodium Current (INa,L) | Guinea Pig Ventricular Myocytes | - | IC50 = 1.57 µM | |
| Transient Sodium Current (INa,T) | Guinea Pig Ventricular Myocytes | - | IC50 = 21.17 µM | |
| hERG Channel Current | HEK293 Cells | - | IC50 = 1.64 mM |
Experimental Protocols
Protocol 1: Assessing GFA's Effect on CYP2D6 Activity in Human Liver Microsomes (HLMs)
This protocol is a generalized procedure based on methodologies described in the literature.
-
Objective: To determine the inhibitory potential (IC50 or Ki) of this compound on CYP2D6-mediated metabolism.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (GFA)
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a series of GFA dilutions in the appropriate solvent.
-
In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of GFA in phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of the metabolite (e.g., Dextrorphan from Dextromethorphan) using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation at each GFA concentration and determine the IC50 value through non-linear regression analysis.
-
Visualizations
Caption: Dual mechanisms of this compound leading to therapeutic and off-target effects.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanfu Base A Assay Development and Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development and validation of assays for Guanfu base A (GFA). This compound is a diterpenoid alkaloid with significant antiarrhythmic properties, primarily acting as a selective inhibitor of the late sodium current (INa,L).[1][2] It is also a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, which has implications for potential drug-drug interactions.[2][3][4]
This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate robust and reproducible assay performance.
Quantitative Data Summary
The following tables summarize the key inhibitory activities of this compound on various ion channels and metabolic enzymes.
Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels
| Target Ion Channel | Parameter | Value (µM) | Cell Type |
| Late Sodium Current (INa,L) | IC50 | 1.57 ± 0.14 | Guinea pig ventricular myocytes |
| Transient Sodium Current (INa,T) | IC50 | 21.17 ± 4.51 | Guinea pig ventricular myocytes |
| hERG Current (IHERG) | IC50 | 273 ± 34 | HEK293 cells |
| Kv1.5 Current (IKv1.5) | % Inhibition @ 200 µM | 20.6% | Not specified |
Data sourced from reference.
Table 2: Inhibitory Activity of this compound on Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | Parameter | Value (µM) | System |
| Human CYP2D6 | Noncompetitive | Ki | 1.20 ± 0.33 | Human Liver Microsomes (HLMs) |
| Human Recombinant CYP2D6 | Noncompetitive | Ki | 0.37 ± 0.16 | Recombinant enzyme |
| Monkey CYP2D | Competitive | Ki | 0.38 ± 0.12 | Monkey Liver Microsomes |
| Dog CYP2D | Competitive | Ki | 2.4 ± 1.3 | Dog Liver Microsomes |
Data sourced from references.
Experimental Protocols
Detailed methodologies for key assays are provided below.
Whole-Cell Patch Clamp Assay for Ion Channel Activity
This protocol is designed to measure the inhibitory effect of this compound on cardiac ion currents such as the late sodium current (INa,L) and the hERG potassium current.
Workflow for Whole-Cell Patch Clamp Assay
Caption: Workflow for assessing ion channel inhibition by this compound using the whole-cell patch clamp technique.
Materials:
-
Cells expressing the target ion channel (e.g., HEK293 cells stably expressing hERG)
-
External and internal recording solutions
-
Patch pipettes (2-5 MΩ)
-
Patch clamp amplifier and data acquisition system
-
This compound stock solution
Methodology:
-
Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips for electrophysiological recording.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope. Fill a patch pipette with the appropriate internal solution and form a giga-ohm seal with a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a voltage protocol specific to the ion channel of interest to elicit a stable baseline current.
-
Compound Application: Perfuse the recording chamber with external solution containing various concentrations of this compound.
-
Data Acquisition: Record the current at each concentration until a steady-state effect is achieved.
-
Washout: Perfuse the chamber with the external solution without the compound to assess the reversibility of the effect.
-
Data Analysis: Measure the percentage of current inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.
CYP2D6 Inhibition Assay (Fluorescent Probe)
This high-throughput assay measures the inhibitory activity of this compound on CYP2D6 using a fluorescent probe.
Workflow for Fluorescent CYP2D6 Inhibition Assay
Caption: High-throughput screening workflow for determining CYP2D6 inhibition by this compound.
Materials:
-
Human liver microsomes or recombinant CYP2D6
-
Fluorescent CYP2D6 substrate
-
NADPH generating system
-
This compound stock solution
-
384-well black plates
-
Fluorescence microplate reader
Methodology:
-
Reagent Preparation: Prepare solutions of human liver microsomes, this compound at various concentrations, the fluorescent substrate, and the NADPH generating system.
-
Assay Plating: Add the microsomes and different concentrations of this compound to the wells of a 384-well plate.
-
Pre-incubation: Pre-incubate the plate to allow for any time-dependent inhibition.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate and the NADPH generating system.
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of the reaction (slope of the fluorescence vs. time curve) for each concentration of GFA. Calculate the percentage of inhibition and fit the data to determine the IC50 value.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during this compound assay development and validation.
Signaling Pathway of this compound's Primary Actions
Caption: Simplified signaling pathway illustrating the inhibitory effects of this compound on the late sodium current and CYP2D6 enzyme.
Frequently Asked Questions (FAQs)
-
Q1: In the whole-cell patch clamp assay, I am observing a high degree of variability in my baseline currents. What could be the cause?
-
A1: High variability can stem from several factors:
-
Cell Health: Ensure cells are healthy and not overgrown. Use cells from a consistent passage number.
-
Pipette Resistance: Inconsistent pipette resistance can affect seal quality and access resistance. Aim for a consistent range (e.g., 2-5 MΩ).
-
Seal Quality: A poor giga-ohm seal (>1 GΩ) will result in a noisy baseline. If the seal is unstable, discard the cell and try again.
-
Voltage-Clamp Quality: Ensure proper compensation for series resistance and cell capacitance.
-
-
-
Q2: The IC50 value for GFA on INa,L in my assay is significantly different from the published literature. What should I check?
-
A2: Discrepancies in IC50 values can be due to:
-
Experimental Conditions: Factors such as temperature, pH of the recording solutions, and the specific voltage protocol can influence the results. Ensure your conditions match those of the reference studies.
-
Compound Stability: Verify the integrity and concentration of your this compound stock solution. GFA may degrade over time or with improper storage.
-
Cellular System: Different cell lines or primary cells may exhibit varying sensitivities to the compound.
-
-
-
Q3: In the CYP2D6 inhibition assay, I am seeing high background fluorescence. How can I reduce it?
-
A3: High background fluorescence can be addressed by:
-
Substrate Purity: Ensure the fluorescent substrate is of high purity and has not degraded.
-
Plate Type: Use black, opaque-walled plates to minimize light scatter and bleed-through.
-
Reader Settings: Optimize the gain settings on your fluorescence plate reader.
-
Buffer Composition: Some buffer components can be autofluorescent. Test different buffer formulations if the issue persists.
-
-
-
Q4: My CYP2D6 inhibition assay shows a very steep or very shallow dose-response curve. What does this indicate?
-
A4: The slope of the dose-response curve (Hill slope) provides information about the binding characteristics.
-
Steep Slope (Hill slope > 1): May suggest positive cooperativity in binding or an artifact of the assay conditions.
-
Shallow Slope (Hill slope < 1): Could indicate negative cooperativity, multiple binding sites with different affinities, or compound solubility issues at higher concentrations. Ensure GFA is fully dissolved in the assay buffer.
-
-
-
Q5: How can I confirm that this compound is directly binding to my target protein?
-
A5: While functional assays like patch clamp and enzyme inhibition assays provide strong evidence of activity, they do not directly prove binding. To confirm direct binding, consider using techniques such as:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Radioligand Binding Assay: This technique measures the displacement of a radiolabeled ligand from the target protein by GFA.
-
-
This technical support guide provides a foundation for the successful development and validation of this compound assays. For further assistance, please consult the cited literature.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Validation & Comparative
A Comparative Guide: Guanfu Base A vs. Propafenone for Ventricular Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guanfu base A (GFA) and propafenone for the treatment of ventricular arrhythmias, drawing upon available clinical and preclinical data. The information is intended to inform research, scientific inquiry, and drug development efforts in the field of antiarrhythmic therapies.
Executive Summary
This compound, a diterpenoid alkaloid, and propafenone, a Class 1C antiarrhythmic agent, are both utilized in the management of ventricular arrhythmias. Clinical evidence suggests that intravenous GFA has a comparable efficacy to intravenous propafenone in the suppression of premature ventricular contractions (PVCs), with some data indicating a potential for greater effectiveness. A notable distinction lies in their safety and tolerability profiles, with studies consistently reporting that GFA is better tolerated and associated with less severe adverse events than propafenone. Mechanistically, GFA exhibits a more selective action by primarily inhibiting the late sodium current, whereas propafenone is a broad-spectrum sodium channel blocker with additional beta-adrenergic and calcium channel blocking properties.
Mechanism of Action
The antiarrhythmic effects of this compound and propafenone are achieved through the modulation of cardiac ion channels, albeit via different primary mechanisms.
This compound: The principal mechanism of action for GFA is the selective inhibition of the late sodium current (INaL) in ventricular myocytes. This selective action is crucial as an enhanced late sodium current is implicated in the pathophysiology of certain arrhythmias. By targeting INaL, GFA can modulate cardiac repolarization without significantly affecting the transient sodium current.
Propafenone: As a Class 1C antiarrhythmic, propafenone primarily functions by blocking the fast inward sodium channels in cardiac cells. This action slows the upstroke of the action potential (Phase 0), thereby decreasing the excitability of the myocardial cells. Propafenone also exhibits beta-adrenergic and calcium channel blocking activities, which contribute to its overall antiarrhythmic effect but also to its side-effect profile.[1]
Below are diagrams illustrating the signaling pathways for each compound.
Comparative Efficacy
A systemic review and meta-analysis of 14 randomized controlled trials involving 1,294 patients demonstrated that intravenous this compound has comparable efficacy to intravenous propafenone for the treatment of tachyarrhythmias.[2][3][4] For premature ventricular beats (VPB), the analysis suggested that GFA may have a better effect.[2] A double-blind, randomized, active-controlled study involving 201 patients with ventricular arrhythmias also found no significant difference in the percentage reduction of premature ventricular contractions between GFA and propafenone, although there was a trend towards greater effectiveness with GFA.
| Efficacy Endpoint | This compound vs. Propafenone | Source |
| Treatment of Tachycardia (Overall) | Equivalent efficacy (RR = 1.11, 95% CI: 0.96, 1.28, P = 0.15) | |
| Treatment of Premature Ventricular Beats (VPB) | GFA has a better effect (RR = 1.35, 95% CI: 1.07, 1.70, P = 0.01) | |
| Reduction in Ventricular Ectopy | GFA showed a tendency to be more effective (P = 0.0609) |
Comparative Safety and Tolerability
Clinical data indicates a more favorable safety profile for this compound compared to propafenone. The randomized controlled trial by Yang et al. reported that the tolerance of GFA was better than propafenone, and the adverse events in the GFA group were less severe. The meta-analysis by Song et al. also concluded that GFA is safer and more beneficial in certain aspects. Propafenone is known to have proarrhythmic effects and can cause or worsen ventricular arrhythmias.
| Safety Parameter | This compound | Propafenone | Source |
| Overall Tolerability | Better tolerated | Less tolerated | |
| Severity of Adverse Events | Less severe | More severe | |
| Effect on QRS Duration | Smaller influence | Greater prolongation (WMD = -3.82, 95% CI: -6.96, -0.69, P = 0.02) | |
| Effect on Systolic Blood Pressure | Less effect | Greater reduction (WMD = -3.53, 95% CI: -6.97, -0.09, P = 0.04) | |
| Proarrhythmic Effects | Not prominently reported in comparative trials | Known risk, including new or worsened ventricular arrhythmias |
Experimental Protocols
The following outlines the methodologies from key comparative clinical trials.
Double-Blind, Randomized, Active-Controlled Trial (Yang et al., 2006)
-
Objective: To investigate the efficacy and safety of intravenous GFA versus propafenone for ventricular arrhythmias.
-
Patient Population: 201 patients without severe structural heart disease, with ≥150 PVCs per hour and/or non-sustained ventricular tachycardia on drug-free Holter monitoring.
-
Study Design: Patients were randomized 1:1 to receive either GFA or propafenone intravenously in a double-blind manner.
-
Drug Administration: An intravenous bolus of the study drug was administered, followed by a 6-hour maintenance infusion.
-
Efficacy Evaluation: 24-hour continuous electrocardiographic recordings were used to assess the reduction in premature ventricular contractions.
-
Safety Monitoring: Vital signs, electrocardiograms, and adverse events were documented before, during, and after drug administration.
Systematic Review and Meta-Analysis (Song et al., 2021)
-
Objective: To systematically assess if GFA injection is an appropriate substitute for propafenone for arrhythmias.
-
Data Sources: PubMed, Web of Science, Cochrane Library, Embase, and several Chinese databases were searched for randomized controlled trials comparing GFA and propafenone.
-
Study Selection: Included 14 randomized controlled trials with a total of 1,294 patients.
-
Main Outcome Measures:
-
Efficacy for supraventricular tachycardia: Reversal to sinus rhythm within 40 minutes.
-
Efficacy for premature ventricular beats: Reduction of more than 50% within 6 hours.
-
-
Data Analysis: Pooled assessment of efficacy, safety, and effects on electrocardiographic parameters.
Conclusion
This compound demonstrates comparable efficacy to propafenone in the management of ventricular arrhythmias, with evidence suggesting potential superiority in reducing premature ventricular beats. The key advantage of this compound appears to be its enhanced safety and tolerability profile, characterized by less severe adverse events and a smaller impact on QRS duration and systolic blood pressure. The distinct, more selective mechanism of action of GFA may underlie these differences. These findings position this compound as a promising alternative to propafenone, warranting further investigation in larger, well-controlled clinical trials, particularly focusing on long-term outcomes and a detailed comparative analysis of specific adverse events.
References
- 1. Propafenone: a new agent for ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of propafenone on ventricular arrhythmias: double-blind, parallel, randomized, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Mechanisms of Guanfu Base A and Amiodarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two antiarrhythmic agents: Guanfu base A (GFA), a novel diterpenoid alkaloid, and amiodarone, a widely used multi-channel blocker. The information presented is based on published experimental data to assist in the objective evaluation of their electrophysiological profiles.
Overview of Mechanisms of Action
This compound primarily acts as a selective inhibitor of the late sodium current (INa,L), with significantly less potency against the peak transient sodium current (INa,T) and other cardiac ion channels.[1] This selective action suggests a targeted approach to mitigating arrhythmias associated with enhanced late sodium current, which can be a factor in various cardiac pathologies. Its mechanism is consistent with a Class I antiarrhythmic profile.[2]
Amiodarone, in contrast, is a complex antiarrhythmic drug with a broad spectrum of activity, categorized as a Class III agent but exhibiting properties of all four Vaughan-Williams classes.[3][4][5] Its primary mechanism involves the blockade of potassium channels, particularly the rapid delayed rectifier potassium current (IKr) conducted by hERG channels, leading to a prolongation of the cardiac action potential duration. Additionally, amiodarone blocks sodium and calcium channels and possesses non-competitive anti-adrenergic properties.
Comparative Analysis of Ion Channel Inhibition
The following table summarizes the quantitative data on the inhibitory effects of this compound and amiodarone on key cardiac ion channels, as determined by electrophysiological studies.
| Ion Channel Current | This compound (IC50) | Amiodarone (IC50) | Predominant Effect |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 µM | Not specifically reported, but known to block Na+ channels | GFA is a potent and selective inhibitor. |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 µM | ~3.6 µM (estimated) | Amiodarone shows higher potency. |
| hERG (IKr) | 273 ± 34 µM (GFA) / 1.64 mM (GFA) vs. 17.9 µM (GFG) | Not explicitly reported, but known to be a primary target | Amiodarone is a potent blocker; GFA has a significantly weaker effect. |
| Kv1.5 (IKur) | 20.6% inhibition at 200 µM | Not specifically reported | GFA has a slight blocking effect. |
| L-type Calcium Current (ICa,L) | Not specifically reported | Known to block Ca2+ channels | Amiodarone exhibits Class IV effects. |
| Adrenergic Receptors | Non-blocker of β-adrenergic receptors | Non-competitive α and β blocker | Amiodarone has anti-adrenergic properties. |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound and amiodarone on cardiac myocytes.
Detailed Experimental Protocols
The following are representative protocols for the whole-cell patch-clamp technique used to assess the effects of this compound and amiodarone on cardiac ion channels.
Cell Preparation
-
For this compound studies: Ventricular myocytes are enzymatically isolated from the hearts of adult guinea pigs.
-
For Amiodarone studies: Human Embryonic Kidney (HEK293) cells stably expressing the specific ion channel of interest (e.g., hERG) are commonly used.
Electrophysiological Recordings
The whole-cell patch-clamp technique is employed to record ionic currents.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
Solutions
Internal (Pipette) Solution (Example for K+ currents):
-
130 mM KCl
-
1 mM MgCl₂
-
5 mM EGTA
-
5 mM MgATP
-
10 mM HEPES
-
pH adjusted to 7.2 with KOH
External (Bath) Solution (Example for K+ currents):
-
140 mM NaCl
-
4 mM KCl
-
1.8 mM CaCl₂
-
1 mM MgCl₂
-
10 mM Glucose
-
10 mM HEPES
-
pH adjusted to 7.4 with NaOH
Note: Solution compositions are adjusted based on the specific ion channel being studied to isolate the current of interest.
Voltage-Clamp Protocols
Specific voltage protocols are applied to activate and inactivate the ion channels of interest and to record the resulting currents in the absence and presence of the test compounds.
-
For Late Sodium Current (INa,L) with GFA: A specific voltage protocol is used to elicit the late sodium current, and the inhibitory effect of GFA is measured at various concentrations to determine the IC50.
-
For hERG (IKr) with Amiodarone: A depolarizing pulse (e.g., to +20 mV) is applied to activate the channels, followed by a repolarizing step (e.g., to -50 mV) to record the tail current. The inhibition of this tail current by amiodarone is quantified.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for comparing the electrophysiological effects of two antiarrhythmic compounds.
Conclusion
This compound and amiodarone exhibit distinct antiarrhythmic mechanisms. GFA demonstrates a selective and potent inhibition of the late sodium current, suggesting a targeted therapeutic approach. In contrast, amiodarone's efficacy stems from its multi-channel blocking properties, affecting potassium, sodium, and calcium channels, as well as adrenergic receptors. This comprehensive but less selective profile contributes to its broad clinical utility but also to a more complex side-effect profile. The provided data and protocols offer a framework for the continued investigation and comparison of these and other novel antiarrhythmic agents.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
A Comparative Analysis of Guanfu Base A and Quinidine for the Treatment of Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action and Electrophysiological Effects
Both Guanfu base A and quinidine exert their antiarrhythmic effects by modulating cardiac ion channels, thereby altering the cardiac action potential. However, their selectivity and potency on different channels vary, leading to distinct electrophysiological profiles.
This compound (GFA) is a multi-ion channel blocker, demonstrating a notable affinity for sodium channels.[1] Preclinical studies have identified GFA as a selective inhibitor of the late sodium current (INa-L), which is a sustained component of the sodium current that can contribute to arrhythmogenesis.[2] GFA also exhibits inhibitory effects on other ion channels, including the L-type calcium current (ICa,L) and the delayed rectifier potassium current (Ik).[3] This multi-channel blockade contributes to its antiarrhythmic properties. GFA has been approved in China for the treatment of supraventricular tachycardia.[1]
Quinidine , a well-established antiarrhythmic drug, is classified as a Class Ia agent.[4] Its primary mechanism involves the blockade of the fast inward sodium channels (INa), which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity. Quinidine also blocks several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current, as well as the inward rectifier current (IK1) and the transient outward current (Ito). This potassium channel blockade prolongs the action potential duration and the effective refractory period. Additionally, it has an inhibitory effect on calcium channels (ICaL).
Comparative Ion Channel Activity
The following table summarizes the available data on the inhibitory effects of this compound and a related compound, Guanfu base G (GFG), compared to quinidine on key cardiac ion channels. It is important to note that GFG is a distinct compound from GFA, though both are derived from Aconitum coreanum.
| Ion Channel (Current) | This compound (GFA) IC50/Ki | Guanfu Base G (GFG) IC50 | Quinidine IC50/Ki | Primary Electrophysiological Effect |
| Late Sodium Channel (INa-L) | IC50: 1.57 µM | Data not available | Known inhibitor | Shortens the prolonged action potential duration associated with abnormally enhanced late sodium current. |
| Transient Sodium Channel (INa-T) | IC50: 21.17 µM | Data not available | Moderate blockade | Slows Phase 0 depolarization, widens the QRS complex. |
| hERG (IKr) | IC50: 1.64 mM | IC50: 17.9 µM | IC50: 0.32 - 3.0 µM | Prolongs Phase 3 repolarization, increases action potential duration and the QT interval. |
| Kv1.5 (IKur) | Slight inhibition | Data not available | IC50: 6.0 µM | Shortens action potential duration in the atria. |
| CYP2D6 Inhibition | Ki: 1.20 µM (human liver microsomes) | Data not available | Known inhibitor | Potential for drug-drug interactions. |
Clinical and Preclinical Efficacy
Direct comparative efficacy studies between this compound and quinidine are lacking. The available data compares GFA with other antiarrhythmic agents, most notably propafenone.
A meta-analysis of 14 randomized controlled trials involving 1,294 patients found that GFA injection had a similar efficacy to propafenone injection for the treatment of premature ventricular beats and supraventricular tachycardia. The analysis also suggested that GFA may have a better safety profile than propafenone.
In a double-blind, randomized controlled study of 201 patients with ventricular arrhythmias, intravenous GFA demonstrated comparable efficacy to intravenous propafenone in reducing premature ventricular contractions. The study also indicated that GFA was better tolerated with fewer severe adverse events.
Quinidine has a long history of use in treating a variety of arrhythmias. Clinical trials have shown its effectiveness in maintaining sinus rhythm after cardioversion for atrial fibrillation and in the management of chronic ventricular arrhythmias. However, its use has been limited by concerns about proarrhythmic effects and increased mortality in some patient populations.
Experimental Protocols
Whole-Cell Patch-Clamp Analysis of Ion Channels
The data on ion channel inhibition by this compound and quinidine are primarily derived from whole-cell patch-clamp experiments. This technique allows for the direct measurement of ion currents through specific channels in isolated cells.
General Protocol:
-
Cell Culture: A suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is genetically engineered to express the specific cardiac ion channel of interest (e.g., hERG, Nav1.5).
-
Cell Preparation: The cultured cells are dissociated into a single-cell suspension and placed in a recording chamber on a microscope stage.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is controlled by a voltage-clamp amplifier, and specific voltage protocols are applied to elicit the opening and closing of the ion channels.
-
Data Acquisition: The resulting ion currents flowing through the channels are measured and recorded.
-
Drug Application: The compound of interest (e.g., this compound or quinidine) is applied to the cells at various concentrations, and the changes in the ion currents are measured to determine the inhibitory effect and calculate parameters like IC50.
Signaling Pathways and Experimental Workflows
Caption: Comparative Ion Channel Targets of this compound and Quinidine.
Caption: Experimental Workflow for Whole-Cell Patch-Clamp Analysis.
Safety and Tolerability
This compound: Clinical comparisons with propafenone suggest that GFA is generally well-tolerated. In a study on ventricular arrhythmias, the adverse events in the GFA group were less severe than those in the propafenone group. Like quinidine, GFA is a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, which indicates a potential for drug-drug interactions with other medications metabolized by this pathway.
Quinidine: The use of quinidine is often associated with a range of side effects. "Cinchonism," a collection of symptoms including tinnitus, headache, dizziness, and visual disturbances, can occur. Gastrointestinal side effects such as diarrhea, nausea, and vomiting are also common. A significant concern with quinidine is its potential to prolong the QT interval, which can lead to a life-threatening arrhythmia called Torsades de Pointes. Furthermore, some studies have indicated an increase in overall mortality in patients treated with quinidine for the maintenance of sinus rhythm after cardioversion.
Conclusion
This compound represents a newer antiarrhythmic agent with a multi-channel blocking mechanism, including selective inhibition of the late sodium current. Quinidine is a long-standing Class Ia antiarrhythmic with a primary effect on fast sodium channels and multiple potassium channels.
While direct comparative efficacy data between GFA and quinidine is not available, the existing evidence suggests that GFA has a comparable efficacy to propafenone with a potentially more favorable side effect profile. Quinidine's efficacy is well-documented, but its clinical utility is hampered by a significant side effect burden and safety concerns.
For drug development professionals, GFA's selective action on the late sodium current may offer a promising avenue for developing antiarrhythmic drugs with improved safety and efficacy. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound and quinidine.
References
- 1. Frontiers | The Efficacy Comparison Between Guan-Fu Base A Hydrochloric Injection vs. Propafenone Hydrochloric Injection in the Treatment of Arrhythmia: Systemic Review and Meta-Analysis [frontiersin.org]
- 2. This compound, an antiarrhythmic alkaloid of aconitum coreanum, is a CYP2D6 inhibitor of human, monkey, and dog isoforms - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, an Antiarrhythmic Alkaloid of Aconitum coreanum, Is a CYP2D6 Inhibitor of Human, Monkey, and Dog Isoforms | Semantic Scholar [semanticscholar.org]
Comparative Guide: Guanfu Base A vs. Flecainide for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Guanfu base A (GFA) and flecainide for the management of atrial fibrillation (AF). The analysis is based on available preclinical and clinical data, focusing on efficacy, safety, mechanisms of action, and experimental protocols.
Introduction and Overview
Atrial fibrillation is the most common cardiac arrhythmia, characterized by chaotic atrial electrical activity and an irregular ventricular response. Pharmacological rhythm control is a key strategy in AF management, aiming to restore and maintain normal sinus rhythm.
-
Flecainide Acetate: A well-established Class Ic antiarrhythmic agent, flecainide is recommended as a first-line therapy for the pharmacological cardioversion and maintenance of sinus rhythm in patients with AF who do not have structural heart disease[1][2]. Its use is contraindicated in patients with structural or ischemic heart disease due to an increased risk of proarrhythmia[1][2].
-
This compound (GFA): A novel diterpenoid alkaloid isolated from the traditional Chinese medicinal plant Aconitum coreanum, GFA is an emerging antiarrhythmic agent[3]. Preclinical studies and clinical trials have demonstrated its efficacy against both supraventricular and ventricular arrhythmias, with a mechanism of action distinct from traditional Class I agents.
Direct comparative trials between GFA and flecainide for atrial fibrillation are not available in the published literature. This guide synthesizes data from individual studies and from trials comparing GFA to propafenone, a Class Ic agent similar to flecainide.
Comparative Efficacy
Quantitative data on the efficacy of GFA and flecainide are summarized below. Data for GFA is primarily from studies on supraventricular tachycardia (SVT) and ventricular arrhythmias, as specific AF cardioversion data is limited.
Table 1: Efficacy in Cardioversion and Rhythm Control
| Parameter | This compound (GFA) | Flecainide |
| Primary Indication | Ventricular and Supraventricular Arrhythmias | Atrial Fibrillation & Supraventricular Tachycardias |
| Cardioversion Rate (AF) | Data not specifically available for AF. Efficacy for SVT is similar to propafenone (RR=1.07, 95% CI: 0.98-1.12). | High efficacy reported. Up to 90% conversion rate for acute AF within 12 hours (IV administration). 75% conversion at 8 hours (oral). |
| Time to Cardioversion | Data not available for AF. | Median time of 25-52 minutes with IV administration. 110 minutes with oral administration. |
| Rhythm Maintenance | Data not available for AF. | Approximately doubles the likelihood of maintaining sinus rhythm compared to placebo. |
Mechanism of Action
The two agents exhibit distinct primary mechanisms at the ion channel level, which dictates their electrophysiological effects.
This compound (GFA): Selective Late Sodium Current (INa,L) Inhibition
GFA's primary antiarrhythmic effect is attributed to the selective inhibition of the late sodium current (INa,L) over the peak or transient sodium current (INa,T). This is a key differentiator from Class I agents. Elevated INa,L is implicated in the pathophysiology of AF as it can lead to cellular calcium overload and triggered arrhythmias. GFA also exhibits some inhibitory effects on the hERG potassium channel, though at much higher concentrations.
// GFA Node GFA [label="this compound\n(GFA)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// GFA Actions GFA -> INa_L [label="Strong Inhibition\n(IC50 ≈ 1.57 µM)", color="#EA4335", fontcolor="#202124", arrowhead=tee]; GFA -> INa_T [label="Weak Inhibition\n(IC50 ≈ 21.17 µM)", color="#EA4335", fontcolor="#202124", style=dashed, arrowhead=tee]; GFA -> IKr [label="Very Weak Inhibition\n(IC50 ≈ 1640 µM)", color="#EA4335", fontcolor="#202124", style=dotted, arrowhead=tee];
// Downstream Effects Effect [label="Reduced Ca2+ Overload\nShortened APD", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; INa_L -> Effect [style=invis]; // for positioning GFA -> Effect [style=invis]; } this compound (GFA) primary mechanism of action.
Flecainide: Potent Peak Sodium Current (INa) Inhibition
Flecainide is a potent blocker of the fast inward sodium current (INa). This action markedly slows the depolarization phase (Vmax) of the cardiac action potential, leading to a significant reduction in conduction velocity throughout the heart, particularly in the His-Purkinje system. This conduction slowing is rate-dependent and is the primary mechanism by which it terminates re-entrant arrhythmias like AF. Flecainide also has secondary effects, including blockade of the ryanodine receptor (RyR2), which reduces calcium release from the sarcoplasmic reticulum.
// Flecainide Node Flecainide [label="Flecainide", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Flecainide Actions Flecainide -> Na_Channel [label="Potent Blockade\n(Class Ic)", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Flecainide -> RyR2 [label="Inhibition", color="#EA4335", fontcolor="#202124", style=dashed, arrowhead=tee];
// Downstream Effects Effect [label="Slowed Conduction\nTerminates Re-entry", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conduction -> Effect [style=invis]; Flecainide -> Effect [style=invis]; } Flecainide primary mechanism of action.
Comparative Electrophysiology and Safety
The differing mechanisms of action translate to distinct electrophysiological profiles and potential side effects.
Table 2: Electrophysiological Effects and Safety Profile
| Parameter | This compound (GFA) | Flecainide |
| Effect on QRS Duration | Less pronounced effect. In a comparative study with propafenone, GFA caused significantly less QRS prolongation (WMD = -3.82 ms). | Markedly prolongs QRS duration due to significant conduction slowing. This is a hallmark of Class Ic agents. |
| Effect on QT/QTc Interval | No significant effect on QTc interval observed in clinical studies. Preclinical data suggests very weak hERG block, implying low risk. | Slight prolongation of the QT interval, primarily due to the increase in QRS duration, not a delay in repolarization. |
| Proarrhythmic Risk | Tolerance reported to be better than propafenone, with fewer and less severe adverse events. Specific proarrhythmia risk in AF is unknown. | Can convert AF to atrial flutter with rapid 1:1 AV conduction. Increased mortality in patients with structural heart disease (CAST trial), limiting its use to those with structurally normal hearts. |
| Other Adverse Effects | Not well characterized; appears to be well-tolerated in ventricular arrhythmia trials. | Dizziness, visual disturbances, and gastrointestinal issues. |
| Drug Interactions | Potent and specific inhibitor of Cytochrome P450 2D6 (CYP2D6), indicating a high potential for drug-drug interactions. | Metabolized by CYP2D6; co-administration with inhibitors can increase flecainide levels. |
Experimental Protocols
Protocol 1: Ion Channel Inhibition Assay (Preclinical)
This protocol outlines the whole-cell patch-clamp technique used to determine the inhibitory effects of GFA and flecainide on cardiac ion channels.
-
Objective: To quantify the concentration-dependent inhibition (IC50) of a test compound on specific cardiac ion currents (e.g., INa,L, INa,T, IKr).
-
Cell Preparation: Human embryonic kidney (HEK293) cells or isolated guinea pig ventricular myocytes are used. HEK293 cells are transiently transfected with cDNA encoding the specific ion channel subunit of interest (e.g., SCN5A for Nav1.5, KCNH2 for hERG).
-
Electrophysiological Recording:
-
Cells are perfused with an extracellular solution. A glass micropipette filled with intracellular solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential.
-
Specific voltage-clamp protocols are applied to elicit and isolate the ion current of interest. For example, to isolate INa,L, a long depolarizing pulse is used, and specific channel blockers (e.g., for Ca2+ and K+ channels) are added to the perfusate.
-
The baseline current is recorded.
-
The cells are then perfused with increasing concentrations of the test compound (GFA or flecainide), and the current is recorded at each concentration.
-
-
Data Analysis: The peak current at each concentration is measured and normalized to the baseline current. A concentration-response curve is plotted to calculate the IC50 value.
Protocol 2: Clinical Trial for Acute Cardioversion (Human)
This protocol describes a randomized controlled trial (RCT) design to assess the efficacy and safety of an intravenous antiarrhythmic agent for the cardioversion of acute AF.
-
Objective: To compare the rate and time to conversion to sinus rhythm between two or more therapeutic agents.
-
Patient Population: Patients presenting with symptomatic, recent-onset (<48 hours) atrial fibrillation without severe structural heart disease.
-
Study Design: A prospective, randomized, double-blind, active-controlled study.
-
Screening: Patients undergo baseline assessment including medical history, physical exam, and a 12-lead ECG to confirm AF.
-
Randomization: Eligible patients are randomly assigned (1:1 ratio) to receive either Drug A (e.g., GFA) or Drug B (e.g., Flecainide/Propafenone).
-
Drug Administration: The assigned drug is administered intravenously as a weight-based bolus over a set period (e.g., 2 mg/kg over 20 minutes), followed by a maintenance infusion or a second bolus if conversion is not achieved. Blinding is maintained using identical infusion bags.
-
Monitoring: Continuous ECG (Holter) monitoring is performed for a predefined period (e.g., 12-24 hours) to detect the exact time of conversion to sinus rhythm. Vital signs and 12-lead ECGs are recorded at regular intervals to assess safety (e.g., QRS duration, blood pressure).
-
-
Endpoints:
-
Primary Efficacy Endpoint: Proportion of patients converted to sinus rhythm within the observation period (e.g., 8 hours).
-
Secondary Efficacy Endpoint: Median time from start of infusion to conversion to sinus rhythm.
-
Safety Endpoint: Incidence of adverse events, including significant hypotension, bradycardia, and proarrhythmia.
-
Conclusion for Drug Development Professionals
This compound and flecainide represent two distinct approaches to rhythm control in atrial fibrillation.
-
Flecainide is a potent, well-characterized INa blocker with proven efficacy in terminating AF in patients without structural heart disease. Its primary liability is significant conduction slowing and proarrhythmic risk in vulnerable populations.
-
This compound presents a novel mechanism centered on the selective inhibition of INa,L. This approach is potentially advantageous, as it targets a current more specifically implicated in AF pathophysiology while having a lesser effect on normal cardiac conduction (i.e., less QRS prolongation). Clinical data suggests comparable efficacy to propafenone for supraventricular arrhythmias with a better safety profile.
For drug development, GFA represents a promising candidate for an antiarrhythmic with a potentially wider therapeutic window than traditional Class Ic agents. However, rigorous clinical trials focusing specifically on atrial fibrillation are necessary to confirm its efficacy and safety in this population. Furthermore, its potent inhibition of CYP2D6 is a critical factor that must be carefully managed in clinical development and future application.
References
- 1. Flecainide: Current status and perspectives in arrhythmia management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flecainide: Electrophysiological properties, clinical indications, and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity of Guanfu Base A and Aconitine
For Immediate Release
[City, State] – This publication provides a comprehensive, data-driven comparison of the cardiotoxic profiles of Guanfu base A (GFA) and aconitine. This compound, an active antiarrhythmic compound isolated from Aconitum coreanum, is contrasted with the highly cardiotoxic alkaloid, aconitine, found in various Aconitum species. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their respective mechanisms of action, effects on cardiac electrophysiology, and overall safety profiles, supported by experimental data.
Executive Summary
This compound and aconitine, both derived from plants of the Aconitum genus, exhibit profoundly different effects on cardiac function. While aconitine is a potent cardiotoxin known for inducing severe and often lethal arrhythmias, this compound has been developed as an antiarrhythmic agent with a notably better safety profile. The primary distinction lies in their differential interactions with cardiac ion channels.
Aconitine acts as a potent activator of voltage-gated sodium channels, leading to a massive influx of sodium ions, prolonged action potentials, and the generation of early and delayed afterdepolarizations, which are triggers for arrhythmias.[1][2] In contrast, this compound is a selective inhibitor of the late sodium current (INa,L), a component of the sodium current that is enhanced under pathological conditions and contributes to arrhythmogenesis.[3] Furthermore, this compound exhibits significantly weaker inhibition of the hERG potassium channel compared to aconitine, reducing the risk of drug-induced QT prolongation and subsequent torsades de pointes.[3][4]
This guide will delve into the quantitative data from various studies to provide a clear comparison of their effects on cardiac ion channels, action potentials, and arrhythmogenic potential.
Comparative Quantitative Data
The following tables summarize the key quantitative data on the effects of this compound and aconitine on cardiac ion channels and electrophysiological parameters.
Table 1: Comparative Effects on Cardiac Sodium Channels
| Parameter | This compound | Aconitine | Reference |
| Mechanism | Selective inhibitor of late sodium current (INa,L) | Potent activator, increases late sodium current | |
| IC50 for INa,L | 1.57 ± 0.14 µmol/L | N/A (activator) | |
| IC50 for INa,T | 21.17 ± 4.51 µmol/L | N/A (activator) | |
| Effect | Reduces abnormal sodium influx | Massively increases sodium influx |
Table 2: Comparative Effects on Cardiac Potassium Channels (hERG)
| Parameter | This compound | Aconitine | Reference |
| Mechanism | Inhibitor | Inhibitor | |
| IC50 for IhERG | 273 ± 34 µmol/L | 1.801 ± 0.332 µM | |
| Potency | Weak | Potent |
Table 3: Comparative Effects on Cardiac Action Potential and Arrhythmogenesis
| Parameter | This compound | Aconitine | Reference |
| Effect on APD90 | Shortens | Prolongs | |
| Arrhythmogenic Potential | Antiarrhythmic at therapeutic doses | Highly proarrhythmic, induces VT and VF |
Mechanisms of Cardiotoxicity and Antiarrhythmic Action
The cardiotoxicity of aconitine and the antiarrhythmic effect of this compound are primarily determined by their distinct interactions with cardiac sodium channels.
Aconitine's Proarrhythmic Mechanism
Aconitine binds to the open state of voltage-gated sodium channels, causing them to remain persistently active. This leads to a significant increase in the late sodium current, which has several downstream proarrhythmic consequences:
-
Prolongation of the Action Potential Duration (APD): The sustained inward sodium current prolongs the repolarization phase of the cardiac action potential.
-
Early Afterdepolarizations (EADs): The prolonged APD creates a window for the reactivation of L-type calcium channels, leading to EADs.
-
Delayed Afterdepolarizations (DADs): The increased intracellular sodium concentration reverses the function of the sodium-calcium exchanger (NCX), leading to calcium overload and DADs.
-
Triggered Arrhythmias: Both EADs and DADs can trigger life-threatening ventricular arrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).
Additionally, aconitine's potent inhibition of the hERG potassium channel further exacerbates the risk of arrhythmias by delaying repolarization and prolonging the QT interval.
References
- 1. Spectrum of cardiac manifestations from aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Late Sodium Current Suppresses Ventricular Tachycardia and Fibrillation in Intact Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Guanfu Base A for hERG Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guanfu base A's performance against other established hERG (human Ether-à-go-go-Related Gene) channel modulators. The presented data, experimental protocols, and visualizations aim to facilitate a comprehensive assessment of this compound's specificity for this critical cardiac ion channel.
Comparative Analysis of Inhibitory Potency
The inhibitory effects of this compound and comparator compounds on hERG and other cardiac ion channels are summarized below. These values, primarily determined by whole-cell patch-clamp electrophysiology, are crucial for assessing both potency and selectivity.
| Compound | Target Ion Channel | IC50 | Test System | Reference |
| This compound | hERG (Kv11.1) | 1.64 mM | HEK293 Cells | [1] |
| Late Sodium Current (INa,L) | 1.57 µM | Guinea Pig Ventricular Myocytes | [2] | |
| Transient Sodium Current (INa,T) | 21.17 µM | Guinea Pig Ventricular Myocytes | [2] | |
| Kv1.5 | >200 µM (20.6% inhibition at 200 µM) | Not Specified | [3] | |
| Guanfu base G | hERG (Kv11.1) | 17.9 µM | HEK293 Cells | [1] |
| Dofetilide | hERG (Kv11.1) | 0.012 µM | HEK293 Cells | |
| Terfenadine | hERG (Kv11.1) | 56 - 350 nM | Xenopus oocytes, CHO, HEK293 Cells | |
| Kir2.1 | 27.8 µM | HEK293 Cells | ||
| Kir2.3 | 1.06 µM | HEK293 Cells | ||
| Verapamil | hERG (Kv11.1) | 143 nM | HEK293 Cells | |
| L-type Ca2+ Channels | ~µM range | Cardiac Myocytes | ||
| T-type Ca2+ Channels | ~µM range | - | ||
| Kir2.1 | Inhibits by 41.36% at 300 µM | Xenopus oocytes | ||
| Kir2.2 | Inhibits by 16.51% at 300 µM | Xenopus oocytes | ||
| Kir2.3 | Inhibits by 69.98% at 300 µM | Xenopus oocytes |
Experimental Protocols for hERG Specificity Validation
Accurate and reproducible assessment of a compound's interaction with the hERG channel is paramount. The following are detailed methodologies for key in vitro assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ionic current flowing through hERG channels in living cells, providing a functional assessment of channel inhibition.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium current.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 120 KCl, 10 HEPES, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 4 Mg-ATP (pH 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
This compound and comparator compounds.
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells on glass coverslips. Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit hERG currents using a voltage pulse protocol, for instance, a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the characteristic tail current.
-
Compound Application: Perfuse the recording chamber with the external solution containing increasing concentrations of this compound or a comparator compound. Allow for steady-state block to be reached at each concentration.
-
Data Acquisition and Analysis: Record the hERG current before and after drug application. Measure the peak tail current amplitude. Plot the percentage of current inhibition against the compound concentration and fit the data with the Hill equation to determine the IC50 value.
Radioligand Binding Assay
This biochemical assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the hERG channel, providing an indication of binding affinity.
Objective: To determine the binding affinity of this compound for the hERG channel.
Materials:
-
Membrane preparations from HEK293 cells expressing the hERG channel.
-
Radioligand (e.g., [3H]-dofetilide).
-
Unlabeled competitor (e.g., dofetilide) for non-specific binding determination.
-
This compound.
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters and a filtration manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate the hERG membrane preparation with a fixed concentration of [3H]-dofetilide (e.g., 3 nM) in the presence of varying concentrations of this compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Non-Specific Binding: In parallel wells, include a high concentration of an unlabeled competitor (e.g., 10 µM dofetilide) to determine non-specific binding.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value.
Fluorescence Polarization Assay
This is a non-radioactive, homogeneous assay that measures the displacement of a fluorescently labeled hERG ligand by a test compound.
Objective: To assess the interaction of this compound with the hERG channel in a high-throughput format.
Materials:
-
hERG membrane preparations.
-
Fluorescent tracer (e.g., Predictor™ hERG Tracer Red).
-
Assay buffer.
-
This compound and a known hERG blocker as a positive control (e.g., E-4031).
-
384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control. Prepare a working solution of the fluorescent tracer and the hERG membrane preparation in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted compounds.
-
Reagent Addition: Add the hERG membrane preparation to all wells containing the test compounds. Then, add the fluorescent tracer to all wells except for the buffer blank.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The binding of the tracer to the hERG membrane results in a high polarization value. Displacement of the tracer by this compound leads to a decrease in polarization. Plot the change in fluorescence polarization against the compound concentration to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for hERG channel specificity validation.
Caption: Simplified pathway of hERG channel inhibition.
References
Guanfu Base A: A Preclinical Comparative Analysis of a Novel Antiarrhythmic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical cross-study validation of Guanfu base A (GFA), a novel antiarrhythmic compound. Its performance is objectively compared with established and emerging antiarrhythmic agents, supported by experimental data from published literature. The focus is on its mechanism of action as a selective inhibitor of the late sodium current (INa,L) and its comparative efficacy and safety profile against other relevant compounds.
Comparative Preclinical Efficacy and Ion Channel Activity
This compound demonstrates a notable selectivity for the late sodium current (INa,L) over the peak sodium current (INa,T), a desirable characteristic for antiarrhythmic drugs aimed at reducing the risk of proarrhythmic events. The following tables summarize the quantitative preclinical data for this compound and a selection of comparator compounds.
| Compound | IC50 for Late INa (INa,L) | IC50 for Peak INa (INa,T) | Selectivity Ratio (INa,T / INa,L) | Key Preclinical Findings | Animal Models |
| This compound | 1.57 ± 0.14 µmol/L[1] | 21.17 ± 4.51 µmol/L[1] | ~13.5 | Selectively inhibits INa,L.[1] | Guinea pig ventricular myocytes[1] |
| Ranolazine | ~6 - 17 µM | ~294 - 1329 µM | ~17 - 78 | Suppresses arrhythmias in various models.[2] | Canine and rabbit ventricular myocytes |
| Eleclazine (GS-6615) | 0.7 µM | Minimal effect at therapeutic concentrations | High | Suppresses arrhythmias in a model of LQT3. | Rabbit ventricular myocytes |
| GS-967 (GS-458967) | 0.13 µM | Minimal inhibition (≤7.5% at 10 µM) | >70 | Potent and highly selective INa,L blocker. | Rabbit and canine cardiac preparations |
| Propafenone | Not specifically reported as a selective INa,L inhibitor | Potent blocker | Low | Class IC agent with broad sodium channel blocking properties. | Rat hearts |
| Flecainide | Potent blocker of both peak and late INa | Potent blocker | Low | Class IC agent with significant effects on both peak and late INa. | Murine hearts, rabbit ventricular myocytes |
| Compound | Effect on Other Key Ion Channels | Preclinical Toxicity/Safety Profile |
| This compound | Inhibits hERG with an IC50 of 273 ± 34 µmol/L; slight blocking effect on Kv1.5. | Better tolerance and less severe adverse events compared to propafenone in a clinical setting. Potent noncompetitive inhibitor of CYP2D6 (Ki = 1.20 ± 0.33 µM in HLMs), suggesting potential for drug-drug interactions. |
| Ranolazine | Inhibits IKr (rapidly activating delayed rectifier potassium current). | Despite IKr block, it does not induce Torsades de Pointes (TdP) and can suppress long QT-related arrhythmias. |
| Eleclazine (GS-6615) | Minimal effects on other ion channels at therapeutic concentrations. | Some clinical trials were discontinued due to limited efficacy or safety concerns. |
| GS-967 (GS-458967) | Minimal or no apparent effects on other ion currents. | High brain penetration and use-dependent block on various sodium channel isoforms raised concerns for potential CNS side effects. |
| Propafenone | Calcium channel and beta-adrenergic receptor blocking properties. | Proarrhythmic potential, especially in patients with structural heart disease. |
| Flecainide | Blocks ryanodine receptor opening. | Proarrhythmic effects, particularly post-myocardial infarction. |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: General preclinical workflow for antiarrhythmic drug evaluation.
Detailed Experimental Protocols
A summary of the key experimental methodologies cited in the preclinical validation of this compound and comparator drugs is provided below.
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure the inhibitory effects of compounds on specific cardiac ion channels (e.g., INa,L, INa,T, hERG).
-
Cell Preparation: Guinea pig ventricular myocytes are enzymatically isolated. For heterologous expression studies, human embryonic kidney (HEK293) cells stably expressing the desired ion channel (e.g., human Nav1.5) are used.
-
Recording: The whole-cell patch-clamp technique is employed to record ionic currents. Specific voltage protocols are applied to isolate the current of interest. For instance, to record INa,L, a depolarizing pulse is applied from a holding potential.
-
Data Analysis: The current amplitude is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted to a Hill equation to determine the IC50 value.
In Vivo Models of Arrhythmia
-
Objective: To assess the antiarrhythmic efficacy of the compounds in a whole-animal model.
-
Animal Models: Various animal models are used to induce arrhythmias, including:
-
Ischemia-reperfusion injury: Ligation of a coronary artery followed by reperfusion to induce ventricular arrhythmias.
-
Drug-induced arrhythmia: Administration of proarrhythmic agents like aconitine or a combination of drugs that prolong the QT interval.
-
-
Procedure: Animals are anesthetized, and baseline electrocardiograms (ECG) are recorded. The arrhythmogenic challenge is then initiated. The test compound is administered (e.g., intravenously) before or after the induction of arrhythmias.
-
Efficacy Endpoints: The primary endpoints include the incidence and duration of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation), and changes in ECG parameters (e.g., QT interval, QRS duration).
Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential for drug-drug interactions by assessing the inhibitory effect of the compound on major drug-metabolizing enzymes.
-
Methodology:
-
Microsomes: Human liver microsomes (HLMs) are used as the source of CYP enzymes.
-
Probe Substrates: A specific fluorescent or chromogenic substrate for the CYP isoform of interest (e.g., dextromethorphan O-demethylation for CYP2D6) is used.
-
Assay: The test compound is incubated with the microsomes and the probe substrate. The rate of metabolite formation is measured and compared to a control without the inhibitor.
-
Data Analysis: The inhibition constant (Ki) is determined to quantify the inhibitory potency of the compound.
-
Conclusion
The preclinical data for this compound suggest it is a promising antiarrhythmic agent with a mechanism of action centered on the selective inhibition of the late sodium current. This selectivity profile may offer a safety advantage over less selective sodium channel blockers. However, its potent inhibition of CYP2D6 necessitates careful consideration of potential drug-drug interactions in future clinical development. Further head-to-head preclinical studies under identical experimental conditions would be beneficial to more definitively establish its comparative efficacy and safety profile against other late sodium current inhibitors and traditional antiarrhythmics.
References
A Comparative Benchmark of Guanfu base A Against Novel Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guanfu base A, a selective inhibitor of the late sodium current, against a panel of novel antiarrhythmic drugs with diverse mechanisms of action. The following sections present a comprehensive analysis of their ion channel affinity, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies to aid in research and development decisions.
Electrophysiological Profile: A Quantitative Comparison of Ion Channel Affinity
The primary mechanism of action for many antiarrhythmic drugs is the modulation of cardiac ion channels. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and selected novel antiarrhythmic drugs against key cardiac ion channels.
| Drug | Late INa (μM) | Peak INa (μM) | IKr (hERG) (μM) | IKs (μM) | ICa,L (μM) | Other Key Targets (IC50 in μM) |
| This compound | 1.57 [1] | 21.17[1] | 273 (or 1640)[1][2] | >200 (20.6% inhibition at 200 μM)[1] | - | IKv1.5: >200 |
| Ranolazine | 5.9 - 7.5 | 35 - 430 (voltage-dependent) | 11.5 - 12 | >30 (17% inhibition at 30 μM) | 50 - 296 | INa-Ca: 91 |
| Vernakalant | Inhibits | Frequency-dependent block | 21 | - | 84 | IKur: 9, IKACh: 10 |
| Dronedarone | - | 0.7 (at -80mV) | ~9 | - | 0.18 - 0.4 | IKAS: 2.42, HCN4: 1.0 |
| HBI-3000 | 16.5 | 48.3 | 22.7 | - | 32.2 | - |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Clinical Efficacy and Safety Profile
This section summarizes the clinical trial data for this compound and the comparator drugs, focusing on their efficacy in treating ventricular and atrial arrhythmias, as well as their safety profiles.
| Drug | Indication(s) | Key Efficacy Findings | Key Safety Findings |
| This compound | Ventricular Arrhythmias | Comparable efficacy to propafenone in reducing premature ventricular contractions. Better effect on premature ventricular beats than propafenone. | Better tolerated than propafenone with fewer and less severe adverse events. |
| Ranolazine | Chronic Angina, Ventricular Tachycardia | Reduces the incidence of ventricular tachycardia, particularly in patients with ischemia. Synergistic effect with amiodarone in converting atrial fibrillation. | Does not induce Torsades de Pointes (TdP) and has a favorable safety profile in patients with heart failure. |
| Vernakalant | Atrial Fibrillation | Rapid conversion of recent-onset atrial fibrillation to sinus rhythm, superior to placebo and amiodarone in some studies. | Generally well-tolerated. May cause transient dysgeusia, sneezing, and hypotension. Low risk of ventricular proarrhythmia. |
| Dronedarone | Atrial Fibrillation | Reduces the risk of cardiovascular hospitalization or death in patients with paroxysmal or persistent atrial fibrillation (ATHENA trial). | Increased mortality in patients with severe heart failure (ANDROMEDA trial). Associated with reports of liver injury, ventricular arrhythmia, and TdP. |
| HBI-3000 | Atrial Fibrillation | Phase II trials show it is effective and well-tolerated for the conversion of recent-onset atrial fibrillation. | Low proarrhythmic risk observed in preclinical and early clinical studies. |
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effects of these drugs are a direct consequence of their interaction with cardiac ion channels. The following diagrams illustrate the primary signaling pathways and mechanisms of action.
References
A Comparative Analysis of Guanfu Base A and Traditional Aconitum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and toxicological profiles of Guanfu Base A (GFA) and traditional Aconitum alkaloids. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct characteristics of these compounds.
Executive Summary
Traditional Aconitum alkaloids, such as aconitine, mesaconitine, and hypaconitine, are well-documented for their potent analgesic and anti-inflammatory properties. However, their clinical utility is severely limited by a narrow therapeutic window and high cardiotoxicity and neurotoxicity, primarily through the persistent activation of voltage-gated sodium channels. In contrast, this compound, a C20-diterpenoid alkaloid, has emerged as a novel antiarrhythmic agent with a distinct mechanism of action and a more favorable safety profile. GFA selectively inhibits the late sodium current (INaL), offering a targeted approach to managing cardiac arrhythmias with potentially fewer adverse effects. Clinical trials have demonstrated GFA's efficacy in treating ventricular arrhythmias, comparable to existing antiarrhythmic drugs but with better tolerance.
Data Presentation: Efficacy and Toxicity
The following tables summarize the available quantitative data for this compound and traditional Aconitum alkaloids, providing a comparative overview of their therapeutic and toxicological parameters.
Table 1: Comparative Toxicity of this compound and Traditional Aconitum Alkaloids
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| This compound (GFA) | Mouse | Intravenous | 75.3 | [1] |
| Aconitine | Mouse | Oral | 1.0 | [2] |
| Mouse | Intravenous | 0.100 | [2] | |
| Mouse | Intraperitoneal | 0.270 | [2] | |
| Mouse | Subcutaneous | 0.270 | [2] | |
| Rat | Intravenous | 0.064 | ||
| Mesaconitine | Mouse | Oral | 1.9 | |
| Mouse | Intravenous | 0.085 | ||
| Mouse | Intraperitoneal | 0.213 | ||
| Mouse | Subcutaneous | 0.204 | ||
| Hypaconitine | Mouse | Subcutaneous | 1.9 |
Table 2: Comparative Efficacy of this compound and Traditional Aconitum Alkaloids
| Compound | Primary Therapeutic Effect | Mechanism of Action | Efficacy Data | Citation |
| This compound (GFA) | Antiarrhythmic | Selective inhibition of late sodium current (INaL) | IC50 for INaL: 1.57 µM | |
| Comparable efficacy to propafenone in reducing premature ventricular contractions in humans. | ||||
| Aconitine | Analgesic, Anti-inflammatory | Persistent activation of voltage-gated sodium channels | ED50 (analgesia, mouse): Not consistently reported due to high toxicity. | |
| Mesaconitine | Analgesic | Persistent activation of voltage-gated sodium channels | ED50 (analgesia, mouse): Not consistently reported due to high toxicity. | |
| Hypaconitine | Analgesic, Anti-inflammatory | Persistent activation of voltage-gated sodium channels | ED50 (analgesia, mouse): 0.1 mg/kg (acetic acid-induced writhing) |
Experimental Protocols
Whole-Cell Patch Clamp Technique for Ion Channel Analysis
This protocol is fundamental for characterizing the effects of this compound and Aconitum alkaloids on cardiac ion channels.
Objective: To measure the effects of test compounds on specific ion currents (e.g., late sodium current INaL, transient sodium current INaT) in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from guinea pigs or rats via enzymatic digestion.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 120 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP (pH adjusted to 7.2 with CsOH). The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to allow electrical access to the cell interior.
-
Voltage Clamp Protocol: The cell membrane potential is held at a specific voltage (e.g., -120 mV). To elicit sodium currents, depolarizing voltage steps are applied. For INaL, a long depolarizing pulse (e.g., to -20 mV for 500 ms) is used.
-
Data Acquisition and Analysis: Currents are recorded before and after the application of the test compound at various concentrations. The concentration-response curve is then plotted to determine the IC50 value.
Aconitine-Induced Ventricular Tachyarrhythmia Model
This in vivo model is used to assess the pro-arrhythmic potential of traditional Aconitum alkaloids and the anti-arrhythmic efficacy of compounds like this compound.
Objective: To induce ventricular arrhythmias in an animal model to test the effects of pharmacological interventions.
Methodology:
-
Animal Preparation: Anesthetize a rat or guinea pig (e.g., with sodium pentobarbital). Insert an infusion catheter into a jugular vein for drug administration. Implant subcutaneous electrodes for electrocardiogram (ECG) recording.
-
Baseline Recording: Record a stable baseline ECG for at least 20 minutes before drug administration.
-
Induction of Arrhythmia: Infuse a solution of aconitine intravenously at a constant rate (e.g., 5 µg/kg/min).
-
ECG Monitoring: Continuously monitor the ECG for the onset of premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Data Analysis: Measure the time to the first appearance of each type of arrhythmia. For anti-arrhythmic testing, the test compound (e.g., this compound) is administered prior to or during the aconitine infusion, and its ability to prevent or terminate the arrhythmias is evaluated.
Mandatory Visualization
Caption: this compound's anti-arrhythmic mechanism via inhibition of the late sodium current.
Caption: Aconitine's pro-arrhythmic and cytotoxic signaling pathway.
Caption: Experimental workflow for comparing GFA and Aconitum alkaloids.
References
Guanfu Base A: A Comparative Meta-Analysis of Clinical Trial Data for Angina Pectoris
A detailed guide for researchers, scientists, and drug development professionals on the clinical and preclinical data of Guanfu Base A and its alternatives in the management of stable angina.
Executive Summary
This compound (GFA), a diterpenoid alkaloid, has been investigated primarily for its antiarrhythmic properties. While its mechanism of action on cardiac ion channels suggests a potential role in managing myocardial ischemia, a comprehensive review of existing literature reveals a significant gap in clinical trial data specifically evaluating its efficacy and safety for the treatment of stable angina pectoris. In contrast, several alternative anti-anginal medications, such as ranolazine, ivabradine, trimetazidine, and nicorandil, have been extensively studied in randomized controlled trials and meta-analyses, demonstrating their efficacy in reducing angina symptoms and improving exercise tolerance.
This guide provides a comparative overview of the available data for this compound and its established alternatives. Due to the absence of direct clinical evidence for GFA in angina, this document will focus on its pharmacological profile and preclinical findings, juxtaposed with the robust clinical data of comparator drugs. This information is intended to guide future research and development efforts for novel anti-anginal therapies.
This compound: Profile and Preclinical Data
This compound is a novel heterocyclic antiarrhythmic drug isolated from Aconitum coreanum.[1] Its primary mechanism of action involves the selective inhibition of the late sodium current (INaL) in cardiomyocytes.[1] This action is crucial as an enhanced late sodium current is implicated in the pathophysiology of myocardial ischemia and arrhythmias. Preclinical studies have demonstrated its effects on various cardiac ion channels, suggesting a potential for modulating myocardial contractility without significant negative inotropic effects.[2]
Preclinical Efficacy in Cardiovascular Models
While direct studies on GFA's effect on myocardial ischemia are limited, its known pharmacological actions provide a basis for its potential anti-anginal effects. One preclinical study showed that GFA had a therapeutic and prophylactic effect on different models of experimental arrhythmias without causing a marked effect on myocardial contractility.[2]
Further preclinical investigations are warranted to explore the direct effects of GFA on coronary blood flow, myocardial oxygen consumption, and ischemic injury to establish a stronger rationale for its clinical development in stable angina.
Comparison with Alternative Anti-Anginal Agents
The following tables summarize the clinical efficacy and safety data from meta-analyses and randomized controlled trials of established anti-anginal drugs.
Table 1: Efficacy of Anti-Anginal Agents in Stable Angina (Meta-Analysis Data)
| Drug Class | Mechanism of Action | Key Efficacy Outcomes | Reference |
| Late Sodium Current Inhibitor (Ranolazine) | Selectively inhibits the late inward sodium current (INaL) | - Significant reduction in weekly angina attacks. - Increased exercise duration, time to angina onset, and time to 1-mm ST-segment depression. | |
| If Current Inhibitor (Ivabradine) | Selectively inhibits the If current in the sinoatrial node, reducing heart rate | - Significant reduction in heart rate. - Increased total exercise duration. - Reduced frequency of angina attacks. | |
| Metabolic Modulator (Trimetazidine) | Inhibits beta-oxidation of fatty acids, shifting energy production to glucose oxidation | - Significant reduction in weekly angina attacks. - Increased time to 1-mm ST-segment depression and total work at peak exercise. | |
| Potassium Channel Opener & Nitrate (Nicorandil) | Opens ATP-sensitive potassium channels and acts as a nitric oxide donor, causing vasodilation | - Significant reduction in the number of myocardial ischemia attacks. - Improved clinical efficacy compared to conventional therapy. |
Table 2: Safety and Tolerability of Alternative Anti-Anginal Agents
| Drug | Common Adverse Events | Contraindications/Precautions | Reference |
| Ranolazine | Dizziness, headache, constipation, nausea | - Clinically significant hepatic impairment. - Concomitant use with strong CYP3A4 inhibitors or inducers. - QT interval prolongation. | |
| Ivabradine | Luminous phenomena (phosphenes), bradycardia, headache, dizziness | - Sick sinus syndrome, sinoatrial block, 3rd-degree AV block. - Severe hepatic impairment. - Concomitant use with strong CYP3A4 inhibitors. | |
| Trimetazidine | Dizziness, headache, gastrointestinal disorders | - Parkinson's disease, parkinsonian symptoms, tremors, restless leg syndrome. - Severe renal impairment. | |
| Nicorandil | Headache, dizziness, flushing, gastrointestinal ulceration | - Cardiogenic shock, left ventricular failure with low filling pressures. - Concomitant use with phosphodiesterase 5 inhibitors. |
Experimental Protocols
Detailed methodologies for key experimental procedures cited in the evaluation of this compound and other cardiovascular drugs are provided below.
Whole-Cell Patch Clamp for Late Sodium Current (INaL) Measurement
The whole-cell patch-clamp technique is utilized to record ionic currents across the cell membrane of isolated cardiomyocytes or cell lines expressing specific ion channels. To measure the late sodium current, a voltage-clamp protocol is applied. This typically involves holding the cell membrane at a negative potential (e.g., -120 mV) to ensure the availability of sodium channels, followed by a depolarizing pulse (e.g., to -20 mV) for a duration of several hundred milliseconds. The late component of the inward sodium current is measured during the latter phase of this depolarizing pulse. The effect of a test compound like this compound is assessed by comparing the amplitude of the late sodium current before and after drug application.
CYP2D6 Inhibition Assay
The potential for a drug to inhibit the activity of cytochrome P450 enzymes, such as CYP2D6, is a critical component of drug development to assess the risk of drug-drug interactions. A common method involves using human liver microsomes or recombinant CYP2D6 enzymes and a specific substrate that is metabolized by CYP2D6 to produce a fluorescent or easily detectable product. The assay is performed by incubating the enzyme, the substrate, and varying concentrations of the test compound (e.g., this compound). The rate of product formation is measured, and the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Standardized Assessment of Angina in Clinical Trials
Exercise Tolerance Testing (ETT): This is a cornerstone in the objective assessment of anti-anginal drug efficacy. Patients walk on a treadmill or cycle on an ergometer following a standardized protocol (e.g., Bruce protocol), with continuous electrocardiogram (ECG) and blood pressure monitoring. Key endpoints include the total exercise duration, time to the onset of angina, and the time to 1-mm ST-segment depression on the ECG.
Seattle Angina Questionnaire (SAQ): The SAQ is a 19-item, disease-specific questionnaire that quantifies five dimensions of coronary artery disease: physical limitation, anginal stability, anginal frequency, treatment satisfaction, and quality of life.[3] Scores for each domain range from 0 to 100, with higher scores indicating better health status. The SAQ is a validated and reliable instrument for measuring patient-reported outcomes in clinical trials.
Weekly Angina Attack Frequency and Nitroglycerin Consumption: Patients are often asked to maintain a diary to record the number of angina attacks they experience and the amount of short-acting nitroglycerin they consume for acute symptom relief. This provides a direct measure of the symptomatic benefit of an anti-anginal therapy.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound exhibits a pharmacological profile that suggests potential therapeutic benefits in cardiovascular diseases, including a theoretical basis for its use in stable angina through the inhibition of the late sodium current. However, there is a clear and critical lack of clinical trial data to support its efficacy and safety in this indication. In contrast, alternative anti-anginal agents have a well-established evidence base from numerous clinical trials and meta-analyses.
For researchers and drug development professionals, this analysis highlights a significant opportunity for preclinical and clinical investigation into the anti-anginal properties of this compound. Future studies should focus on evaluating its effects on myocardial ischemia and its clinical efficacy in patients with stable angina pectoris, benchmarked against current standard-of-care treatments. Until such data becomes available, the use of this compound for stable angina remains speculative and investigational.
References
- 1. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State of the Art Review: Interpreting the Seattle Angina Questionnaire as an Outcome in Clinical Trials and in Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanfu Base A and Its Synthetic Analogs in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Guanfu base A (GFA), a C20-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum, has garnered significant interest as a promising antiarrhythmic agent. Its unique mechanism of action, primarily centered on the selective inhibition of the late sodium current (INa,L), distinguishes it from many existing antiarrhythmic drugs. This guide provides a comprehensive comparison of this compound and its synthetic analogs, offering a detailed examination of their biological activities supported by experimental data.
This compound: A Profile
This compound exerts its antiarrhythmic effects by selectively blocking the late component of the sodium current in cardiomyocytes. This selective inhibition helps to stabilize the cardiac action potential and suppress arrhythmias, particularly those associated with conditions that enhance the late sodium current, such as ischemia and heart failure.
Electrophysiological Activity of this compound
Experimental data has demonstrated the potent and selective inhibitory effect of this compound on cardiac ion channels. The following table summarizes the key findings from electrophysiological studies.
| Ion Channel | IC50 (μM) | Experimental System | Reference |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea pig ventricular myocytes | [1] |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea pig ventricular myocytes | [1] |
| hERG Potassium Current (IKr) | 273 ± 34 | HEK293 cells | [1] |
Cytochrome P450 Inhibition
Understanding the metabolic profile of a drug candidate is crucial for predicting potential drug-drug interactions. This compound has been shown to be a potent inhibitor of CYP2D6, a key enzyme in drug metabolism.
| Cytochrome P450 Isoform | Inhibition Constant (Ki) (μM) | System | Reference |
| Human CYP2D6 | 1.20 ± 0.33 | Human liver microsomes | [2] |
| Recombinant Human CYP2D6 | 0.37 ± 0.16 | Recombinant enzyme | [2] |
| Monkey CYP2D | 0.38 ± 0.12 | Monkey liver microsomes | |
| Dog CYP2D | 2.4 ± 1.3 | Dog liver microsomes |
Comparative Study: this compound vs. Synthetic Analogs
The development of synthetic analogs of natural products is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. While extensive comparative data for a wide range of this compound analogs is not yet publicly available, one notable synthetic analog, tetrapropinyl guan-fu alcohol amine (TPGFA), has been investigated for its antiarrhythmic properties.
Head-to-Head Comparison: GFA vs. TPGFA
An initial study has suggested that TPGFA possesses more potent antiarrhythmic effects than the parent compound, this compound. The following table summarizes the reported comparative antiarrhythmic activities. A direct comparison of IC50 values for ion channel inhibition is not yet available in the literature.
| Arrhythmia Model | This compound | Tetrapropinyl Guan-fu Alcohol Amine (TPGFA) | Key Finding | Reference |
| Aconitine-induced arrhythmia in rats | Active | Significantly counteracted arrhythmia at 1, 2, and 4 mg/kg IV | TPGFA showed potent activity. | |
| Strophanthin G-induced arrhythmia in guinea pigs | Active | Increased the doses of strophanthin G required to produce ventricular premature beats, tachycardia, and fibrillation. | TPGFA demonstrated protective effects. | |
| CaCl2-induced ventricular fibrillation in rats | Active | Significantly reduced the incidence of ventricular fibrillation and mortality at 7 and 10 mg/kg IV. | TPGFA showed significant protective effects. | |
| Electrically-induced ventricular fibrillation in rabbits | Active | Elevated the ventricular fibrillation threshold at 2, 4, and 8 mg/kg IV. | TPGFA increased cardiac stability. | |
| Coronary artery ligation and reperfusion-induced arrhythmia in rats | Active | Prevented ventricular tachycardia and fibrillation at 4.5, 6, and 8 mg/kg IV. | TPGFA was effective in an ischemia-reperfusion model. |
The available data indicates that TPGFA is a promising analog with enhanced antiarrhythmic potency compared to this compound. However, further detailed electrophysiological and pharmacokinetic studies are required to fully elucidate its profile and potential as a clinical candidate.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
The inhibitory effects of this compound on various ion channels were determined using the whole-cell patch-clamp technique.
-
Cell Preparation: Single ventricular myocytes were isolated from guinea pig hearts. For hERG current measurements, HEK293 cells stably expressing the hERG channel were used.
-
Recording: Membrane currents were recorded using an amplifier and pCLAMP software. Cells were held at a specific holding potential, and voltage clamp protocols were applied to elicit the target ion currents.
-
Drug Application: this compound was dissolved in the external solution and applied to the cells at various concentrations.
-
Data Analysis: The concentration-response curve for the inhibition of each current was fitted to the Hill equation to determine the IC50 value.
Visualizing the Science
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the modulation of cardiac ion channels to restore normal heart rhythm.
Caption: Mechanism of action of this compound.
Experimental Workflow for Analog Synthesis and Screening
The development and evaluation of novel this compound analogs follow a structured workflow from chemical synthesis to biological testing.
Caption: Workflow for this compound analog development.
References
- 1. Antiarrhythmic ionic mechanism of this compound--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Guanfu Base A
Audience: Researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the proper disposal of Guanfu base A, a diterpenoid alkaloid with significant biological activity. Given the potent nature of alkaloids derived from the Aconitum species, which are known to be highly toxic cardiotoxins and neurotoxins, stringent adherence to these procedures is mandatory to ensure personnel safety and environmental protection.[1] The information provided is based on guidelines for the closely related and highly toxic compound, Guan-fu Base G, and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary
For safe handling and disposal planning, a summary of key quantitative data for the related compound Guan-fu Base G is presented below. It is crucial to handle this compound with the same level of caution.
| Property | Value |
| CAS Number | 78969-72-9 (for Guan-fu Base G) |
| Molecular Formula | C₂₆H₃₃NO₇ (for Guan-fu Base G) |
| Molecular Weight | 471.54 g/mol (for Guan-fu Base G) |
| Appearance | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data sourced from Benchchem product information for Guan-fu Base G.[1]
Experimental Protocol: Proper Disposal of this compound
This protocol outlines a detailed, multi-step methodology for the safe disposal of this compound, emphasizing a safety-first approach due to its presumed high toxicity.
Prerequisite: Before proceeding with any disposal steps, consultation with your institution's Environmental Health and Safety (EHS) office is mandatory.[1]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Personal Protective Equipment (PPE): Always wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles. For enhanced protection against splashes, a face shield is recommended.[1]
-
Engineering Controls: All handling and preparation for the disposal of this compound must be performed within a certified chemical fume hood. This is to prevent the inhalation of any fine dust particles or aerosols that may be generated.[1]
Step 2: Waste Segregation and Containerization
-
Waste Container: Utilize a dedicated, leak-proof hazardous waste container that is clearly labeled. The material of the container must be compatible with any solvents used to dissolve the this compound.
-
Labeling: The hazardous waste container must be explicitly labeled as: "Hazardous Waste: this compound (Highly Toxic Alkaloid) ". The label should also include the full chemical name and appropriate hazard symbols, such as the skull and crossbones, to indicate high toxicity.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly authorized by your institution's EHS office.
Step 3: Disposal of Different Forms of this compound Waste
-
Pure Compound: Unused or expired solid this compound should be kept in its original container. This original container should then be placed inside the designated hazardous waste container. Do not attempt to neutralize the pure compound without a specific, EHS-approved protocol.
-
Solutions: All solutions containing this compound must be collected in the designated hazardous waste container.
-
Contaminated Labware:
-
Disposable Labware: Items such as pipette tips, vials, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Non-disposable Glassware: Glassware must be decontaminated. A recommended method is to rinse the glassware with a solvent that can solubilize the compound. This rinsate must be collected and treated as hazardous waste. After decontamination, the glassware can be washed following standard laboratory procedures.
-
Step 4: Storage and Final Disposal
-
Storage: The sealed and properly labeled hazardous waste container must be stored in a designated, secure, and well-ventilated satellite accumulation area. This area should be under the control of the principal investigator or laboratory director.
-
Collection: Arrange for the collection of the hazardous waste with your institution's EHS office. They will ensure final disposal at a licensed hazardous waste facility in accordance with all local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Guanfu base A
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Guanfu base A. Adherence to these procedures is critical to mitigate risks associated with this potent antiarrhythmic alkaloid.
This compound is an alkaloid isolated from Aconitum coreanum.[1][2][3] It is a potent noncompetitive inhibitor of the CYP2D6 enzyme and also inhibits the HERG channel.[1][4] Due to its biological potency, it should be handled with care to avoid accidental exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C24H31NO6 | |
| Molecular Weight | 429.5 g/mol | |
| CAS Number | 1394-48-5 | |
| Appearance | White solid/crystals | |
| Purity | >98% (by HPLC) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year | |
| Solubility | Soluble in DMSO, ethanol, methanol |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent inhalation and dermal exposure when handling this compound. The required level of PPE varies depending on the procedure being performed.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | • Full-face respirator with P100 (or N100) particulate filters.• Double nitrile gloves (outer pair with extended cuffs).• Disposable gown with elastic cuffs.• Hair bonnet and shoe covers.• Safety goggles (worn under the full-face respirator). |
| Preparation of Solutions | • Certified chemical fume hood.• Nitrile gloves.• Chemical-resistant lab coat.• Safety glasses with side shields or chemical splash goggles. |
| In-vitro / In-vivo Experiments | • Nitrile gloves.• Lab coat.• Safety glasses. |
This guidance is based on general principles for handling potent alkaloids and should be supplemented by a risk assessment specific to your laboratory's procedures.
Operational Plan: Handling Procedures
Strict adherence to the following operational plan is essential to minimize the risk of exposure and contamination.
Engineering Controls
-
Ventilation: All manipulations of powdered this compound must be performed in a certified chemical fume hood or a powder containment hood.
-
Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.
Standard Operating Procedure for Weighing and Solution Preparation
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Decontaminate the balance and surrounding work area before and after use.
-
-
Handling:
-
Use a micro-spatula for transferring the powder.
-
Handle the compound gently to avoid creating airborne dust.
-
Keep the container tightly sealed when not in use.
-
-
Cleaning:
-
Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe (e.g., 70% ethanol).
-
Dispose of all contaminated materials as hazardous waste.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Micro-spatula
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.295 mg of this compound.
-
Transfer the weighed powder to a sterile vial.
-
Add the appropriate volume of DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 4.295 mg of this compound.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -80°C for long-term storage.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench liners, weighing papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone) into the liquid waste container. The equipment should then be washed with soap and water.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
